molecular formula C9H10O4 B556543 4-Hydroxymethylphenoxyacetic acid CAS No. 68858-21-9

4-Hydroxymethylphenoxyacetic acid

Cat. No.: B556543
CAS No.: 68858-21-9
M. Wt: 182.17 g/mol
InChI Key: VUCNQOPCYRJCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)phenoxyacetic acid (CAS 68858-21-9) is a high-purity organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17-182.18 g/mol . It is typically supplied as a light yellow to orange powder or crystal with a melting point range of 109°C to 112°C . This compound serves as a critical synthon and building block in organic and medicinal chemistry. Its primary research application is in the synthesis of peptide derivatives, specifically for the preparation of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids, which are key intermediates for solid-phase peptide synthesis (SPPS) . The phenoxyacetic acid scaffold is also of significant interest in pharmaceutical research, particularly in the development of agonists for targets like GPR40 (FFA1) and PPARδ, which are relevant to metabolic diseases such as type 2 diabetes . As a derivative of phenoxyacetic acid, it is also a compound of interest in agricultural chemistry and environmental studies, for instance, in research investigating the structure-activity relationships of herbicides . This product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate care, as it may cause skin and eye irritation .

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCNQOPCYRJCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218950
Record name 4-Hydroxymethylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68858-21-9
Record name 4-Hydroxymethylphenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068858219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxymethylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)phenoxyessigsäure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxymethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxymethylphenoxyacetic acid (HMPA), a valuable bifunctional molecule utilized in various scientific fields, including as a linker in solid-phase peptide synthesis and as a plant growth regulator. This document details the experimental protocol for its synthesis via the Williamson ether synthesis, along with a thorough analysis of its structural and physicochemical properties through various analytical techniques.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This method involves the reaction of a deprotonated phenol (phenoxide) with a haloalkane. In this specific synthesis, 4-hydroxybenzyl alcohol acts as the phenolic precursor, which is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the ether linkage. Subsequent acidification yields the final product.

Experimental Protocol

Materials:

  • 4-Hydroxybenzyl alcohol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Deprotonation of 4-Hydroxybenzyl Alcohol: In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol in an aqueous solution of sodium hydroxide (typically a 30% solution) or potassium hydroxide. The base should be in molar excess to ensure complete deprotonation of the phenolic hydroxyl group. Gentle warming and stirring may be applied to facilitate dissolution.

  • Addition of Chloroacetic Acid: To the resulting phenoxide solution, slowly add chloroacetic acid. The mixture is then heated to a temperature of 90-100°C for approximately 30-40 minutes under reflux to drive the nucleophilic substitution reaction to completion.[1][2]

  • Acidification: After the reaction period, the mixture is cooled to room temperature and then acidified by the dropwise addition of concentrated hydrochloric acid until the solution reaches an acidic pH, which can be confirmed with litmus paper. This step protonates the carboxylate to form the carboxylic acid, causing the product to precipitate out of the solution.[1][2]

  • Isolation and Purification: The crude product is collected by vacuum filtration. For further purification, the solid can be recrystallized from hot water.[2] Alternatively, the acidified mixture can be extracted with diethyl ether. The ether layer is then washed with water and a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.[1] The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_purification Workup & Purification 4_Hydroxybenzyl_Alcohol 4-Hydroxybenzyl Alcohol Deprotonation Deprotonation 4_Hydroxybenzyl_Alcohol->Deprotonation Chloroacetic_Acid Chloroacetic Acid Nucleophilic_Substitution Nucleophilic Substitution (90-100°C) Chloroacetic_Acid->Nucleophilic_Substitution Base NaOH or KOH Base->Deprotonation Deprotonation->Nucleophilic_Substitution Acidification Acidification (HCl) Nucleophilic_Substitution->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 4-Hydroxymethyl- phenoxyacetic Acid Recrystallization->Final_Product

Caption: Williamson ether synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following sections detail the expected outcomes from various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white solid/powder
Melting Point 112-114 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Spectroscopic Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 10-13Singlet (broad)1HCarboxylic acid (-COOH)
~ 7.30Doublet2HAromatic protons (ortho to -CH₂OH)
~ 6.90Doublet2HAromatic protons (ortho to -OCH₂COOH)
~ 4.60Singlet2HMethylene (-OCH₂COOH)
~ 4.50Singlet2HMethylene (-CH₂OH)
~ 5.0 (variable)Singlet (broad)1HHydroxyl (-CH₂OH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum is used to identify the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 170-175Carboxylic acid carbonyl (C=O)
~ 155-160Aromatic carbon attached to ether oxygen
~ 130-135Aromatic quaternary carbon with -CH₂OH
~ 128-130Aromatic CH (ortho to -CH₂OH)
~ 115-120Aromatic CH (ortho to -OCH₂COOH)
~ 65-70Methylene carbon (-OCH₂COOH)
~ 60-65Methylene carbon (-CH₂OH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The IR spectrum helps in identifying the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3500-3200 (broad)O-H stretchHydroxyl (-OH)
3300-2500 (broad)O-H stretchCarboxylic acid (-COOH)
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic
~ 1700C=O stretchCarboxylic acid
1600-1450C=C stretchAromatic ring
1300-1000C-O stretchEther, Alcohol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z RatioFragment IonInterpretation
182[C₉H₁₀O₄]⁺•Molecular ion (M⁺•)
165[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid
137[M - COOH]⁺Loss of the carboxyl group
123[M - OCH₂COOH]⁺Cleavage of the ether bond
107[HO-C₆H₄-CH₂]⁺Benzylic cation from ether cleavage
77[C₆H₅]⁺Phenyl group

Note: The fragmentation pattern is predicted based on the functional groups present. The base peak may vary depending on the ionization method.[3][4][5]

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Properties Synthesized_Product Synthesized 4-Hydroxymethyl- phenoxyacetic Acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity Purity Analysis (HPLC/LCMS) Synthesized_Product->Purity Melting_Point Melting Point Determination Synthesized_Product->Melting_Point Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity->Structural_Confirmation Melting_Point->Structural_Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound and provided a comprehensive overview of its characterization. The detailed experimental protocol and the tabulated analytical data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the consistent production and verification of this important chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxymethylphenoxyacetic acid (CAS No. 68858-21-9), a versatile organic compound with applications in pharmaceuticals and as a plant growth regulator.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol
Appearance White to off-white powder/solid[1]
Melting Point 112-114 °C
Boiling Point (Predicted) 372.6±17.0 °C[2]
pKa (Predicted, Strongest Acidic) 4[3]
LogP (Computed, XLogP3) 0.6[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
CAS Registry Number 68858-21-9[5]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has limited aqueous solubility, to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

Methodology:

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Visualizations

As no specific signaling pathways for this compound are extensively documented in publicly available literature, a logical workflow for the physicochemical characterization of a novel organic compound is presented below. This workflow is essential in the early stages of drug discovery and development.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_identification Structural Identification cluster_properties Physicochemical Property Determination cluster_purity Purity Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR MeltingPoint Melting Point NMR->MeltingPoint pKa pKa MS->pKa LogP LogP FTIR->LogP HPLC HPLC Analysis MeltingPoint->HPLC Solubility Solubility pKa->Solubility LogP->Solubility TLC TLC Analysis Solubility->TLC

Physicochemical characterization workflow for a novel organic compound.

This diagram illustrates a logical progression from the synthesis and purification of a compound to its structural identification and the determination of its key physicochemical properties, culminating in a final purity assessment. This systematic approach ensures that a comprehensive and reliable profile of the compound is established before it proceeds to further biological and pharmacological evaluation.

References

An In-Depth Technical Guide to 4-Hydroxymethylphenoxyacetic Acid (CAS: 68858-21-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylphenoxyacetic acid, registered under CAS number 68858-21-9, is a versatile organic compound that has found significant applications in various scientific and industrial fields. It is widely recognized for its role as an acid-labile linkage agent in solid-phase peptide synthesis (SPPS), where it is commonly referred to as the HMPA linker.[1] Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in peptide synthesis and a discussion of the known biological activities of the broader class of phenoxyacetic acid derivatives.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[2] It is soluble in a range of polar organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 68858-21-9[1][2]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [3]
Appearance White to off-white solid/powder[2]
Melting Point 112-114 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Synonyms HMPA Linker, p-(Hydroxymethyl)phenoxyacetic acid[4][5]

Applications in Research and Development

The primary application of this compound is as a linker molecule in solid-phase peptide synthesis (SPPS).[2][6] In this context, it is often referred to as the HMPA (4-Hydroxymethylphenoxyacetyl) linker. This acid-labile linker is utilized in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of peptide synthesis.[1]

Beyond peptide synthesis, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] It is also used in biochemical research to study enzyme activity and metabolic pathways.[4]

Experimental Protocols

Attachment of this compound (HMPA Linker) to Amino-functionalized Resin

This protocol describes the general procedure for coupling the HMPA linker to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin) for use in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Amino-functionalized resin (e.g., aminomethyl-polystyrene)

  • This compound (HMPA linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Reaction vessel with a sintered glass filter

  • Orbital shaker

Procedure:

  • Swell the amino-functionalized resin in DCM in a reaction vessel for at least 30 minutes.

  • Drain the DCM.

  • Dissolve 1.2 equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF.

  • In a separate container, dissolve 1.2 equivalents of HOBt in a minimal amount of DMF.

  • Add the dissolved this compound and HOBt to the swollen resin.

  • Add 1.2 equivalents of DIC to the resin slurry.

  • Agitate the mixture on an orbital shaker for 2-4 hours at room temperature.

  • To monitor the reaction progress, a small sample of the resin can be taken, washed thoroughly with DCM, and subjected to a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, the coupling step can be repeated with fresh reagents.

  • Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Dry the HMPA-functionalized resin under vacuum to a constant weight.

Cleavage of the Peptide from the HMPA Resin

This protocol outlines the procedure for cleaving the synthesized peptide from the HMPA resin support using trifluoroacetic acid (TFA).

Materials:

  • Peptide-bound HMPA resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas stream

Procedure:

  • Ensure the final Fmoc protecting group on the N-terminal amino acid of the peptide has been removed.

  • Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry the resin under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The volume of the cocktail should be sufficient to swell the resin (approximately 10 mL per gram of resin).

  • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

  • Allow the mixture to stand at room temperature for 1.5 to 2 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen or argon gas to reduce the volume.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

  • A white precipitate of the peptide should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Peptide_Synthesis Peptide Synthesis Cycle cluster_Cleavage Cleavage and Purification Resin Amino-functionalized Resin Coupling Coupling Reaction (DIC, HOBt) Resin->Coupling HMPA 4-Hydroxymethylphenoxyacetic acid (HMPA Linker) HMPA->Coupling HMPA_Resin HMPA-functionalized Resin Coupling->HMPA_Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) HMPA_Resin->Fmoc_Deprotection Start Synthesis Washing1 Washing Fmoc_Deprotection->Washing1 AA_Coupling Amino Acid Coupling (e.g., DIC, HOBt) Washing1->AA_Coupling Washing2 Washing AA_Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection End of sequence Cleavage Cleavage from Resin (TFA, Scavengers) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

References

A Technical Guide to the Solubility of p-Hydroxymethylphenoxyacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-hydroxymethylphenoxyacetic acid in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing a framework for solubility determination, including established experimental protocols and the expected solubility behavior based on the compound's structural analogues.

Introduction to p-Hydroxymethylphenoxyacetic Acid

p-Hydroxymethylphenoxyacetic acid, also known as 4-(hydroxymethyl)phenoxyacetic acid, is a valuable bifunctional molecule. It incorporates both a carboxylic acid and a primary alcohol, making it a useful building block in organic synthesis and a linker molecule in solid-phase synthesis, particularly in the production of peptides and other biomolecules. Its solubility is a critical parameter for its application in synthesis, purification, and formulation.

Chemical Structure:

Key Physical Properties:

  • Molecular Formula: C₉H₁₀O₄[1]

  • Molecular Weight: 182.17 g/mol

  • Melting Point: 112-114 °C

  • Appearance: White to off-white solid[2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals limited publicly available quantitative solubility data for p-hydroxymethylphenoxyacetic acid in a range of organic solvents. The most commonly cited data point is its solubility in dimethyl sulfoxide (DMSO).

Table 1: Known Quantitative Solubility of p-Hydroxymethylphenoxyacetic Acid

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)Molarity (mol/L)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified100[2]~0.549

Note: The original source suggests the use of sonication to achieve this solubility in DMSO and notes that the hygroscopic nature of DMSO can impact solubility[2].

Expected Solubility Profile

Based on the solubility of structurally similar compounds, such as p-hydroxyphenylacetic acid, a qualitative solubility profile for p-hydroxymethylphenoxyacetic acid in common organic solvents can be predicted. The presence of both a polar carboxylic acid and a hydroxymethyl group suggests that the compound will be most soluble in polar solvents, particularly those capable of hydrogen bonding.

A study on the solubility of p-hydroxyphenylacetic acid, a close structural analogue, reported its solubility in a range of solvents including water, methanol, ethanol, 2-propanol, and acetone[3][4][5]. It is therefore reasonable to expect p-hydroxymethylphenoxyacetic acid to exhibit solubility in these and other polar organic solvents.

Table 2: Predicted Solubility of p-Hydroxymethylphenoxyacetic Acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with both the carboxylic acid and hydroxymethyl groups.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighCan act as hydrogen bond acceptors and have moderate to high polarity.
Non-Polar Hexane, Toluene, ChloroformLow to InsolubleLack of favorable interactions with the polar functional groups of the solute.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a saturated solution of a compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • p-Hydroxymethylphenoxyacetic acid (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid p-hydroxymethylphenoxyacetic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation may be necessary to separate the solid from the saturated solution.

  • Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of p-hydroxymethylphenoxyacetic acid.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like p-hydroxymethylphenoxyacetic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Separate solid and liquid phases (Settling/Centrifugation) C->D E Withdraw and dilute supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for experimental solubility determination.

Synthesis Pathway of a Phenoxyacetic Acid Derivative

While the specific synthesis of p-hydroxymethylphenoxyacetic acid can vary, a general synthetic route for phenoxyacetic acids involves the Williamson ether synthesis. The diagram below outlines this common pathway.

G Phenolic_Compound Substituted Phenol (e.g., p-Hydroxybenzyl alcohol) Intermediate Phenoxide Intermediate Phenolic_Compound->Intermediate Deprotonation Chloroacetic_Acid Chloroacetic Acid Product Phenoxyacetic Acid Derivative Chloroacetic_Acid->Product Base Base (e.g., NaOH) Base->Intermediate Intermediate->Product Nucleophilic Substitution

Caption: General synthesis of phenoxyacetic acids.

Conclusion

References

Biological activity of phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxyacetic acid scaffold is a remarkably versatile chemical framework that serves as the foundation for a vast array of biologically active molecules.[1][2] From its early, revolutionary applications in agriculture as synthetic auxin herbicides to its current exploration in cutting-edge drug development, the phenoxyacetic acid core has proven to be a privileged structure in medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of the diverse biological activities of its derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation. We will delve into their roles as herbicides, anti-inflammatory agents, anticancer therapeutics, and antimicrobials, offering field-proven insights to inform and guide future research and development.

The Phenoxyacetic Acid Core: A Privileged Scaffold

Phenoxyacetic acid is an organic compound characterized by a phenyl ring linked to an acetic acid moiety through an ether bond (O-phenyl derivative of glycolic acid).[1][3] This simple structure, first synthesized in 1880, belies its chemical versatility.[3] The aromatic ring and the carboxylic acid group provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This has led to the development of numerous commercial drugs and agrochemicals, including Tiaprofenic acid (anti-inflammatory), 2,4-D (herbicide), and Aceclofenac (anti-inflammatory).[1]

The general synthesis of these derivatives is often straightforward, typically involving the reaction of a substituted phenolate with a chloroacetate derivative, making this scaffold highly accessible for library synthesis and lead optimization campaigns.[3][4]

G sub_phenol Substituted Phenol (Ar-OH) phenolate Phenolate Intermediate (Ar-O-) sub_phenol->phenolate Deprotonation base Base (e.g., K2CO3, NaOH) base->phenolate ester_intermediate Phenoxyacetate Ester (Ar-O-CH(R)-COOR') phenolate->ester_intermediate Nucleophilic Substitution (SN2) chloroacetate Substituted Chloroacetate (Cl-CH(R)-COOR') chloroacetate->ester_intermediate final_acid Phenoxyacetic Acid Derivative (Ar-O-CH(R)-COOH) ester_intermediate->final_acid Saponification & Acidification hydrolysis Hydrolysis (e.g., NaOH, H2O) hydrolysis->final_acid

Caption: General synthetic workflow for phenoxyacetic acid derivatives.

Major Biological Activities and Mechanisms of Action

The functional diversity of phenoxyacetic acid derivatives stems from their ability to interact with a wide range of biological targets. Below, we explore the most significant and well-characterized activities.

Herbicidal Activity: The Auxin Mimics

The first major application of this class of compounds was in agriculture. Phenoxy herbicides revolutionized weed control in the 1940s and remain in widespread use.[5][6]

  • Mechanism of Action: The primary herbicidal mechanism is the mimicry of the natural plant growth hormone, indole-3-acetic acid (IAA).[5][6] These synthetic auxins bind to auxin receptors, leading to the overstimulation and disruption of normal growth processes in broadleaf weeds. This induces rapid, uncontrolled cell division and elongation, ultimately causing the plant to "grow to death."[5] Their selectivity for broadleaf plants allows them to be used in monocot crops like corn and wheat.[5] Key examples include (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[5]

G cluster_cell Plant Cell receptor Auxin Receptor (e.g., TIR1/AFB) repressor Aux/IAA Repressor Protein receptor->repressor Binds & Marks for Degradation arf Auxin Response Factor (ARF) (Transcription Factor) repressor->arf Inhibits genes Auxin-Responsive Genes arf->genes Activates Transcription growth Uncontrolled Growth (Cell Elongation, Division) genes->growth herbicide Phenoxyacetic Acid Herbicide (Auxin Mimic) herbicide->receptor Binds to Receptor

Caption: Mechanism of auxin-mimicking phenoxyacetic acid herbicides.

A distinct class of these derivatives, known as "fops," acts by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in grasses.[5] This provides a complementary mechanism of action, targeting grassy weeds rather than broadleaf ones.[5]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A major focus of modern drug development for this scaffold is in creating safer nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Mechanism of Action: Many phenoxyacetic acid derivatives achieve their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7][8][9] COX-2 is an inducible enzyme that plays a key role in synthesizing prostaglandins, which are mediators of pain and inflammation.[7] Unlike the constitutively expressed COX-1 enzyme, which has a protective role in the gastric mucosa, selective inhibition of COX-2 can reduce inflammation with a lower risk of gastrointestinal side effects.[7][9] The presence of specific substitutions, such as a para-sulfonamide or methylsulfonyl group on an adjacent aryl ring, is a common structural feature that confers COX-2 selectivity.[7]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGE2, etc.) COX2->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediate Phenoxy_Deriv Phenoxyacetic Acid Derivative (Selective Inhibitor) Phenoxy_Deriv->COX2 Blocks Active Site

Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Anticancer Activity: Inducing Cell Death

The potential of phenoxyacetic acid derivatives as anticancer agents is an area of intense research, with multiple mechanisms of action being uncovered.

  • Mechanisms of Action:

    • Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[10][11] For example, novel phenoxyacetamide derivatives have demonstrated potent activity against liver cancer (HepG2) cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, triggering both intrinsic and extrinsic apoptotic pathways.[11]

    • PARP-1 Inhibition: Some compounds act as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[10][11] By inhibiting PARP-1, these agents can prevent cancer cells from repairing DNA damage, leading to cell death, a mechanism particularly effective in cancers with existing DNA repair deficiencies.

    • Cell Cycle Arrest: Phenoxazine derivatives, a related class, can cause cell cycle arrest, often at the G2/M or sub G0/G1 phase, preventing cancer cells from proliferating.[12]

    • COX-2 Inhibition in Cancer: The anti-inflammatory COX-2 inhibitory pathway is also relevant to oncology. COX-2 is overexpressed in various cancers and contributes to tumor growth and development.[13] Therefore, COX-2 inhibiting derivatives can also exert an anticancer effect.[13]

Antimicrobial and Antitubercular Activity

The phenoxyacetic acid core is present in numerous compounds with significant activity against bacteria, fungi, and mycobacteria.[1][2][14]

  • Mechanisms of Action: The mechanisms are diverse and depend on the specific derivative. Some compounds disrupt cell wall synthesis, while others interfere with essential metabolic pathways. For example, pyrazoline-containing phenoxyacetic acid derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, including isoniazid-resistant strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.06 µg/ml.[15] The structure-activity relationship studies indicate that the presence of specific heterocyclic rings and substitutions on the phenyl group are crucial for potent antimicrobial effects.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature, position, and number of substituents on the phenoxyacetic acid scaffold.

  • Herbicidal Activity: For auxin mimics, the presence and position of chlorine atoms on the phenyl ring are critical. For instance, the herbicidal activity of chlorophenoxyacetic acids is strongly influenced by the number and location of chlorine substituents.[16][17]

  • Anti-inflammatory (COX-2) Activity: High COX-2 selectivity is often achieved by incorporating a second aryl group that bears a para-SO2Me or SO2NH2 moiety.[7] This allows the molecule to fit into a secondary pocket present in the COX-2 active site but not in COX-1.

  • Anticancer Activity: For anticancer derivatives, halogen substitutions on the aromatic ring often enhance cytotoxic activity.[13] For example, a derivative with a 4-nitrophenoxy group, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic properties.[13]

  • Antisickling Activity: Quantitative SAR (QSAR) studies on phenoxyacetic acids as antisickling agents have shown that potency correlates positively with the hydrophobicity (π values) and electron-withdrawing character (σ constants) of substituents at the ortho, meta, and para positions.[18]

Key Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential. The following are representative, step-by-step methodologies for assessing the key biological activities of phenoxyacetic acid derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test phenoxyacetic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., 5-Fluorouracil).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (150-200 g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6):

    • Group 1: Control (Vehicle only)

    • Group 2: Carrageenan only

    • Group 3: Reference Drug (e.g., Celecoxib) + Carrageenan

    • Group 4+: Test Compound (at various doses) + Carrageenan

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the carrageenan-only group using the formula:

    • % Inhibition = [(VC - VT) / VC] * 100

    • Where VC is the mean increase in paw volume in the control group and VT is the mean increase in paw volume in the treated group. A significant reduction in paw edema indicates anti-inflammatory activity.[19]

Quantitative Data Summary

The efficacy of phenoxyacetic acid derivatives is often quantified by their IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These metrics are crucial for comparing the potency of different compounds and for guiding SAR studies.

Table 1: Selected Biological Activities of Phenoxyacetic Acid Derivatives

Compound ID/NameTarget/AssayBiological ActivityPotency (IC50/EC50)Reference
Compound 7b COX-2 EnzymeAnti-inflammatory0.06 µM[7]
Compound 5f COX-2 EnzymeAnti-inflammatory0.07 µM[7]
Compound 7b PTZ-induced seizuresAnticonvulsant100% seizure protection[20]
Compound 16 FFA1 ReceptorAntidiabetic (Agonist)43.6 nM[21]
4-Cl-phenoxyacetic acidBreast Cancer CellsAnticancer (Cytotoxic)0.194 µg/mL[1]
Phenoxyacetamide I HepG2 Cancer CellsAnticancer (Cytotoxic)1.43 µM[11]
Pyrazoline deriv. 3f M. tuberculosis H37RvAntitubercular0.06 µg/mL (MIC)[15]
Pyrazoline deriv. 6a COX-2 EnzymeAnti-inflammatory0.03 µM[9]

Conclusion and Future Directions

The phenoxyacetic acid scaffold continues to be a cornerstone of chemical biology and drug discovery. Its derivatives have demonstrated a remarkable spectrum of biological activities, from controlling agricultural weeds to treating complex human diseases like cancer and epilepsy.[1][10][20] The ease of synthesis and the potential for multi-faceted chemical modification ensure its relevance for the foreseeable future.

Future research should focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., combined COX-2 and PARP-1 inhibition) for synergistic therapeutic effects in complex diseases like cancer.

  • Improving Selectivity and Safety: Further refining SAR to develop derivatives with higher selectivity for their intended targets, thereby minimizing off-target effects and improving safety profiles.

  • Novel Mechanisms: Exploring new biological targets for this scaffold beyond the well-established ones, potentially uncovering novel therapeutic applications.

By integrating rational drug design, robust biological evaluation, and a deep understanding of mechanism and SAR, researchers can continue to unlock the immense therapeutic potential held within the phenoxyacetic acid framework.

References

4-Hydroxymethylphenoxyacetic Acid: A Technical Guide for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethylphenoxyacetic acid (4-HMPA), also known as 4-Hydroxyphenylacetic acid (4-HPA), is a synthetic compound exhibiting significant potential as a plant growth regulator. Possessing auxin-like activity, 4-HMPA has been demonstrated to influence key aspects of plant development, including the promotion of root growth and overall plant vigor, which can contribute to enhanced crop yield and increased resilience to environmental stressors.[1][2] This technical guide provides a comprehensive overview of the current knowledge on 4-HMPA, including its synthesis, mechanism of action, and potential applications in agriculture. While quantitative data on crop yield improvements are limited in publicly available literature, this document consolidates existing information and provides generalized protocols for its experimental application.

Introduction

Plant growth regulators are crucial tools in modern agriculture for manipulating plant development to improve crop quality and yield. Auxins, a class of phytohormones, play a central role in regulating cell division, elongation, and differentiation. Synthetic auxins, such as 4-HMPA, mimic the effects of endogenous auxins and can be applied exogenously to elicit desired physiological responses. 4-HMPA's chemical structure allows it to interact with plant hormone signaling pathways, making it a valuable compound for agricultural research and development.[1][2]

Chemical Properties and Synthesis

Chemical Name: this compound Synonyms: 4-Hydroxyphenylacetic acid (4-HPA), (4-(hydroxymethyl)phenoxy)acetic acid CAS Number: 68858-21-9 Molecular Formula: C₉H₁₀O₄ Molecular Weight: 182.17 g/mol

Synthesis:

A general method for the synthesis of this compound involves the reaction of a salt of phenol or methylphenol with a salt of chloroacetic acid. The resulting phenoxyacetic acid is then chlorinated to produce the final product. A more specific laboratory-scale synthesis of a related compound, 4-(hydroxymethyl)phenylacetic acid from 4-bromomethylphenylacetic acid, has been described.[3] This procedure involves the hydrolysis of 4-bromomethylphenylacetic acid in an aqueous solution of sodium hydroxide, followed by acidification to yield the product.

Detailed Synthesis Protocol (Example for a related compound):

  • Reaction Setup: To a solution of sodium hydroxide in water, add 4-bromomethylphenylacetic acid.

  • Reaction Conditions: Stir the resulting mixture at room temperature overnight.

  • Work-up: Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC). Upon completion, carefully acidify the reaction mixture with a strong acid, such as concentrated sulfuric acid, to a pH of approximately 2.

  • Purification: The product can be extracted using an organic solvent like ethyl acetate. The combined organic phases are then washed, dried, and concentrated. Crystallization from a suitable solvent system yields the purified 4-(hydroxymethyl)phenylacetic acid.[3]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of 4-HMPA is attributed to its auxin-like activity.[1][2] Auxins exert their effects by binding to specific receptor proteins in the nucleus, which then triggers a signaling cascade leading to changes in gene expression.

The General Auxin Signaling Pathway:

The canonical auxin signaling pathway involves three main components:

  • TIR1/AFB F-box proteins: These are the auxin receptors.

  • Aux/IAA proteins: These act as transcriptional repressors.

  • Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB receptors and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of target genes involved in various aspects of plant growth and development.

Auxin_Signaling_Pathway

Caption: General Auxin Signaling Pathway.

It is hypothesized that 4-HMPA, due to its structural similarity to natural auxins, interacts with the TIR1/AFB receptors to initiate this signaling cascade, leading to the observed effects on plant growth, such as root development.

Effects on Plant Growth and Development

4-HMPA is reported to be a versatile plant growth regulator that promotes root development and enhances overall plant vigor.[1][2] These effects are consistent with the known roles of auxins in plants.

Root Development: Auxins are critical for the formation of lateral roots and the elongation of the primary root. By stimulating these processes, 4-HMPA can lead to a more extensive root system, which is beneficial for water and nutrient uptake.

Overall Vigor and Stress Resistance: A robust root system and balanced hormonal regulation contribute to improved plant health and resilience against environmental stressors such as drought.[1]

Quantitative Data:

While qualitative descriptions of 4-HMPA's effects are available, specific quantitative data from peer-reviewed literature on its impact on the yield of major crops like wheat and barley are currently limited. The following table summarizes the general, qualitative effects reported.

Plant ParameterObserved Effect of 4-HMPAReference
Root DevelopmentPromotion[1][2]
Overall Plant VigorEnhancement[1][2]
Crop YieldEnhancement (Implied)[1][2]
Stress ResistanceImprovement (Implied)[1]

Experimental Protocols for Agricultural Applications

General Experimental Workflow for Cereal Trials:

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_data_collection Data Collection cluster_analysis Analysis Solution_Prep Prepare 4-HMPA Solution (various concentrations) Foliar_Spray Foliar Spray Application at specific growth stages Solution_Prep->Foliar_Spray Plot_Design Design Randomized Field Plots Plot_Design->Foliar_Spray Control_Group Untreated Control Group Plot_Design->Control_Group Growth_Metrics Measure Growth Parameters (height, biomass) Foliar_Spray->Growth_Metrics Yield_Components Assess Yield Components (grain number, weight) Foliar_Spray->Yield_Components Control_Group->Growth_Metrics Control_Group->Yield_Components Statistical_Analysis Statistical Analysis of Data Growth_Metrics->Statistical_Analysis Yield_Components->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Caption: Generalized Experimental Workflow.

Key Considerations for Protocol Development:

  • Dose-Response Studies: It is crucial to determine the optimal concentration of 4-HMPA. A range of concentrations should be tested to identify the most effective dose for the target crop and to avoid potential phytotoxicity at higher concentrations.

  • Application Timing: The growth stage of the plant at the time of application is critical. For cereals like wheat and barley, key stages for the application of growth regulators include tillering, stem elongation, and flag leaf emergence.

  • Application Method: Foliar spraying is a common method for applying plant growth regulators. The formulation of the spray solution, including the use of adjuvants, can affect uptake and efficacy.

  • Control Groups: A well-designed experiment must include untreated control plots to accurately assess the effects of the 4-HMPA treatment.

  • Replication and Randomization: Field trials should be conducted with multiple replications and a randomized plot design to ensure the statistical validity of the results.

  • Data Collection: A comprehensive set of data should be collected, including plant height, biomass, tiller number, grain yield, and grain quality parameters.

Future Research and Development

The potential of 4-HMPA as a plant growth regulator warrants further investigation. Key areas for future research include:

  • Quantitative Efficacy Studies: Conducting rigorous, large-scale field trials on a variety of crops to quantify the effects of 4-HMPA on yield and quality under different environmental conditions.

  • Mechanism of Action Elucidation: Investigating the specific molecular interactions between 4-HMPA and auxin receptors to fully understand its signaling pathway. This could involve genetic and molecular studies using model plants.

  • Formulation Development: Optimizing the formulation of 4-HMPA to enhance its stability, uptake, and efficacy in agricultural applications.

  • Toxicological and Environmental Impact Assessment: Conducting comprehensive studies to ensure the safety of 4-HMPA for consumers and the environment.

Conclusion

This compound is a promising synthetic auxin with demonstrated potential to positively influence plant growth and development. Its ability to promote root growth and enhance plant vigor suggests it could be a valuable tool for improving crop productivity and resilience. However, a significant need exists for more detailed, quantitative research to fully realize its potential in agriculture. This guide provides a foundation for researchers and professionals to understand the current state of knowledge and to design future studies to further explore the utility of 4-HMPA as a plant growth regulator.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-Hydroxymethylphenoxyacetic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethylphenoxyacetic acid (4-HMPA) is a synthetic compound recognized for its properties as a plant growth regulator. While direct and comprehensive studies on its specific molecular mechanism of action are not extensively documented in publicly available literature, its structural analogy to the phenoxyacetic acid class of synthetic auxins provides a strong basis for a hypothesized mechanism centered around the modulation of auxin signaling pathways. This technical guide synthesizes the current understanding of auxin perception and signal transduction to propose a putative mechanism for 4-HMPA. It further outlines detailed experimental protocols to rigorously test this hypothesis and presents expected quantitative outcomes. The aim is to provide a foundational resource for researchers investigating 4-HMPA and other novel plant growth regulators.

Introduction to this compound (4-HMPA)

This compound is a chemical entity belonging to the phenoxyalkanoic acid family. Compounds in this class are well-known for their biological activity in plants, with many, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), being widely used as synthetic auxins.[1] These synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), albeit often with greater stability and potency.[2] 4-HMPA is commercially available as a plant growth regulator, and its applications often involve the promotion of root formation and overall enhancement of plant vigor, classic responses associated with auxin activity.[3]

Hypothesized Mechanism of Action: The Auxin Signaling Pathway

The central hypothesis for the mechanism of action of 4-HMPA is its function as an auxin agonist. This implies that 4-HMPA likely binds to and activates the auxin perception and signaling cascade, leading to a range of physiological responses. The canonical auxin signaling pathway involves several key components:

  • Perception: In the presence of auxin, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, directly bind to auxin.[4] This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

  • Signal Transduction: The formation of the auxin-TIR1/AFB-Aux/IAA co-receptor complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4]

  • Transcriptional Regulation: In the absence of auxin, Aux/IAA proteins heterodimerize with AUXIN RESPONSE FACTORs (ARFs), a class of transcription factors, thereby repressing the transcription of auxin-responsive genes. The degradation of Aux/IAA proteins upon auxin perception liberates ARFs, allowing them to activate or repress the expression of a wide array of genes that regulate various aspects of plant growth and development.[3]

It is proposed that 4-HMPA, due to its structural similarity to other synthetic auxins, binds to the TIR1/AFB receptors, initiating the degradation of Aux/IAA repressors and leading to the modulation of auxin-responsive gene expression.

Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 4-HMPA (Auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates/represses transcription Growth_Development Plant Growth and Development Auxin_Responsive_Genes->Growth_Development regulates

Caption: Putative auxin signaling pathway initiated by 4-HMPA.

Data Presentation: Expected Quantitative Effects of 4-HMPA

Based on the hypothesized auxin-like activity of 4-HMPA, a dose-dependent effect on various plant growth parameters is anticipated. The following table summarizes the expected quantitative outcomes from auxin bioassays.

Parameter Low Concentration of 4-HMPA Optimal Concentration of 4-HMPA High Concentration of 4-HMPA Control (No 4-HMPA)
Primary Root Elongation Slight Promotion/No EffectInhibitionStrong InhibitionNormal Growth
Lateral Root Formation PromotionStrong PromotionInhibitionBasal Level
Adventitious Rooting (Cuttings) PromotionStrong PromotionInhibitionBasal Level
Coleoptile/Hypocotyl Elongation PromotionStrong PromotionInhibition/EpinastyNormal Growth
Apical Dominance MaintainedMaintainedPotential for abnormal growthMaintained
Expression of Auxin-Responsive Genes (e.g., GH3) UpregulationStrong UpregulationStrong UpregulationBasal Level

Experimental Protocols

To validate the hypothesized mechanism of action of 4-HMPA, a series of well-established auxin bioassays should be performed.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

Methodology:

  • Germinate Avena sativa (oat) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Under a dim green safe light, excise the apical 2-3 mm of the coleoptiles to remove the endogenous source of auxin.

  • Cut a 10 mm segment from the sub-apical region of each coleoptile.

  • Prepare a series of test solutions of 4-HMPA at varying concentrations (e.g., 10-8 to 10-4 M) in a buffered solution (e.g., 2% sucrose and 10 mM potassium citrate, pH 5.0). Include a control solution without 4-HMPA and a positive control with a known auxin like IAA.

  • Float 10-15 coleoptile segments in a petri dish containing each test solution.

  • Incubate the petri dishes in the dark at 25°C for 24 hours.

  • Measure the final length of the coleoptile segments using a digital caliper or by projecting their image onto a screen.

  • Calculate the percentage elongation for each concentration and plot a dose-response curve.

Root Growth Inhibition Assay

This assay assesses the inhibitory effect of high concentrations of auxins on primary root growth.

Methodology:

  • Sterilize seeds of a model plant such as Arabidopsis thaliana or lettuce (Lactuca sativa).

  • Prepare agar plates containing a suitable growth medium (e.g., Murashige and Skoog) supplemented with a range of 4-HMPA concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

  • Sow the sterilized seeds on the agar plates.

  • Incubate the plates vertically in a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • After 5-7 days, measure the length of the primary root for each seedling.

  • Calculate the average root length for each concentration and express it as a percentage of the control.

  • Analyze the data for statistically significant differences and determine the concentration at which 50% inhibition of root growth (IC50) occurs.

Gene Expression Analysis

This molecular assay quantifies the effect of 4-HMPA on the transcription of early auxin-responsive genes.

Methodology:

  • Grow seedlings of a model plant like Arabidopsis thaliana in liquid culture or on agar plates for 7-10 days.

  • Prepare a solution of 4-HMPA at a concentration known to elicit a physiological response (e.g., 1 µM).

  • Treat the seedlings with the 4-HMPA solution for a short duration (e.g., 30-60 minutes). Include a mock-treated control.

  • Harvest the plant tissue and immediately freeze it in liquid nitrogen.

  • Extract total RNA from the tissue using a suitable kit or protocol.

  • Synthesize cDNA from the RNA template.

  • Perform quantitative Real-Time PCR (qRT-PCR) using primers specific for known early auxin-responsive genes (e.g., GH3, SAURs, Aux/IAAs).

  • Normalize the expression levels to a reference gene (e.g., Actin or Ubiquitin).

  • Calculate the fold change in gene expression in 4-HMPA-treated samples relative to the control.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow for Testing Auxin-like Activity of 4-HMPA Start Hypothesis: 4-HMPA has auxin-like activity Bioassays Perform Auxin Bioassays Start->Bioassays Coleoptile Avena Coleoptile Elongation Bioassays->Coleoptile Root_Inhibition Root Growth Inhibition Bioassays->Root_Inhibition Gene_Expression Gene Expression Analysis (qRT-PCR) Bioassays->Gene_Expression Data_Analysis Quantitative Data Analysis Coleoptile->Data_Analysis Root_Inhibition->Data_Analysis Gene_Expression->Data_Analysis Dose_Response Dose-Response Curves Data_Analysis->Dose_Response Statistical_Analysis Statistical Significance Data_Analysis->Statistical_Analysis Conclusion Conclusion on Mechanism of Action Dose_Response->Conclusion Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the auxin-like activity of a test compound.

Conclusion and Future Directions

The available evidence, primarily based on its classification as a plant growth regulator and its structural features, strongly suggests that this compound acts as a synthetic auxin. The proposed mechanism of action involves its interaction with the auxin signaling pathway, leading to changes in gene expression and subsequent modulation of plant growth and development. However, it is crucial to emphasize that this mechanism is, at present, hypothesized and lacks direct experimental confirmation in peer-reviewed literature.

Future research should focus on rigorously testing this hypothesis using the experimental protocols outlined in this guide. Furthermore, studies on its transport within the plant, its metabolic fate, and its potential interactions with other hormone signaling pathways would provide a more complete understanding of its biological activity. Investigating its binding affinity to different TIR1/AFB receptors could also elucidate potential species-specific effects. Such research will be invaluable for optimizing its application in agriculture and for the broader understanding of synthetic auxin biology.

References

A Technical Guide to the HMPA Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker, a foundational tool in modern solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. We will delve into its discovery, history, chemical properties, and provide detailed experimental protocols for its application.

Discovery and History: A Shift Towards Milder Chemistry

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized peptide science.[1] The initial strategies, however, relied on the Boc (tert-butyloxycarbonyl) protecting group for the Nα-amino function, which required harsh cleavage conditions using strong acids like liquid hydrogen fluoride (HF) to release the final peptide from the resin.[1] This limited the synthesis of complex peptides, especially those containing sensitive modifications like glycosylation or phosphorylation, which are unstable under such conditions.[2]

This challenge spurred the development of an alternative, orthogonal protecting group strategy. In 1970, the Fmoc group was introduced, which could be removed under mild basic conditions (e.g., piperidine).[1] This created the need for a new class of linkers that were stable to this basic deprotection but could be cleaved under moderately acidic conditions that would not harm sensitive side chains.

It was in this context that Dr. R.C. Sheppard and his colleagues at the MRC Laboratory of Molecular Biology in Cambridge, UK, developed the 4-(hydroxymethyl)phenoxyacetic acid (HMPA) linker . Their work in the late 1970s and early 1980s was pivotal in establishing the now-dominant Fmoc/tBu SPPS methodology. The HMPA linker, an acid-labile p-alkoxybenzyl ester type, provided a stable anchorage for the growing peptide chain to the solid support, yet allowed for final cleavage under mild acidolysis, typically with trifluoroacetic acid (TFA).[3][4][5]

The HMPA linker's design was a significant advancement. Its benzyl alcohol handle allowed for the esterification of the first Fmoc-amino acid, and the phenoxyacetic acid moiety provided the necessary acid lability for cleavage.[6][7] This development, along with the polyamide resins also developed by Sheppard's group, paved the way for the synthesis of longer and more complex peptides with greater purity and yield.

It is important to note a common point of confusion in nomenclature. The linker is often referred to as HMPA, but this acronym is also used for the carcinogenic solvent Hexamethylphosphoramide. In peptide synthesis, HMPA specifically refers to 4-(Hydroxymethyl)phenoxyacetic acid .[8][9] A closely related and also widely used linker is HMPB , which stands for 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid.[10][11] The core principles of their application remain similar.

Chemical Mechanism and Properties

The HMPA linker is designed for the synthesis of C-terminal carboxylic acid peptides. Its utility hinges on the differential stability of the bonds involved in the SPPS process.

  • Stability : The ester bond formed between the C-terminal amino acid and the linker's hydroxymethyl group is stable to the repetitive treatments with 20% piperidine in DMF used for Fmoc group removal.[12]

  • Cleavage : The entire linker-peptide assembly is cleaved from the resin under moderately acidic conditions. Treatment with a high concentration of TFA (typically 95%, often with scavengers) protonates the ether oxygen of the phenoxyacetic acid moiety, leading to the collapse of the benzyl ester and release of the free peptide with a C-terminal carboxylic acid. This same acidic treatment simultaneously removes tert-butyl-based side-chain protecting groups.[9][13]

The general workflow for utilizing the HMPA linker is visualized below.

SPPS_Workflow_with_HMPA Resin Aminomethyl Resin ActivatedResin HMPA-Functionalized Resin Resin->ActivatedResin Linker Coupling (DIC/HOBt) Linker HMPA Linker (4-(Hydroxymethyl)phenoxyacetic acid) LoadedResin Fmoc-AA-HMPA-Resin ActivatedResin->LoadedResin First AA Esterification (DIC/DMAP) FirstAA Fmoc-AA-OH FirstAA->LoadedResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotection FreeAmine H2N-AA-HMPA-Resin Deprotection->FreeAmine Coupling Coupling Cycle (Fmoc-AA-OH, Activator) FreeAmine->Coupling Elongation Repeat n-1 times Coupling->Elongation ProtectedPeptide Fmoc-(AA)n-HMPA-Resin Elongation->ProtectedPeptide FinalDeprotection Final Fmoc Deprotection ProtectedPeptide->FinalDeprotection FullPeptideResin H2N-(AA)n-HMPA-Resin FinalDeprotection->FullPeptideResin Cleavage Cleavage & Side-Chain Deprotection (TFA) FullPeptideResin->Cleavage FinalPeptide Free Peptide H2N-(AA)n-COOH Cleavage->FinalPeptide

Fig. 1: General workflow for Solid-Phase Peptide Synthesis using an HMPA linker.

Quantitative Data Summary

The performance of the HMPA linker is evaluated based on loading efficiency, stability during synthesis, and cleavage yield. The following tables summarize typical quantitative data reported in the literature and technical bulletins.

Table 1: First Amino Acid Loading Conditions and Efficiency

Coupling Method Reagents Reaction Time Typical Loading (mmol/g) Reference
Symmetrical Anhydride Fmoc-AA (pre-formed anhydride), DMAP (cat.) 2 - 4 hours 0.4 - 0.7
DIC/DMAP Fmoc-AA, DIC, DMAP (cat.) 2 - 3 hours 0.5 - 0.8 [9][13]

| MSNT/MeIm | Fmoc-AA, MSNT, N-Methylimidazole | 1 - 2 hours | 0.6 - 0.9 | |

Note: Loading efficiency can be affected by the specific amino acid, resin type, and reaction conditions. DMAP can increase the risk of racemization for sensitive amino acids like Cys and His.

Table 2: Linker Stability and Cleavage Conditions

Condition / Reagent Stability of Peptide-Linker Bond Purpose
20-50% Piperidine in DMF High Stability Fmoc group removal
1% TFA in DCM Moderately Stable (some cleavage may occur) Used for very acid-sensitive resins (e.g., 2-Cl-Trt)

| 50-95% TFA in DCM (with scavengers) | Labile (Complete Cleavage) | Final peptide cleavage and side-chain deprotection |

Table 3: Standard Cleavage Cocktails and Times

Cleavage Cocktail (v/v) Target Peptides Cleavage Time Reference
TFA / H₂O (95:5) Peptides without Trp, Cys, Met 1.5 - 2 hours [9]
TFA / H₂O / TIPS (95:2.5:2.5) Peptides with Trp, Arg, Tyr 2 - 3 hours N/A
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) "Reagent K" for peptides with multiple sensitive residues (Arg, Cys, Met, Trp) 2 - 4 hours [9]

| 1:1 TFA/DCM | General Cleavage | 1 hour |[13] |

TIPS = Triisopropylsilane, EDT = Ethanedithiol. Scavengers are crucial to prevent re-attachment of the peptide to the resin and to protect sensitive amino acid side chains from modification by reactive carbocations generated during cleavage.

Key Experimental Protocols

The following are detailed, generalized protocols for the use of the HMPA linker. Researchers should optimize these based on their specific resin, amino acids, and available equipment.

This protocol describes how to functionalize a standard aminomethyl-polystyrene resin with the HMPA linker.

Materials:

  • Aminomethyl (AM) resin (e.g., TentaGel AM, NovaSyn TG AM)

  • HMPA (4-(Hydroxymethyl)phenoxyacetic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Swell the aminomethyl resin (1.0 eq.) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve HMPA (2.0 eq.) and HOBt (2.0 eq.) in a minimal amount of DMF.

  • Add the HMPA/HOBt solution to the swollen resin.

  • Add DIC (2.0 eq.) to the resin slurry.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Take a small sample of resin beads, wash thoroughly with DCM and DMF, and perform a Kaiser test to check for free primary amines. A negative test (yellow/colorless beads) indicates complete coupling.

  • If the test is positive, continue agitation or add more coupling reagents.

  • Once the reaction is complete, drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the HMPA-functionalized resin in vacuo.

This protocol uses the DIC/DMAP method for attaching the C-terminal amino acid.

Materials:

  • HMPA-functionalized resin (from Protocol 1)

  • Fmoc-protected amino acid

  • DIC

  • 4-Dimethylaminopyridine (DMAP)

  • DMF

  • DCM

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Swell the HMPA resin (1.0 eq.) in DCM for 1 hour.

  • Drain the DCM and wash with DMF.

  • In a separate flask, dissolve the Fmoc-amino acid (2.5 eq.) in a minimal amount of DMF. Add this solution to the resin.

  • Add DIC (2.5 eq.) to the resin slurry.

  • In a separate vial, dissolve DMAP (0.1 eq.) in DMF and add it to the reaction mixture.

  • Agitate the mixture at room temperature for 2-3 hours.

  • To cap any unreacted hydroxyl groups, add acetic anhydride (2.0 eq.) and pyridine (2.0 eq.) and continue agitation for 30 minutes.[9][13]

  • Drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the loaded resin in vacuo. The loading level can be quantified by spectrophotometrically measuring the amount of Fmoc group cleaved from a known mass of resin.

Esterification_Mechanism start Resin-HMPA-OH Fmoc-AA-COOH reagents DIC, DMAP (cat.) DMF, RT start->reagents intermediate Resin-HMPA-O-C(=O)-AA-Fmoc O-acylisourea intermediate reagents->intermediate Activation product Resin-HMPA-O-CO-AA-Fmoc intermediate->product Esterification

Fig. 2: Simplified mechanism for the first amino acid esterification.

This protocol describes the final step to release the unprotected peptide.

Materials:

  • Peptide-loaded HMPA resin

  • Cleavage cocktail (e.g., "Reagent K": TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5 v/v)[9]

  • Cold diethyl ether

  • Centrifuge and tubes

  • Sintered glass funnel

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

  • Place the dry peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (approx. 10 mL per gram of resin).

  • Swirl the mixture occasionally and allow it to react at room temperature for 2-4 hours.[9] The exact time depends on the peptide sequence and protecting groups.

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin beads with small portions of fresh TFA (2-3x) and combine the filtrates.[9][13]

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Allow the peptide to precipitate at 4°C for at least 30 minutes (or overnight if necessary).[9]

  • Pellet the peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3x) to remove scavengers and residual acid.

  • Dry the crude peptide pellet under a stream of nitrogen or in vacuo. The peptide is now ready for purification by HPLC.

References

4-Hydroxymethylphenoxyacetic Acid: A Versatile Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylphenoxyacetic acid is a valuable bifunctional organic compound that serves as a versatile building block in various synthetic applications, particularly in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and a primary alcohol functional group on a stable phenoxy scaffold, allows for orthogonal chemical modifications, making it an ideal component for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its role as a linker and a precursor to bioactive molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Melting Point 112-114 °C
Appearance White to off-white powder-
CAS Number 68858-21-9

Table 1: Physicochemical Properties of this compound

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.8-7.3 ppm), the methylene protons of the hydroxymethyl group (around 4.5 ppm), the methylene protons of the oxyacetic acid moiety (around 4.6 ppm), and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm).
¹³C NMR The carbon NMR spectrum will display distinct signals for the aromatic carbons, the hydroxymethyl carbon (around 60-65 ppm), the oxyacetic acid methylene carbon (around 65-70 ppm), and the carbonyl carbon of the carboxylic acid (in the range of 170-180 ppm).
IR Spectroscopy The infrared spectrum will exhibit a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), another O-H stretch from the alcohol (around 3200-3500 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700-1750 cm⁻¹), and C-O stretching bands.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Summary of Spectroscopic Data for this compound

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its derivatives is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide ion. In the case of this compound, the starting materials are 4-hydroxybenzyl alcohol and a haloacetic acid, typically chloroacetic acid.

General Experimental Protocol for Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar phenoxyacetic acids.[2]

Materials:

  • 4-Hydroxybenzyl alcohol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol in an aqueous solution of a strong base (e.g., 2-3 molar equivalents of NaOH or KOH) with stirring. This deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Nucleophilic Substitution: To the phenoxide solution, add a solution of chloroacetic acid (approximately 1.1-1.5 molar equivalents) in water. The reaction mixture is then heated to reflux for several hours (typically 2-4 hours) to facilitate the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Acidification: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with dilute hydrochloric acid until it is acidic to litmus paper (pH ~2-3). This protonates the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.

  • Extraction: The aqueous mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate to isolate the product. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford a white to off-white crystalline solid.

Expected Yield: The yields for Williamson ether synthesis of phenoxyacetic acids can vary depending on the specific substrates and reaction conditions, but yields in the range of 50-95% are typically reported.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification R1 4-Hydroxybenzyl Alcohol Phenoxide Phenoxide Formation R1->Phenoxide Base R2 Chloroacetic Acid SN2 Williamson Ether Synthesis (Reflux) R2->SN2 Base NaOH or KOH Base->Phenoxide Phenoxide->SN2 Acidification Acidification (HCl) SN2->Acidification Extraction Solvent Extraction Acidification->Extraction Purification Recrystallization Extraction->Purification Product 4-Hydroxymethylphenoxyacetic Acid Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Applications as a Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a highly useful building block for creating more complex molecular architectures. The carboxylic acid and alcohol moieties can be selectively functionalized, allowing for a stepwise construction of target molecules.

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., DCC, EDC). Similarly, it can be converted to an amide by reaction with amines using standard peptide coupling protocols. These reactions are fundamental in attaching this building block to other molecules.

Etherification and Esterification of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be converted into an ether via another Williamson ether synthesis or esterified with carboxylic acids or their derivatives. This allows for the introduction of a wide range of functional groups at this position.

Use as a Linker in Solid-Phase Synthesis

A significant application of this compound is as an acid-labile linker in solid-phase synthesis, particularly in the synthesis of peptides and other small molecules. The carboxylic acid end is first attached to a solid support, typically a resin, and the hydroxyl group is then used as the point of attachment for the first building block of the molecule to be synthesized.

Experimental Protocol for Attaching this compound to a Resin:

This protocol is adapted from a technical bulletin for HMPA linker attachment.

Materials:

  • Aminomethylated resin (e.g., aminomethyl polystyrene)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol

Procedure:

  • Swell the aminomethylated resin in DCM.

  • In a separate vessel, dissolve this compound (1.2 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add the linker solution to the swollen resin.

  • Add a solution of HOBt (1.2 equivalents) in DMF to the resin mixture.

  • Cool the mixture to 0°C and add DIC (1.2 equivalents).

  • Allow the reaction to proceed for several hours at room temperature with agitation.

  • Monitor the reaction for the disappearance of free amino groups on the resin using a Kaiser test.

  • Once the reaction is complete, wash the resin sequentially with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

The resulting resin, with the this compound linker attached, is now ready for the subsequent steps of solid-phase synthesis. The synthesized molecule can be cleaved from the resin under acidic conditions.

Linker_Application cluster_activation Linker Attachment cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage Linker 4-Hydroxymethyl- phenoxyacetic Acid LinkedResin Linker-Functionalized Resin Linker->LinkedResin Resin Aminomethyl Resin Resin->LinkedResin Coupling Coupling Agents (DIC, HOBt) Coupling->LinkedResin Elongation Chain Elongation LinkedResin->Elongation Attachment of Building Block BuildingBlock First Building Block (e.g., Amino Acid) BuildingBlock->Elongation Cleavage Acidic Cleavage (e.g., TFA) Elongation->Cleavage FinalProduct Synthesized Molecule (e.g., Peptide) Cleavage->FinalProduct

Figure 2: Workflow illustrating the use of this compound as a linker in solid-phase synthesis.

Role in Drug Discovery and Development

The phenoxyacetic acid scaffold is a common motif in a variety of biologically active compounds.[3][4] Derivatives of phenoxyacetic acid have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.[3]

While there is limited direct evidence for the biological activity of this compound itself in specific signaling pathways, its derivatives are of significant interest in drug discovery. For instance, various phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and as free fatty acid receptor 1 (FFA1) agonists for the management of type 2 diabetes.[5][6]

The presence of the hydroxymethyl group in this compound provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design. By modifying this group, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Biological_Relevance cluster_activities Pharmacological Activities Core Phenoxyacetic Acid Scaffold HMPA 4-Hydroxymethyl- phenoxyacetic Acid Core->HMPA is a Derivatives Bioactive Derivatives HMPA->Derivatives is a precursor to AntiInflammatory Anti-inflammatory (e.g., COX-2 Inhibition) Derivatives->AntiInflammatory Antidiabetic Antidiabetic (e.g., FFA1 Agonism) Derivatives->Antidiabetic Other Other Activities (Antimicrobial, Herbicidal) Derivatives->Other

Figure 3: Relationship of this compound to bioactive phenoxyacetic acid derivatives.

Conclusion

This compound is a readily accessible and highly versatile bifunctional building block. Its straightforward synthesis via the Williamson ether synthesis and the orthogonal reactivity of its carboxylic acid and alcohol functional groups make it an invaluable tool in organic synthesis. Its primary application as an acid-labile linker in solid-phase synthesis has been well-established, and its role as a scaffold for the development of novel bioactive molecules continues to be an active area of research. This guide has provided an overview of its synthesis, properties, and applications, highlighting its importance for professionals in the fields of chemical research and drug development.

References

Spectroscopic Profile of 4-Hydroxymethylphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxymethylphenoxyacetic acid (CAS No. 68858-21-9), a compound of interest in various research and development sectors. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis.

Core Spectroscopic Data

At present, publicly available, detailed quantitative spectroscopic data for this compound is limited. While the existence of ¹H NMR, ¹³C NMR, and IR spectra is indicated in various chemical databases, specific peak assignments, chemical shifts, and coupling constants are not readily accessible in a consolidated format. This guide, therefore, presents a compilation of expected spectral characteristics based on the compound's structure and general spectroscopic principles, alongside data for a structurally similar compound for comparative purposes.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm) RangeMultiplicityIntegration
-COOH10.0 - 13.0Singlet (broad)1H
Ar-H (adjacent to -OCH₂COOH)6.8 - 7.0Doublet2H
Ar-H (adjacent to -CH₂OH)7.2 - 7.4Doublet2H
-O-CH₂-COOH4.6 - 4.8Singlet2H
Ar-CH₂-OH4.4 - 4.6Singlet2H
-CH₂-OHVariable (depends on solvent and concentration)Singlet or Triplet1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm) Range
-COOH170 - 175
Ar-C (quaternary, attached to -OCH₂COOH)155 - 160
Ar-C (quaternary, attached to -CH₂OH)135 - 140
Ar-CH (adjacent to -CH₂OH)128 - 132
Ar-CH (adjacent to -OCH₂COOH)114 - 118
-O-CH₂-COOH65 - 70
Ar-CH₂-OH60 - 65

Table 3: Predicted FT-IR Spectral Data for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500 - 3300Strong, BroadO-H Stretch
O-H (Alcohol)3200 - 3600Strong, BroadO-H Stretch
C-H (Aromatic)3000 - 3100MediumC-H Stretch
C-H (Aliphatic)2850 - 3000MediumC-H Stretch
C=O (Carboxylic Acid)1680 - 1740StrongC=O Stretch
C=C (Aromatic)1450 - 1600Medium to WeakC=C Stretch
C-O (Ether and Alcohol)1000 - 1300StrongC-O Stretch

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and FT-IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the significant absorption peaks.

Logical Workflow and Visualization

The process of spectroscopic analysis follows a logical progression from data acquisition to structural elucidation.

Spectroscopic_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structural Elucidation NMR_Acq NMR Data Acquisition (¹H, ¹³C) NMR_Proc NMR Spectra Processing (Referencing, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Acq FT-IR Data Acquisition IR_Proc FT-IR Spectrum Processing (Baseline Correction, Peak Picking) IR_Acq->IR_Proc H_NMR_Analysis ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) NMR_Proc->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Analysis (Chemical Shift, Number of Signals) NMR_Proc->C_NMR_Analysis IR_Analysis FT-IR Analysis (Functional Group Identification) IR_Proc->IR_Analysis Structure_Proposal Propose Molecular Structure H_NMR_Analysis->Structure_Proposal C_NMR_Analysis->Structure_Proposal IR_Analysis->Structure_Proposal Structure_Verification Verify Structure with all Spectral Data Structure_Proposal->Structure_Verification

Caption: Workflow for Spectroscopic Analysis of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. As more specific, verified data becomes publicly available, this document will be updated to provide the scientific community with the most accurate and comprehensive information.

4-Hydroxymethylphenoxyacetic Acid: A Versatile Tool in Biochemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylphenoxyacetic acid (HMPA) is a synthetic organic compound that has garnered significant interest across various scientific disciplines, particularly in the realm of biochemistry. Its unique chemical structure, featuring a phenoxyacetic acid moiety with a hydroxymethyl group, imparts a range of functionalities that make it a valuable tool in solid-phase peptide synthesis (SPPS), agricultural biotechnology, and as a scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the core applications of HMPA in biochemistry, with a focus on its utility as a linker in SPPS and its role as a plant growth regulator with auxin-like activity. We will delve into detailed experimental protocols, present quantitative data where available, and visualize key processes to facilitate a deeper understanding of this versatile molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.18 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 106-115 °C[1]
Purity ≥98%[1]
CAS Number 68858-21-9[1][2]

Application in Solid-Phase Peptide Synthesis (SPPS)

One of the most prominent applications of this compound in biochemistry is its use as an acid-labile linker in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] The HMPA linker facilitates the attachment of the first amino acid to a solid support (resin) and allows for the stepwise elongation of the peptide chain. Upon completion of the synthesis, the linker can be cleaved under acidic conditions to release the desired peptide.

Experimental Protocols

1. Attachment of HMPA Linker to Amino-functionalized Resin:

This protocol describes the covalent attachment of the HMPA linker to a resin, preparing it for the subsequent coupling of the first amino acid.

  • Materials:

    • Amino-functionalized resin (e.g., aminomethyl polystyrene)

    • This compound (HMPA)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Methanol

  • Procedure:

    • Swell the amino-functionalized resin in DCM for 30 minutes.

    • In a separate vessel, dissolve HMPA (1.5 eq) and HOBt (1.5 eq) in a minimal amount of DMF.

    • Add the HMPA/HOBt solution to the swollen resin.

    • Add DIC (1.5 eq) to the resin slurry and mix gently at room temperature for 2-4 hours.

    • Monitor the reaction using a Kaiser test to confirm the complete consumption of primary amines.

    • Once the reaction is complete, wash the resin sequentially with DMF, DCM, and methanol.

    • Dry the HMPA-functionalized resin under vacuum.

2. Coupling of the First Fmoc-Amino Acid to HMPA-Resin:

This protocol details the esterification reaction to attach the C-terminal amino acid of the target peptide to the HMPA linker.

  • Materials:

    • HMPA-functionalized resin

    • Fmoc-protected amino acid (3 eq)

    • DIC (3 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • DCM

    • DMF

  • Procedure:

    • Swell the HMPA-resin in DCM for 30 minutes.

    • In a separate vessel, dissolve the Fmoc-amino acid in a minimal amount of DMF/DCM (1:1).

    • Add the dissolved Fmoc-amino acid and DMAP to the swollen resin.

    • Add DIC to the reaction mixture and agitate at room temperature for 2-4 hours.

    • After the coupling is complete (as monitored by a suitable test), wash the resin with DMF and DCM.

    • Cap any unreacted hydroxyl groups on the linker using acetic anhydride and a base (e.g., pyridine or N,N-diisopropylethylamine) in DCM.

    • Wash the resin extensively with DCM and DMF to remove excess reagents.

3. Cleavage of the Peptide from the HMPA-Resin:

This protocol outlines the final step of releasing the synthesized peptide from the solid support.

  • Materials:

    • Peptide-bound HMPA-resin

    • Trifluoroacetic acid (TFA)

    • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

    • Cold diethyl ether

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail consisting of TFA and appropriate scavengers (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.

    • Add the cleavage cocktail to the resin and incubate at room temperature for 1-3 hours with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Visualization of the SPPS Workflow

The following diagram illustrates the key stages of solid-phase peptide synthesis utilizing the HMPA linker.

SPPS_Workflow Resin Amino-functionalized Resin HMPA_Linker HMPA Linker Attachment Resin->HMPA_Linker DIC, HOBt HMPA_Resin HMPA-functionalized Resin HMPA_Linker->HMPA_Resin AA1_Coupling 1st Fmoc-AA Coupling HMPA_Resin->AA1_Coupling Fmoc-AA, DIC, DMAP AA1_Resin Fmoc-AA1-HMPA-Resin AA1_Coupling->AA1_Resin Deprotection1 Fmoc Deprotection AA1_Resin->Deprotection1 Piperidine AA2_Coupling Fmoc-AA2 Coupling Deprotection1->AA2_Coupling Peptide_Chain Peptide Chain Elongation (Repeating Cycles) AA2_Coupling->Peptide_Chain Cleavage Cleavage from Resin Peptide_Chain->Cleavage TFA, Scavengers Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow of Solid-Phase Peptide Synthesis using an HMPA linker.

Application as a Plant Growth Regulator

This compound is recognized for its auxin-like activity, functioning as a plant growth regulator.[1] Auxins are a class of plant hormones that play a crucial role in various aspects of plant development, including cell elongation, root initiation, and apical dominance. The structural similarity of HMPA to natural and synthetic auxins, such as indole-3-acetic acid (IAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), is believed to be the basis for its biological activity.

While specific quantitative data on the auxin activity of HMPA is not extensively documented in publicly available literature, its general effects include promoting root development and enhancing overall plant vigor.[1] The evaluation of its auxin-like properties can be conducted using established bioassays.

Experimental Protocols for Auxin Activity Assessment

1. Root Elongation Bioassay:

This assay is a common method to assess the effect of auxin-like compounds on root growth.

  • Materials:

    • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)

    • Petri dishes with sterile filter paper

    • Growth medium (e.g., Murashige and Skoog medium) supplemented with a range of HMPA concentrations (e.g., 10⁻⁹ to 10⁻⁵ M)

    • Control medium without HMPA

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Sterilize the seeds and place them on the filter paper in the Petri dishes.

    • Add the respective growth media with varying concentrations of HMPA to each dish.

    • Incubate the plates vertically in a growth chamber to allow for gravitropic root growth.

    • After a defined period (e.g., 5-7 days), measure the primary root length of the seedlings.

    • Plot a dose-response curve to determine the effect of HMPA on root elongation.

2. DR5::GUS Reporter Gene Assay:

The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity in plants.[5][6][7][8][9] This assay provides a qualitative and semi-quantitative measure of auxin signaling.

  • Materials:

    • Transgenic plants expressing the DR5::GUS reporter gene (e.g., Arabidopsis thaliana)

    • Solutions of HMPA at various concentrations

    • GUS staining solution (containing X-Gluc)

    • Microscope

  • Procedure:

    • Treat the DR5::GUS seedlings or tissues with different concentrations of HMPA.

    • Incubate for a specific duration to allow for the induction of the DR5 promoter.

    • Perform histochemical GUS staining by incubating the tissues in the GUS staining solution.

    • Observe the pattern and intensity of the blue color development under a microscope, which indicates the sites of auxin activity.

Auxin Signaling Pathway

The auxin signaling pathway is a complex network that mediates the diverse effects of auxins on plant growth and development. The core components of this pathway include the TIR1/AFB family of F-box proteins, which act as auxin co-receptors, and the Aux/IAA transcriptional repressors. In the presence of auxin, the TIR1/AFB proteins bind to Aux/IAA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

The following diagram illustrates a simplified model of the auxin signaling pathway.

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (e.g., HMPA) TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex Aux_IAA Aux/IAA (Repressor) SCF_Complex->Aux_IAA Ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Regulates Transcription Response Cellular Response (e.g., Growth, Development) Auxin_Genes->Response

Caption: Simplified diagram of the core auxin signaling pathway.

Other Potential Applications in Biochemistry

While the primary and well-documented applications of this compound in biochemistry are as an SPPS linker and a plant growth regulator, its chemical structure suggests potential for broader utility. The phenoxyacetic acid scaffold is a common motif in various biologically active compounds, and the hydroxymethyl group provides a convenient handle for further chemical modification.

  • Enzyme Inhibition Studies: Derivatives of phenoxyacetic acid have been investigated as inhibitors of various enzymes.[10][11][12][13] The core structure of HMPA could be elaborated to design and synthesize novel enzyme inhibitors for biochemical and therapeutic research.

  • Biochemical Probes: The hydroxymethyl group of HMPA can be functionalized with reporter molecules such as fluorophores or biotin.[14] Such derivatives could serve as biochemical probes to study protein-ligand interactions or to label specific cellular components.

  • Affinity Chromatography: HMPA can be immobilized on a solid support to create an affinity chromatography matrix.[3][15][16] This could be used to purify proteins or other biomolecules that have an affinity for the phenoxyacetic acid moiety.

This compound is a multifaceted molecule with significant applications in the field of biochemistry. Its role as a reliable acid-labile linker in solid-phase peptide synthesis is well-established, providing a crucial tool for the generation of synthetic peptides for research and therapeutic development. Furthermore, its auxin-like activity makes it a valuable compound for studying plant growth and development. The potential for HMPA to serve as a scaffold for the creation of novel enzyme inhibitors and biochemical probes highlights its versatility and promises to expand its utility in biochemical research. This guide has provided an in-depth overview of the core applications of HMPA, complete with experimental protocols and visual representations, to empower researchers in leveraging the full potential of this valuable chemical entity.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 4-Hydroxymethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and a key application of 4-Hydroxymethylphenoxyacetic acid. Designed for laboratory personnel and researchers in the field of drug development and organic synthesis, this document consolidates critical safety information and detailed experimental methodologies to ensure safe and effective utilization of this compound.

Chemical Identifier and Physical Properties

This compound is a substituted phenoxyacetic acid derivative. Its key identifiers and physical properties are summarized below.

PropertyValue
IUPAC Name 2-[4-(hydroxymethyl)phenoxy]acetic acid
Synonyms HMPA, HMPA Linker, p-(Hydroxymethyl)phenoxyacetic acid
CAS Number 68858-21-9
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White solid
Melting Point 112-114 °C
Storage Temperature -20°C

GHS Hazard and Precautionary Information

This compound is classified with specific hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Adherence to the following precautionary statements is crucial for safe handling.

GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2][3]
Eye Irritation2AH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1][2][3]
GHS Pictogram

Exclamation Mark GHS Pictogram

GHS Signal Word: Warning
Precautionary Statements
CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[2]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[2]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water. Take off contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions (carbon oxides).

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.

Personal Protective Equipment (PPE)

TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166.
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Experimental Protocol: Application in Solid-Phase Peptide Synthesis

This compound is widely used as an acid-labile linker (HMPA linker) in solid-phase peptide synthesis (SPPS) for the preparation of C-terminal carboxylic acids. The following is a general protocol for its use.

Attachment of HMPA Linker to Amino-functionalized Resin

This procedure describes the coupling of the HMPA linker to a resin such as aminomethyl-polystyrene.

Materials:

  • Aminomethyl-functionalized resin

  • This compound (HMPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the aminomethyl resin in DCM (10 mL/g of resin) for 1-2 hours.

  • In a separate vessel, dissolve 1.5 equivalents of HMPA and 1.5 equivalents of HOBt in a minimal amount of DMF.

  • Add the HMPA/HOBt solution to the swollen resin.

  • Add 1.5 equivalents of DIC to the resin mixture.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative test (beads remain colorless) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents.

  • Once the reaction is complete, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Coupling of the First Fmoc-Amino Acid to HMPA-Resin

This procedure details the esterification of the first N-Fmoc protected amino acid to the hydroxyl group of the HMPA linker.

Materials:

  • HMPA-functionalized resin

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the HMPA-resin in DCM for 1-2 hours.

  • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid in a minimal amount of DMF/DCM (1:1).

  • Add the Fmoc-amino acid solution to the swollen resin.

  • Add 3 equivalents of DIC and a catalytic amount of DMAP (0.1 equivalents) to the resin mixture.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • After the coupling, cap any unreacted hydroxyl groups by adding acetic anhydride (10 equivalents) and pyridine (10 equivalents) and agitating for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under vacuum. The resin is now ready for the standard cycles of Fmoc-deprotection and coupling of subsequent amino acids.

Cleavage of the Peptide from the HMPA-Resin

This final step releases the synthesized peptide from the solid support.

Materials:

  • Peptide-bound HMPA-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), depending on the peptide sequence)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers depends on the amino acid composition of the peptide.

  • Add the cleavage cocktail to the peptide-resin (typically 10 mL/g of resin).

  • Agitate the mixture at room temperature for 1-3 hours.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualized Workflows

Safe Handling Workflow for this compound

Safe_Handling_Workflow start Receive Chemical verify Verify Integrity (Label, Container) start->verify store Store in Designated Area (-20°C, Dry, Ventilated) verify->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe Before Use weigh Weigh in Ventilated Area (Fume Hood or Balance Enclosure) ppe->weigh use Use in Experiment (e.g., SPPS) weigh->use decontaminate Decontaminate Glassware and Work Surfaces use->decontaminate waste Dispose of Waste (Solid & Liquid Chemical Waste) decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Process wash->end

Caption: Logical workflow for the safe handling of this compound.

Solid-Phase Peptide Synthesis Workflow using HMPA Linker

SPPS_Workflow start Start: Amino-functionalized Resin link_hmpa 1. Couple HMPA Linker (DIC, HOBt) start->link_hmpa wash1 Wash link_hmpa->wash1 couple_aa1 2. Couple First Fmoc-AA (DIC, DMAP) wash1->couple_aa1 wash2 Wash & Cap couple_aa1->wash2 deprotect 3. Fmoc Deprotection (Piperidine/DMF) wash2->deprotect wash3 Wash deprotect->wash3 couple_aan 4. Couple Next Fmoc-AA wash3->couple_aan cycle Repeat Steps 3 & 4 for each amino acid couple_aan->cycle cycle->deprotect Continue Chain final_deprotect Final Fmoc Deprotection cycle->final_deprotect Final Amino Acid wash4 Wash & Dry final_deprotect->wash4 cleave 5. Cleave Peptide from Resin (TFA Cocktail) wash4->cleave precipitate Precipitate & Purify Peptide cleave->precipitate end End: Purified Peptide precipitate->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the HMPA linker.

References

Methodological & Application

Application Notes: Solid-Phase Peptide Synthesis (SPPS) Using the HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. The choice of linker, which connects the nascent peptide chain to the solid support, is critical as it dictates the conditions for final cleavage and the nature of the C-terminus. The 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker is a versatile, acid-labile linker widely used in Fmoc-based SPPS for the synthesis of peptides with a C-terminal carboxylic acid.[1][2]

Key Features of the HMPA Linker

The HMPA linker is a p-alkoxybenzyl ester type, similar to the more common Wang linker.[2][3] Its primary advantages include:

  • Acid Labile Cleavage: The peptide is cleaved from the HMPA linker using strong acids, typically trifluoroacetic acid (TFA).[3] This process concurrently removes most common tert-butyl (tBu)-based side-chain protecting groups, yielding a fully deprotected peptide acid in a single step.[4]

  • Stability: The ester bond formed between the first amino acid and the HMPA linker is stable to the mildly basic conditions (e.g., piperidine) used for Fmoc-group removal during peptide chain elongation.[2]

  • Enhanced Acid Stability: The HMPA linker-resin bond is considered more stable under prolonged strong acid conditions compared to the Wang linker. This makes it a preferred choice for synthesizing peptides with C-terminal residues like Phenylalanine, which can be challenging.[3]

Applications

The primary application of the HMPA linker is the synthesis of unprotected peptide acids.[1] Due to the strong acidic cleavage conditions required, it is not suitable for the synthesis of fully protected peptide fragments.

Data Presentation: Reaction Parameters

The following tables summarize typical quantitative data for key steps in SPPS using an HMPA linker.

Table 1: First Amino Acid Loading onto HMPA Resin

ParameterMethod: DIC/DMAP
Fmoc-Amino Acid 1.5 - 2.5 equivalents (relative to resin)
DIC (Diisopropylcarbodiimide) 1.0 equivalent (relative to amino acid)
DMAP (4-Dimethylaminopyridine) 0.1 equivalents (relative to resin)
Solvent DCM / DMF (9:1, v/v)
Reaction Time 2 - 3 hours
Temperature Room Temperature
Data sourced from references[3][5].

Table 2: Standard Fmoc-SPPS Cycle Conditions

StepReagent/SolventConcentrationReaction Time
Fmoc Deprotection Piperidine in DMF20% (v/v)20 - 30 minutes
Amino Acid Coupling Fmoc-AA / HOBt / DIC3-5 eq. / 3-5 eq. / 3-5 eq.1 - 2 hours
Washes DMF, DCM-3-5 cycles per solvent
General conditions adapted from references[6][7].

Table 3: Cleavage and Deprotection Conditions

ParameterReagent/Condition
Primary Reagent Trifluoroacetic Acid (TFA)
Typical Cleavage Cocktail TFA / Phenol / Water / Thioanisole / EDT (82.5% / 5% / 5% / 5% / 2.5%)[4]
Alternative Cocktail TFA / DCM (1:1, v/v)[3]
Reaction Time 1 - 4 hours (sequence dependent)[4][8]
Temperature Room Temperature
Peptide Precipitation Cold Diethyl Ether (8-10x volume of filtrate)[4][8]
Data sourced from references[3][4][8]. Note that the optimal cocktail composition and time depend on the peptide's amino acid sequence, especially the presence of sensitive residues like Arg, Met, Cys, or Trp.

Experimental Protocols

Protocol 1: Esterification of the First Fmoc-Amino Acid to HMPA-Resin

This protocol describes the attachment of the first C-terminal amino acid to a hydroxymethyl-functionalized resin (e.g., HMPA-PEGA resin).

  • Resin Swelling: Swell the HMPA resin in a 9:1 (v/v) mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) (approx. 15 mL per gram of resin) for 1-2 hours in a reaction vessel.[3]

  • Reagent Preparation:

    • In a separate flask, dissolve 1.5 to 2.5 equivalents of the desired Fmoc-amino acid and an equal equivalency of HOBt in a minimum amount of DMF.[3]

    • In another flask, dissolve 0.1 equivalents of DMAP in a minimum amount of DMF.[3]

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the Fmoc-amino acid/HOBt solution to the resin.

    • Add 1.0 equivalent of DIC to the resin mixture, followed by the DMAP solution.[3]

    • Seal the vessel and agitate the mixture with a mechanical shaker for 2-3 hours at room temperature.[3]

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, add 2 equivalents of acetic anhydride and pyridine to the vessel and mix for an additional 30 minutes.[3]

  • Washing: Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).[3]

  • Drying: Dry the resin in vacuo to a constant weight.[3] The substitution level can be determined from the weight gain or more accurately by spectrophotometric analysis of the Fmoc group released from a known mass of resin.[4]

Protocol 2: Standard Peptide Chain Elongation (Fmoc-SPPS Cycle)

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain. Repeat this cycle for each amino acid in the sequence.

  • Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 20-30 minutes at room temperature. Drain the solution.[7]

  • Washing: Wash the resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) by dissolving it with an equivalent amount of a coupling activator (e.g., HOBt) and a carbodiimide (e.g., DIC) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5x) and DCM (3-5x) to remove excess reagents.

  • Monitoring (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 3: Cleavage of the Peptide from HMPA Resin and Deprotection

This protocol describes the final step to release the fully deprotected peptide acid from the solid support.

  • N-Terminal Fmoc Removal: Before cleavage, ensure the Fmoc group from the final amino acid has been removed by following Step 1 of Protocol 2.[4][8]

  • Resin Preparation: Wash the peptide-resin with DCM and dry it briefly in vacuo.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 by volume).[4]

    • Add the cleavage cocktail to the resin and allow the mixture to stand for 1.5 to 4 hours at room temperature with occasional swirling.[4] The duration depends on the stability of side-chain protecting groups (e.g., Arg(Pmc) may require up to 4 hours).[4]

  • Peptide Isolation:

    • Filter the resin through a fine sintered glass funnel and collect the filtrate.

    • Wash the resin 3 times with small portions of fresh TFA and combine the filtrates.[4][8]

  • Peptide Precipitation:

    • Add the combined filtrate to a centrifuge tube containing 8-10 times the volume of cold diethyl ether.[4][8]

    • Allow the peptide to precipitate, if necessary, by storing the mixture at 4°C overnight.[4][8]

  • Purification:

    • Pellet the crude peptide by centrifugation.

    • Wash the peptide pellet several times with cold diethyl ether.

    • Dry the crude peptide, which can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

SPPS_HMPA_Workflow cluster_prep Resin Preparation & Loading cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification Resin_Swell 1. Resin Swelling (DCM/DMF) AA_Loading 2. First AA Loading (Fmoc-AA, DIC, DMAP) Resin_Swell->AA_Loading 2-3h Capping 3. Capping (Acetic Anhydride) AA_Loading->Capping 30min Fmoc_Deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotect Wash_1 5. Washing (DMF, DCM) Fmoc_Deprotect->Wash_1 20-30min AA_Coupling 6. AA Coupling (Fmoc-AA, HOBt, DIC) Wash_1->AA_Coupling Wash_2 7. Washing (DMF, DCM) AA_Coupling->Wash_2 1-2h Loop_Node Repeat for each Amino Acid Wash_2->Loop_Node Loop_Node->Fmoc_Deprotect Next cycle Final_Deprotect 8. Final Fmoc Deprotection Loop_Node->Final_Deprotect Final cycle Cleavage 9. Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleavage Precipitation 10. Precipitation (Cold Ether) Cleavage->Precipitation 1-4h Purification 11. Purification (RP-HPLC) Precipitation->Purification Final_Peptide Final Peptide Acid Purification->Final_Peptide

Caption: Workflow for SPPS using the HMPA linker.

References

Coupling the First Amino Acid to HMPA Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the covalent attachment of the first amino acid to a solid support is a critical initiation step that significantly influences the overall success and purity of the final peptide.[1] Hydroxymethyl- N,N'-p-phenylenediamine (HMPA) resin is an acid-labile support, similar to Wang resin, commonly employed in Fmoc-based SPPS.[2] Its linkage is stable to the basic conditions used for Fmoc deprotection but can be cleaved with moderate acid treatment, typically using trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid.[2][3] The HMPA linker is noted for its enhanced stability under prolonged strong acid conditions compared to the Wang linker, making it a preferred choice for peptides with C-terminal amino acids that are prone to acid-catalyzed side reactions.[2]

This document provides detailed protocols for the efficient coupling of the first N-α-Fmoc protected amino acid to HMPA resin. The primary method described is the widely used diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) mediated esterification.

Key Considerations

  • Racemization: The use of a catalytic amount of DMAP, a strong base, can lead to racemization of the C-terminal amino acid.[1] This is particularly problematic for sensitive amino acids like Cysteine and Histidine.[4] The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[5]

  • Dipeptide Formation: The basic nature of DMAP can also promote the formation of dipeptides on the resin.[4]

  • Capping: After the initial coupling reaction, any unreacted hydroxyl groups on the resin must be "capped" to prevent the formation of deletion sequences in the subsequent peptide elongation steps.[2] This is typically achieved by acetylation with acetic anhydride.[2]

Experimental Protocols

Protocol 1: DIC/DMAP Mediated Coupling of the First Amino Acid to HMPA Resin

This protocol outlines the standard procedure for attaching the first N-α-Fmoc protected amino acid to HMPA resin using DIC as the coupling agent and DMAP as a catalyst.

Materials:

  • HMPA Resin

  • N-α-Fmoc protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to reduce racemization)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic Anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

  • Mechanical shaker or nitrogen bubbling system for agitation

Procedure:

  • Resin Swelling:

    • Place the HMPA resin in the reaction vessel.

    • Add a 9:1 (v/v) mixture of DCM/DMF (approximately 15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[2]

  • Amino Acid Activation and Coupling:

    • In a separate flask, dissolve 1.5 to 2.5 equivalents of the N-α-Fmoc amino acid (relative to the resin substitution) in a minimal amount of DMF.[2] If using HOBt, add an equimolar amount to the amino acid and stir until dissolved.[2]

    • Add the dissolved amino acid solution to the swollen resin.

    • In a separate small flask, dissolve 0.1 equivalents of DMAP (relative to the resin) in a minimal amount of DMF.[2]

    • Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture, followed immediately by the DMAP solution.[2]

    • Seal the reaction vessel and agitate the mixture at room temperature for 2 to 3 hours.[2]

  • Capping of Unreacted Hydroxyl Groups:

    • After the coupling reaction, drain the reaction solution.

    • Add a solution of acetic anhydride (2 equivalents relative to the resin) and pyridine or DIPEA (2 equivalents relative to the resin) in DCM to the resin.[2]

    • Agitate the mixture for an additional 30 minutes at room temperature.[2]

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with the following solvents, ensuring to slurry the resin with each wash:

      • DMF (3 times)[2]

      • DCM (3 times)[2]

      • Methanol (3 times)[2]

  • Drying:

    • Dry the resin under vacuum to a constant weight.[2] The final weight can be used to estimate the loading efficiency.

Quantitative Data Summary

The following table summarizes the typical reagent equivalents and reaction times for the coupling of the first amino acid to HMPA resin.

Reagent/ParameterEquivalents (relative to resin substitution)Notes
N-α-Fmoc Amino Acid1.5 - 2.5Using an excess helps to drive the reaction to completion.
DIC1.0 (relative to the amino acid)The primary coupling agent.
DMAP0.1Acts as a catalyst for the esterification.[2]
HOBt (optional)1.5 - 2.5Added to suppress racemization.[5]
Acetic Anhydride2.0For capping unreacted hydroxyl groups.[2]
Pyridine/DIPEA2.0Base for the capping reaction.[2]
Reaction Time
Coupling2 - 3 hoursAt room temperature.[2]
Capping30 minutesAt room temperature.[2]

Experimental Workflow Diagram

Coupling_Workflow start Start swell 1. Resin Swelling (DCM/DMF, 30 min) start->swell activate_couple 2. Amino Acid Activation & Coupling (Fmoc-AA, DIC, DMAP, 2-3h) swell->activate_couple cap 3. Capping (Acetic Anhydride, Pyridine, 30 min) activate_couple->cap wash_dmf 4a. Wash with DMF (3x) cap->wash_dmf wash_dcm 4b. Wash with DCM (3x) wash_dmf->wash_dcm wash_meoh 4c. Wash with MeOH (3x) wash_dcm->wash_meoh dry 5. Drying under Vacuum wash_meoh->dry end End dry->end

Caption: Workflow for coupling the first amino acid to HMPA resin.

Alternative Coupling Methods

While the DIC/DMAP method is robust, other procedures can be employed, especially for challenging couplings or to avoid racemization.

Symmetrical Anhydride Method

One alternative involves the pre-formation of a symmetrical anhydride of the Fmoc-amino acid, which is then coupled to the resin in the presence of a catalytic amount of DMAP.[4] This method can be effective but also carries a risk of racemization due to the presence of DMAP.[4]

Brief Protocol:

  • Dissolve the Fmoc-amino acid (10 equivalents relative to resin loading) in dry DCM.

  • Add a solution of DIC (5 equivalents relative to resin loading) in dry DCM to the amino acid solution and stir for 20 minutes at 0°C.

  • Remove the DCM by evaporation.

  • Dissolve the resulting symmetrical anhydride in a minimal amount of DMF and add it to the swollen HMPA resin.

  • Add DMAP (0.1 equivalents) and agitate for 1-2 hours at room temperature.

  • Proceed with capping and washing as described in the primary protocol.

MSNT/MeIm Method

For particularly difficult couplings or with amino acids highly prone to racemization, the use of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of 1-methylimidazole (MeIm) is a recommended alternative.[4]

Brief Protocol:

  • Swell the HMPA resin in DCM.

  • In a separate flask, dissolve the Fmoc-amino acid (5 equivalents) in dry DCM.

  • Add MeIm (3.75 equivalents) followed by MSNT (5 equivalents) and stir until dissolved.

  • Transfer the activated amino acid solution to the resin and agitate for 1 hour at room temperature.

  • Proceed with capping and washing as described in the primary protocol.

Conclusion

The successful attachment of the first amino acid to HMPA resin is a foundational step for the synthesis of high-quality peptides. The DIC/DMAP mediated protocol is a reliable and widely used method. However, researchers should be mindful of potential side reactions, such as racemization, and consider alternative coupling strategies when necessary. Careful execution of the chosen protocol, including thorough washing and effective capping, will contribute significantly to the desired peptide product's purity and yield.

References

Application Notes and Protocols for Cleavage of Peptides from HMPA Resin using TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development. The 4-hydroxymethylphenoxyacetic acid (HMPA) linker is an acid-labile handle commonly used in Fmoc-based SPPS for the synthesis of C-terminal carboxylic acid peptides. The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).

This document provides detailed application notes and protocols for the efficient cleavage of peptides from HMPA resin using TFA-based cocktails. It includes a discussion of cleavage mechanisms, the role of scavengers, and protocols for both standard and specialized cleavage conditions.

Cleavage Mechanism

The cleavage of the peptide from the HMPA resin is an acid-catalyzed hydrolysis of the benzyl ester linkage connecting the C-terminal amino acid to the resin. The mechanism involves the protonation of the ester carbonyl oxygen by TFA, which makes the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by a water molecule (present in the cleavage cocktail) or the trifluoroacetate ion leads to the cleavage of the ester bond, releasing the peptide with a free C-terminal carboxylic acid.

Simultaneously, the acid-labile protecting groups on the amino acid side chains are removed by a similar acid-catalyzed mechanism, typically generating reactive carbocations.

The Role of Scavengers

During the cleavage process, the removal of side-chain protecting groups (e.g., t-butyl, trityl) generates stable carbocations. These electrophilic species can react with nucleophilic residues in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products and a decrease in the purity of the final peptide.

To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. Scavengers are nucleophilic compounds that efficiently trap the reactive carbocations. The choice and composition of the scavenger cocktail are critical and depend on the amino acid composition of the peptide.

Data Presentation: Cleavage Cocktails

The selection of an appropriate cleavage cocktail is crucial for obtaining a high yield and purity of the desired peptide. The following table summarizes common TFA-based cleavage cocktails and their applications.

Cleavage Cocktail (Reagent)Composition (v/v/w)Target Residues & ApplicationsTypical Reaction Time
Standard (Reagent B) TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5)Peptides without sensitive residues (Cys, Met, Trp). TIS is an effective scavenger for trityl cations.[1]1 - 2 hours
For Trp-containing Peptides TFA/Water/TIS/1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5)Protects Tryptophan from modification by carbocations.1.5 - 3 hours
For Met-containing Peptides (Reagent H) TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I (81:5:5:2.5:3:2:1.5)Prevents oxidation of Methionine to its sulfoxide.[1]2 - 4 hours
For Cys-containing Peptides TFA/Water/TIS/EDT (94:2.5:1:2.5)Prevents oxidation and reattachment of Cysteine.1.5 - 3 hours
Universal (Reagent K) TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[1]2 - 4 hours

Experimental Protocols

General Protocol for TFA Cleavage from HMPA Resin

This protocol is suitable for peptides that do not contain highly sensitive amino acid residues.

Materials:

  • Peptidyl-HMPA resin (dried)

  • Cleavage Cocktail (Reagent B): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptidyl resin.[2]

    • Place the dried peptidyl-HMPA resin (typically 50-200 mg) in a reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove any residual reagents.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial that the resin is dry to prevent unwanted side reactions.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, prepare the cleavage cocktail by carefully mixing TFA, water, and TIS. Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment (PPE).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1]

    • Gently agitate the mixture at room temperature for 1-2 hours. The resin beads will swell, and the solution may change color.

  • Peptide Isolation:

    • Filter the cleavage mixture through the sintered glass funnel into a clean collection tube.

    • Wash the resin with fresh TFA (2 x 2 mL) and combine the filtrates.[2]

    • Concentrate the combined filtrate to about one-third of its original volume using a gentle stream of nitrogen.

  • Peptide Precipitation:

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the concentrated TFA solution).[2]

    • Slowly add the concentrated peptide solution dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (3 x 10 mL), centrifuging and decanting after each wash. This step is crucial to remove residual TFA and scavengers.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol for Peptides with Sensitive Residues

For peptides containing sensitive amino acids such as Cys, Met, or Trp, a more complex scavenger cocktail is required.

Materials:

  • Peptidyl-HMPA resin (dried)

  • Appropriate Cleavage Cocktail (e.g., Reagent K for multiple sensitive residues)

  • All other materials as listed in the general protocol.

Procedure:

  • Resin Preparation: Follow steps 1a-1d from the general protocol.

  • Cleavage Reaction:

    • Prepare the appropriate cleavage cocktail (e.g., Reagent K) in a fume hood.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours. The extended reaction time ensures complete removal of more stable protecting groups.

  • Peptide Isolation, Precipitation, and Washing: Follow steps 3-5 from the general protocol.

Mandatory Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation & Purification Resin Dried Peptidyl-HMPA Resin Wash_DMF Wash with DMF Resin->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Add Cocktail to Resin & Agitate (1-4h) Dry->Cleavage TFA_Cocktail Prepare TFA Cleavage Cocktail TFA_Cocktail->Cleavage Filter Filter to Collect Filtrate Cleavage->Filter Wash_Resin Wash Resin with TFA Filter->Wash_Resin Precipitate Precipitate Peptide in Cold Ether Wash_Resin->Precipitate Wash_Pellet Wash Peptide Pellet with Ether Precipitate->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide

Caption: Experimental workflow for peptide cleavage from HMPA resin.

Cleavage_Mechanism Peptide_Resin Peptide-CO-O-CH2-Ph-Resin Protonated_Ester Peptide-C(=O+H)-O-CH2-Ph-Resin Peptide_Resin->Protonated_Ester + H+ TFA TFA (H+) Cleaved_Peptide Peptide-COOH (Cleaved Peptide) Protonated_Ester->Cleaved_Peptide Cleavage Resin_Cation H2C+-Ph-Resin Protonated_Ester->Resin_Cation Protecting_Groups Side-Chain Protecting Groups (e.g., t-Butyl) Carbocations Reactive Carbocations (e.g., t-Butyl+) Protecting_Groups->Carbocations + H+ Trapped_Cations Trapped Carbocations Carbocations->Trapped_Cations Scavengers Scavengers (e.g., TIS) Scavengers->Trapped_Cations

Caption: Simplified mechanism of TFA-mediated peptide cleavage and scavenging.

References

Application Notes and Protocols for HMPA Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the efficient cleavage of synthesized peptides from resins functionalized with the 4-hydroxymethylphenoxyacetic acid (HMPA) linker. The HMPA linker is an acid-labile handle commonly used in solid-phase peptide synthesis (SPPS) for the generation of C-terminal carboxylic acids.

Introduction to HMPA Linker Cleavage

The HMPA linker is a p-alkoxybenzyl ester-type linker that is stable to the basic conditions used for Fmoc group removal during peptide chain elongation. Cleavage of the peptide from the HMPA resin is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA). During this process, the benzyl ester bond is hydrolyzed, releasing the peptide as a free C-terminal carboxylic acid. To prevent the modification of sensitive amino acid residues by reactive cationic species generated during cleavage, a "cleavage cocktail" containing TFA and various scavengers is employed. The composition of this cocktail is critical and must be tailored to the specific amino acid sequence of the peptide.

Standard Cleavage Cocktails for HMPA Linker

The selection of an appropriate cleavage cocktail is paramount for obtaining a high yield of pure peptide. The following table summarizes common cleavage cocktails used for cleaving peptides from HMPA-functionalized resins.

Cocktail NameComposition (v/v or w/v)Recommended Applications and NotesTypical Cleavage Time
Standard TFA/TIS/Water TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)A general-purpose, non-malodorous cocktail suitable for most peptide sequences, especially those without sensitive residues like Cys, Met, or Trp.[1]1-2 hours
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%)A robust and widely used cocktail for peptides containing multiple sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr).[1][2] Recommended for peptides with Arg(Pmc/Pbf) protecting groups.[3]1.5-4 hours
Reagent R TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 3%), Anisole (2%)Particularly effective for cleaving and deprotecting peptides containing arginine residues with sulfonyl protecting groups. Also recommended for Trp-containing peptides.~2 hours
TFA/DCM (1:1) TFA (50%), Dichloromethane (DCM, 50%) with appropriate scavengersA milder cleavage condition that can be useful in specific cases. Scavengers must be added based on the peptide sequence.1 hour

Note: The optimal cleavage time can vary depending on the length and sequence of the peptide, as well as the specific protecting groups used. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a new peptide.

Experimental Protocol for Peptide Cleavage from HMPA Resin

This protocol outlines the standard procedure for cleaving a peptide from HMPA resin.

Materials:

  • Peptide-resin synthesized on HMPA support

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Selected TFA cleavage cocktail (see table above)

  • Cold diethyl ether (Et₂O)

  • Sintered glass funnel

  • Reaction vessel (e.g., round-bottom flask or syringe reactor)

  • Centrifuge and centrifuge tubes (optional)

Procedure:

  • N-terminal Fmoc Deprotection:

    • Before cleavage, the N-terminal Fmoc protecting group must be removed.[4]

    • Wash the peptide-resin with DMF (3 x resin volume).

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the piperidine solution and repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 x resin volume), followed by DCM (3 x resin volume), and finally MeOH (3 x resin volume).

    • Dry the resin under vacuum for at least 1 hour.

  • Resin Cleavage:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the chosen cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

    • Gently agitate the mixture at room temperature for the recommended duration (see table above). It is important to occasionally swirl the mixture to ensure complete reaction.[3]

  • Peptide Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin.[4]

    • Wash the resin with small portions of fresh TFA (2-3 times) and combine the filtrates.[4]

    • In a fume hood, add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4]

    • Allow the peptide to precipitate at -20°C for at least 1 hour, or overnight if necessary.[4]

  • Peptide Collection and Washing:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other small molecules.

    • After the final wash, carefully decant the ether and dry the crude peptide under a gentle stream of nitrogen or in a vacuum desiccator.

Visualizing the Process

Experimental Workflow:

experimental_workflow start Start: Peptide-Resin on HMPA Support fmoc_deprotection 1. N-terminal Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotection washing_drying 2. Resin Washing and Drying (DMF, DCM, MeOH, Vacuum) fmoc_deprotection->washing_drying cleavage 3. Cleavage from Resin (TFA Cleavage Cocktail) washing_drying->cleavage filtration 4. Filtration (Separate Resin from Cleavage Mixture) cleavage->filtration precipitation 5. Peptide Precipitation (Add to Cold Diethyl Ether) filtration->precipitation collection_washing 6. Peptide Collection and Washing (Centrifugation/Filtration, Cold Ether Wash) precipitation->collection_washing end End: Crude Peptide collection_washing->end

Caption: A flowchart of the experimental workflow for cleaving a peptide from HMPA resin.

HMPA Linker Cleavage Mechanism:

cleavage_mechanism resin_peptide Resin-O-CH2-Ph-O-CH2-CO-Peptide (Peptide attached to HMPA linker) protonation Protonation of Carbonyl Oxygen resin_peptide->protonation H+ (from TFA) protonated_intermediate Resin-O-CH2-Ph-O-CH2-C(=O+H)-Peptide protonation->protonated_intermediate nucleophilic_attack Nucleophilic Attack by Water protonated_intermediate->nucleophilic_attack H2O tetrahedral_intermediate Resin-O-CH2-Ph-O-CH2-C(OH)(O+H2)-Peptide nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer cleaved_products Resin-O-CH2-Ph-O-CH2-OH + HOOC-Peptide (Cleaved Linker and Peptide) proton_transfer->cleaved_products Elimination

Caption: The acid-catalyzed cleavage mechanism of the HMPA linker.

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Scavengers such as thioanisole and 1,2-ethanedithiol have strong, unpleasant odors and are toxic. Handle these reagents with care in a fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when working with ether.

By following these guidelines and protocols, researchers can effectively cleave peptides from HMPA-functionalized resins, a critical step in the successful synthesis of peptides for research and drug development.

References

Application Notes and Protocols: Synthesis of Peptide Acids with 4-Hydroxymethylphenoxyacetic Acid (HMPA) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient assembly of amino acid sequences. The choice of a suitable linker is critical for the successful synthesis of peptides with a C-terminal carboxylic acid. The 4-Hydroxymethylphenoxyacetic acid (HMPA) linker is an acid-labile linker widely employed in Fmoc-based SPPS for the generation of peptide acids.[1][2][3] Its moderate acid lability allows for the cleavage of the final peptide from the solid support under conditions that also remove most common side-chain protecting groups, yielding the unprotected peptide acid.[4][5] This application note provides detailed protocols for the use of the HMPA linker in SPPS, from resin preparation to final peptide cleavage, along with key experimental considerations.

Advantages of the HMPA Linker

  • Acid Labile Cleavage: The HMPA linker allows for the release of the peptide acid using trifluoroacetic acid (TFA), a standard reagent in SPPS.[4][5]

  • Compatibility with Fmoc Chemistry: It is fully compatible with the base-labile Fmoc protecting group used for the α-amino group of the amino acids.

  • Generation of Authentic C-termini: The cleavage mechanism yields a free C-terminal carboxylic acid, crucial for the biological activity of many peptides.[6]

  • Versatility: The HMPA linker can be used for the synthesis of a wide range of peptide sequences.

Experimental Protocols

The synthesis of peptide acids using the HMPA linker involves three main stages: attachment of the first amino acid to the HMPA-functionalized resin, elongation of the peptide chain, and cleavage of the peptide acid from the resin.

Protocol 1: Loading of the First Amino Acid onto HMPA Resin

The initial step involves the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the HMPA linker, which is typically pre-attached to a solid support (e.g., polystyrene resin).

Materials and Reagents:

ReagentConcentration/Amount
HMPA Resin1 equivalent
Fmoc-Amino Acid1.5 - 5 equivalents
N,N'-Diisopropylcarbodiimide (DIC)1.0 equivalent (relative to the amino acid)
4-(Dimethylamino)pyridine (DMAP)0.1 equivalent (relative to the resin)
Dichloromethane (DCM)Sufficient volume to swell the resin (approx. 15 mL/g)
N,N-Dimethylformamide (DMF)As needed for dissolution
Acetic Anhydride2 equivalents (for capping)
Pyridine2 equivalents (for capping)

Procedure:

  • Swell the HMPA resin in DCM for at least 30 minutes in a reaction vessel.

  • In a separate flask, dissolve the Fmoc-amino acid (1.5 to 2.5 equivalents relative to the resin) in a minimal amount of DMF.[5]

  • Add the dissolved Fmoc-amino acid to the swollen resin.

  • In a separate flask, dissolve DMAP (0.1 equivalents relative to the resin) in a minimal amount of DMF.

  • Add DIC (1.0 equivalent relative to the amino acid) to the resin mixture, followed by the DMAP solution.[5]

  • Agitate the mixture at room temperature for 2 to 3 hours.[4][5]

  • To cap any unreacted hydroxyl groups, add acetic anhydride (2 equivalents) and pyridine (2 equivalents) and continue agitation for an additional 30 minutes.[4][5]

  • Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Dry the resin under vacuum to a constant weight. The loading of the first amino acid can be estimated by the weight gain of the resin or more accurately determined by spectrophotometric analysis of the Fmoc group cleaved from a small sample.[4]

Protocol 2: Peptide Chain Elongation

The peptide chain is assembled by sequential cycles of Fmoc deprotection and coupling of the next Fmoc-amino acid.

Materials and Reagents:

ReagentPurpose
20% Piperidine in DMFFmoc deprotection
Fmoc-Amino AcidBuilding block
Coupling Reagents (e.g., HBTU/HOBt or DIC/HOBt)Activation of the carboxylic acid group
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
DMFSolvent
DCMSolvent for washing

Procedure (Single Coupling Cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF in the presence of a base like DIPEA.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

  • Monitoring: A small sample of the resin can be taken to perform a Kaiser test (ninhydrin test) to ensure the completion of the coupling reaction (a negative test indicates a complete reaction).[4] If the test is positive, the coupling step should be repeated.

  • Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide Acid from the HMPA Resin

The final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

Materials and Reagents:

ReagentPurpose
Trifluoroacetic Acid (TFA)Cleavage and deprotection
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT), Thioanisole, Phenol)To quench reactive carbocations and protect sensitive residues
Diethyl Ether (cold)Precipitation of the cleaved peptide

Cleavage Cocktail Composition:

The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common general-purpose cocktail is:

ComponentPercentage (v/v)
TFA95%
Water2.5%
TIS2.5%

For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specific scavengers should be added. For example, for peptides with Arg(Pmc), the cleavage time might need to be extended to 2-4 hours, and for Arg(Mtr), it could be over 6 hours.[4]

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.[5][7]

  • Wash the resin thoroughly with DMF and DCM and dry it.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed at room temperature for 1.5 to 2 hours with occasional swirling.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes typical reaction conditions for the key steps in the synthesis of peptide acids using the HMPA linker.

StepReagentsSolvent(s)TimeTemperature
First Amino Acid Loading Fmoc-AA, DIC, DMAPDCM, DMF2-3 hoursRoom Temperature
Peptide Chain Elongation (Coupling) Fmoc-AA, HBTU/HOBt (or DIC/HOBt), DIPEADMF1-2 hoursRoom Temperature
Fmoc Deprotection 20% PiperidineDMF2 x 5-10 minRoom Temperature
Cleavage and Deprotection TFA, Scavengers (e.g., H₂O, TIS)None1.5-2 hoursRoom Temperature

Visualizations

Below are diagrams illustrating the key processes in the synthesis of peptide acids using the HMPA linker.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_loading First Amino Acid Loading cluster_elongation Peptide Chain Elongation cluster_cleavage Cleavage and Purification Resin HMPA Resin Swell Swell Resin in DCM Resin->Swell Load_AA Couple Fmoc-AA-OH (DIC, DMAP) Swell->Load_AA Cap Cap Unreacted Sites (Acetic Anhydride, Pyridine) Load_AA->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Couple Couple next Fmoc-AA-OH Deprotect->Couple Wash Wash Couple->Wash Wash->Deprotect Repeat for each AA Cleave Cleave with TFA Cocktail Wash->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using HMPA Linker.

Caption: Acid-catalyzed cleavage of a peptide from the HMPA linker.

References

Application Notes and Protocols for the Use of HMPA Linker in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the HMPA Linker

The 4-Hydroxymethylphenoxyacetic acid (HMPA) linker is a well-established tool in Fmoc-based solid-phase peptide synthesis (SPPS) for the production of peptides with a C-terminal carboxylic acid. As a p-alkoxybenzyl ester-type linker, it offers a stable anchorage of the growing peptide chain to the solid support throughout the synthesis, yet allows for efficient cleavage under moderately acidic conditions. This makes it a valuable asset for the routine synthesis of unprotected linear peptides.

The HMPA linker is known for the stability of its bond to the resin, particularly under prolonged acidic conditions, which can be advantageous when compared to the more commonly used Wang linker.[1] This property can be particularly useful in the synthesis of peptides containing amino acids prone to acid-catalyzed side reactions or when stronger acids are required for the removal of certain side-chain protecting groups.[1]

Key Features and Applications

  • Acid-Labile Cleavage: The HMPA linker is readily cleaved by treatment with trifluoroacetic acid (TFA), typically in a cocktail containing scavengers to prevent side reactions.[2]

  • Compatibility with Fmoc Chemistry: The linker is stable to the basic conditions used for the removal of the Fmoc protecting group (e.g., piperidine in DMF), ensuring the integrity of the peptide-resin linkage during chain elongation.

  • Synthesis of Unprotected Peptides: As the standard TFA cleavage conditions also remove most common side-chain protecting groups, the HMPA linker is primarily used for the synthesis of fully deprotected peptides.[1]

  • Alternative to Wang Linker: HMPA can serve as a robust alternative to the Wang linker, offering potentially higher stability of the linker-resin bond.[1]

Potential Side Reactions and Considerations

While the HMPA linker is a reliable tool, researchers should be aware of potential side reactions that can impact the purity and yield of the final peptide:

  • Diketopiperazine (DKP) Formation: Peptides containing Proline or Glycine at the C-terminus are particularly susceptible to DKP formation, leading to chain termination and loss of yield.[3][4] For such sequences, the use of sterically hindered linkers like 2-chlorotrityl is recommended.[5]

  • Racemization: The C-terminal amino acid is susceptible to racemization during its initial attachment to the linker.[3] This is a general concern for benzyl alcohol-type linkers and can be minimized by using appropriate coupling reagents and conditions. For amino acids that are highly prone to racemization, such as Cysteine and Histidine, trityl-based linkers are a better choice as they do not require activation of the amino acid's carboxyl group during loading.[3]

Data Presentation

Table 1: Qualitative Comparison of Common Linkers for Fmoc-SPPS of Peptide Acids

FeatureHMPA LinkerWang Linker2-Chlorotrityl (2-CTC) Linker
Primary Use Synthesis of C-terminal free acid peptidesSynthesis of C-terminal free acid peptidesSynthesis of protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions
Cleavage Condition Trifluoroacetic acid (TFA)[2]Trifluoroacetic acid (TFA)1-5% TFA in DCM (for protected fragments)
Linker-Resin Stability Moderately high; more stable than Wang under prolonged acid conditions[1]ModerateHigh acid lability
Risk of Racemization Possible, especially with sensitive amino acids[3]Can be significant, especially with sensitive amino acidsVery low, as activation of the first amino acid is not required[3]
Risk of DKP Formation Prone with C-terminal Gly or Pro[3]Prone with C-terminal Gly or Pro[3]Minimized due to steric hindrance[5]
Typical Crude Peptide Purity Moderate to High50 - 90%Generally high, especially for protected fragments
Typical Overall Yield Moderate to HighModerate to HighHigh

Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.

Experimental Protocols

Protocol 1: Attachment of HMPA Linker to Amino-functionalized Resin

This protocol describes the coupling of the HMPA linker to an amino-functionalized solid support (e.g., aminomethyl polystyrene).

Materials:

  • Amino-functionalized resin (e.g., aminomethyl polystyrene)

  • HMPA (4-(Hydroxymethyl)phenoxyacetic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Kaiser Test Kit

Procedure:

  • Swell the amino-functionalized resin in DCM (10 mL/g of resin) for 1 hour in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve HMPA (1.5 eq. relative to resin substitution) and HOBt (1.5 eq.) in a minimal amount of DMF.

  • Add the HMPA/HOBt solution to the resin and mix gently.

  • Add DIC (1.5 eq.) to the resin slurry.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Perform a Kaiser test on a small sample of the resin to check for the presence of free amino groups. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), add an additional 0.5 eq. of HMPA, HOBt, and DIC and continue the reaction for another 2-4 hours. Repeat until a negative Kaiser test is obtained.

  • Once the coupling is complete, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Coupling of the First Fmoc-Amino Acid to HMPA-Resin

This protocol details the esterification of the first Fmoc-protected amino acid to the HMPA-functionalized resin.

Materials:

  • HMPA-functionalized resin

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Swell the HMPA-resin in DCM (10 mL/g of resin) for 1 hour.

  • Drain the DCM.

  • In a separate flask, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) in a minimal amount of DMF.

  • Add the dissolved Fmoc-amino acid to the resin.

  • Add DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.) to the resin slurry.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted hydroxyl groups, add acetic anhydride (2 eq.) and pyridine (2 eq.) and continue to agitate for 30 minutes.

  • Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Perform a test to determine the loading of the first amino acid (e.g., by spectrophotometric quantification of the Fmoc group cleaved from a small, weighed sample of resin).

Protocol 3: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the repetitive steps of Fmoc deprotection and amino acid coupling for peptide chain elongation.

Materials:

  • Peptide-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU, DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HATU/DIPEA or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, recouple for another 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide from the HMPA-Resin

This protocol describes the final cleavage of the synthesized peptide from the HMPA linker and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (or other appropriate scavengers based on the peptide sequence)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel (10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 5: General Protocol for On-Resin Head-to-Tail Cyclization

Please note: This is a generalized protocol for on-resin cyclization. While adaptable for peptides synthesized on HMPA linkers, specific optimization of reagents and reaction times may be necessary for each peptide sequence. Quantitative yield data for the cyclization of peptides specifically from HMPA-functionalized resins was not available in the provided search results.

Prerequisites:

  • The linear peptide sequence must be assembled on the HMPA-resin with the N-terminal Fmoc group removed and the C-terminal still attached to the linker. The side-chain protecting groups of the amino acids that will form the amide bond in the cyclization must be removed, while other side-chain protecting groups remain intact. This often requires the use of orthogonal protecting groups.

Materials:

  • Fully assembled linear peptide on HMPA-resin

  • Cyclization Reagents (e.g., PyBOP/DIPEA, HATU/DIPEA, or DIC/Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Preparation of the Linear Peptide-Resin:

    • Ensure the N-terminal Fmoc group of the linear peptide is removed using the standard deprotection protocol (Protocol 3, Step 1).

    • Selectively deprotect the side chains of the amino acids that will participate in the cyclization. The choice of deprotection reagents will depend on the protecting groups used.

  • On-Resin Cyclization:

    • Swell the peptide-resin in DMF.

    • In a separate vessel, prepare a solution of the cyclization reagents in DMF. A high dilution is often preferred to favor intramolecular cyclization over intermolecular oligomerization.

    • Add the cyclization reagent solution to the peptide-resin.

    • Agitate the mixture at room temperature. The reaction time can vary significantly (from hours to overnight) depending on the peptide sequence and the cyclization reagents used.

    • Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Cleavage and Purification:

    • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

    • Cleave the cyclic peptide from the resin using the standard cleavage protocol (Protocol 4).

    • Purify the crude cyclic peptide by RP-HPLC.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Amino-functionalized Resin Linked_Resin HMPA-functionalized Resin Resin->Linked_Resin DIC, HOBt HMPA_Linker HMPA Linker HMPA_Linker->Linked_Resin Start Fmoc-AA-HMPA-Resin Linked_Resin->Start Fmoc-AA, DIC, DMAP Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat n times Final_Peptide_Resin Fully Assembled Peptide-Resin Wash->Final_Peptide_Resin Final Cycle Cleavage Cleavage (TFA Cocktail) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Fmoc-SPPS Workflow using HMPA Linker.

On_Resin_Cyclization Start Linear Peptide on HMPA-Resin N_Deprotection N-terminal Fmoc Deprotection Start->N_Deprotection Side_Chain_Deprotection Selective Side-Chain Deprotection N_Deprotection->Side_Chain_Deprotection Cyclization On-Resin Cyclization (e.g., PyBOP/DIPEA) Side_Chain_Deprotection->Cyclization Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Caption: General Workflow for On-Resin Peptide Cyclization.

References

Application Notes and Protocols for 4-Hydroxymethylphenoxyacetic Acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylphenoxyacetic acid is a synthetic auxin analog belonging to the phenoxyacetic acid class of plant growth regulators.[1][2] Its structure allows it to mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), primarily by influencing gene expression related to cell division, elongation, and differentiation.[3][4] In agrochemical formulations, it is utilized to promote desirable traits such as enhanced root development, increased crop yield, and improved overall plant vigor. At higher concentrations, like other synthetic auxins, it can exhibit herbicidal properties, particularly against broadleaf weeds.[1] This document provides detailed application notes, experimental protocols, and an overview of the relevant signaling pathways for the effective use of this compound in a research and development setting.

Mechanism of Action: The Auxin Signaling Pathway

This compound, as an auxin analog, is believed to exert its biological effects through the well-established TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX) signaling pathway.

At low intracellular auxin concentrations, Aux/IAA (Auxin/Indole-3-Acetic Acid) proteins act as transcriptional repressors by binding to ARF (Auxin Response Factor) transcription factors, preventing them from activating auxin-responsive genes. When this compound (or endogenous auxin) is present, it binds to the TIR1/AFB receptor proteins. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. The TIR1/AFB complex, being part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase, then targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and modulate their transcription, leading to various physiological responses such as cell elongation and root initiation.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_repression Low Auxin cluster_activation High Auxin cluster_cell Cellular Responses Auxin 4-Hydroxymethyl- phenoxyacetic acid (Auxin Analog) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to ARF_active Active ARF Gene_Expression Modulation of Gene Expression AuxRE->Gene_Expression Leads to Cell_Elongation Cell Elongation Gene_Expression->Cell_Elongation Root_Initiation Root Initiation Gene_Expression->Root_Initiation Ub Ubiquitin ARF_active->AuxRE Activates

Caption: TIR1/AFB-mediated auxin signaling pathway.

Data Presentation: Efficacy of Synthetic Auxins on Crop Growth and Yield

The following tables summarize quantitative data from studies on synthetic auxins, which can serve as a reference for the expected effects of this compound.

Table 1: Effect of Synthetic Auxin Application on Crop Yield

CropSynthetic AuxinApplication ConcentrationYield Increase (%)Reference
SoybeanSynthetic Auxin & Cytokinin MixNot Specified29[3]
SoybeanSynthetic AuxinNot Specified34[3]
Field BeanSynthetic AuxinNot Specified10 (seed weight)[3]
Lentil2,4-D1 ppmSignificant increase[5]
Foxtail MilletNaphthalene acetic acid (NAA)18-36 mg L⁻¹Significant increase[6]

Table 2: Effect of Synthetic Auxin Application on Plant Growth Parameters

CropSynthetic AuxinApplication ConcentrationObserved EffectReference
Lentil2,4-D1 ppmIncreased plant height, branch number, root length, fresh & dry weight, nodule number, flower number, pod number, and pod length.[5]
Foxtail MilletNaphthalene acetic acid (NAA)18-36 mg L⁻¹Increased photosynthetic pigment content, antioxidant enzyme activity, photosynthetic rate, and photosystem II activity.[6]
CottonSynthetic AuxinNot SpecifiedSignificant increase in the number and weight of flowers.[3]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a plant growth regulator.

Protocol 1: Laboratory-Based Root Elongation Assay

This protocol is designed to assess the effect of this compound on root growth under controlled laboratory conditions.

Materials:

  • This compound

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Sterile distilled water

  • Ethanol (for sterilizing seeds and preparing stock solution)

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital caliper

  • Microscope (optional, for detailed root morphology)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount in a small volume of ethanol and then bringing it to the final volume with sterile distilled water. Store the stock solution at 4°C in the dark.

  • Seed Sterilization:

    • Surface sterilize the seeds by washing them with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.

  • Preparation of Treatment Plates:

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

    • In each Petri dish, place two layers of sterile filter paper.

    • Add 5 mL of the respective treatment solution (or sterile distilled water for the control group) to each Petri dish, ensuring the filter paper is saturated.

  • Seed Plating and Incubation:

    • Aseptically place 10-15 sterilized seeds in a row on the surface of the moist filter paper in each Petri dish.

    • Seal the Petri dishes with parafilm and place them vertically in a growth chamber.

    • Incubate the plates under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Collection and Analysis:

    • After a set period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

    • Measure the length of the primary root of each seedling using a ruler or digital caliper.

    • (Optional) Observe and count the number of lateral roots under a microscope.

    • Calculate the average root length and standard deviation for each treatment group.

    • Analyze the data for statistical significance (e.g., using ANOVA).

Root_Elongation_Assay_Workflow A Prepare Stock Solution of 4-HMPA C Prepare Treatment Plates (Different Concentrations) A->C B Surface Sterilize Seeds D Plate Seeds on Moist Filter Paper B->D C->D E Incubate in Growth Chamber D->E F Measure Primary Root Length E->F G Count Lateral Roots (Optional) F->G H Statistical Analysis F->H G->H

Caption: Workflow for the laboratory-based root elongation assay.

Protocol 2: Greenhouse/Field Trial for Yield Assessment

This protocol outlines a general procedure for evaluating the effect of this compound on the yield of a crop in a greenhouse or small-scale field setting.

Materials:

  • This compound

  • Crop of interest (e.g., soybean, tomato, wheat)

  • Pots or designated field plots

  • Appropriate soil or growing medium

  • Fertilizer and other standard agricultural inputs

  • Spraying equipment (e.g., backpack sprayer)

  • Weighing scale

  • Data collection sheets

Procedure:

  • Experimental Design:

    • Design a randomized complete block experiment with at least 3-4 replications for each treatment.

    • Treatments should include a control (no application) and several concentrations of this compound.

  • Planting and Crop Management:

    • Plant the crop according to standard agricultural practices for the chosen species.

    • Ensure uniform application of water, fertilizer, and pest control measures across all plots to minimize variability.

  • Preparation and Application of Treatment Solutions:

    • Calculate the amount of this compound needed for each treatment concentration based on the application volume (e.g., L/ha).

    • Prepare the spray solutions by dissolving the compound in water. A surfactant may be added to improve foliar uptake.

  • Application of Treatments:

    • Apply the treatments at the appropriate growth stage of the crop (e.g., vegetative stage for promoting growth, or early reproductive stage for influencing fruit/seed set).

    • Use a calibrated sprayer to ensure uniform application. Apply to the foliage until runoff.

  • Data Collection:

    • Throughout the growing season, record observations on plant health, height, and any visible effects of the treatments.

    • At maturity, harvest the plants from a predetermined area within each plot.

    • Measure the total biomass (if relevant) and the economic yield (e.g., grain weight, fruit number, and weight).

  • Data Analysis:

    • Calculate the average yield for each treatment.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments.

Field_Trial_Workflow A Experimental Design (Randomized Blocks) B Planting and Crop Management A->B C Prepare Treatment Solutions B->C D Foliar Application at Target Growth Stage C->D E In-season Data Collection D->E F Harvest and Yield Measurement E->F G Statistical Analysis of Yield Data F->G

Caption: Workflow for a greenhouse or field trial to assess yield.

Conclusion

This compound holds promise as a valuable tool in agrochemical formulations for enhancing plant growth and productivity. Its action as a synthetic auxin allows for the targeted manipulation of key developmental processes. The provided application notes and protocols offer a framework for researchers and scientists to systematically evaluate its efficacy and optimize its use in various agricultural applications. Further research is warranted to establish optimal application rates and timings for specific crops and to fully elucidate its physiological effects.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various pharmaceutical intermediates derived from phenoxyacetic acid. This versatile scaffold is a key component in a wide range of therapeutic agents, including anti-inflammatory, antibacterial, and antihypertensive drugs.[1][2]

Core Synthesis: Williamson Ether Synthesis of Phenoxyacetic Acid

The foundational method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenolate anion on a chloroacetic acid derivative.[3][4]

Experimental Workflow:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Acidification Phenol Phenol Phenolate Sodium Phenolate Phenol->Phenolate + NaOH Base Sodium Hydroxide Chloroacetate Sodium Chloroacetate Phenoxyacetate_Salt Sodium Phenoxyacetate Phenolate:e->Phenoxyacetate_Salt:w + ClCH2COONa Acid Hydrochloric Acid Phenoxyacetic_Acid Phenoxyacetic Acid Phenoxyacetate_Salt->Phenoxyacetic_Acid + HCl

Caption: General workflow for the synthesis of phenoxyacetic acid.

Application 1: Synthesis of Hydrazone Derivatives as Potential COX-2 Inhibitors

Phenoxyacetic acid derivatives can be converted into hydrazones, which have shown promise as selective COX-2 inhibitors for anti-inflammatory applications.[5]

Synthetic Pathway:

G Start Substituted Salicylaldehyde Intermediate1 Ethyl Phenoxyacetate Derivative Start->Intermediate1 + Ethyl Bromoacetate (DMF, K2CO3) Intermediate2 Phenoxyacetic Acid Derivative Intermediate1->Intermediate2 Hydrolysis (NaOH, MeOH, Reflux) Final_Product Hydrazone Derivative Intermediate2->Final_Product + Hydrazide (EtOH, Acetic Acid, Reflux) Hydrazide Benzohydrazide Derivative Hydrazide->Final_Product

Caption: Synthesis of hydrazone derivatives from substituted salicylaldehydes.

Experimental Protocol: Synthesis of Hydrazones (5a-f, 7a-b)[5]
  • Synthesis of Ethyl Phenoxyacetate Derivatives (2a-b): A mixture of the appropriate substituted salicylaldehyde (1a or 1b) and ethyl bromoacetate is stirred in DMF with potassium carbonate for 12 hours.

  • Hydrolysis to Phenoxyacetic Acid Derivatives (3a-b): The resulting ethyl phenoxyacetate derivative (2a or 2b) is refluxed in methanol with sodium hydroxide for 12 hours to yield the corresponding phenoxyacetic acid.

  • Synthesis of Hydrazones (5a-f, 7a-b): A mixture of the phenoxyacetic acid derivative (3a or 3b, 2 mmol) and the appropriate hydrazide (4a-c or 6, 2 mmol) is refluxed in absolute ethanol (30 mL) with a catalytic amount of acetic acid (0.3 mL) for 6 hours.

  • Purification: Upon cooling, the precipitate is filtered, dried, and recrystallized from an ethanol/DMF mixture to yield the final hydrazone product.

Quantitative Data: COX-2 Inhibition by Hydrazone Derivatives[5]
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
5c 0.08 ± 0.018.98 ± 0.15112.25
5d 0.06 ± 0.018.00 ± 0.20133.33
5f 0.07 ± 0.017.82 ± 0.13111.71
7b 0.09 ± 0.015.93 ± 0.1265.89
10c 0.08 ± 0.016.43 ± 0.1280.38
10d 0.06 ± 0.014.07 ± 0.1267.83
10f 0.07 ± 0.014.97 ± 0.0671.00
Celecoxib 0.05 ± 0.0214.93 ± 0.25298.6
Mefenamic Acid 1.98 ± 0.029.93 ± 0.155.02

Application 2: Synthesis of Chalcone Derivatives as Anti-Mycobacterial Agents

Chalcones derived from phenoxyacetic acid have been investigated for their potential as anti-mycobacterial agents.[6]

Synthetic Pathway:

G Start 2-(4-formyl-2-methoxyphenoxy) acetic acid Chalcone Chalcone Intermediate Start->Chalcone + Ketone (Methanolic KOH) Ketone Substituted Ketone Ketone->Chalcone Final_Product Phenoxyacetic Acid Derivative Chalcone->Final_Product + Acid Hydrazide (Glacial Acetic Acid) Acid_Hydrazide Acid Hydrazide Acid_Hydrazide->Final_Product

Caption: Synthesis of anti-mycobacterial phenoxyacetic acid derivatives via a chalcone intermediate.

Experimental Protocol: Synthesis of Chalcone Derivatives[6]
  • Synthesis of Chalcones (1-3): 2-(4-formyl-2-methoxyphenoxy) acetic acid is condensed with various ketones in a methanolic potassium hydroxide solution to yield the corresponding chalcones.

  • Synthesis of Final Derivatives: The resulting chalcones are then reacted with an appropriate acid hydrazide in glacial acetic acid to form the final phenoxyacetic acid derivatives.

Quantitative Data: Anti-Mycobacterial Activity[7]
CompoundMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL)
5b 25
5d 12.5

Application 3: Synthesis of Substituted Phenoxyacetic Acid Derivatives for Various Pharmaceutical Applications

A variety of substituted phenoxyacetic acid derivatives can be synthesized for diverse therapeutic targets. The following provides an example of a multi-step synthesis yielding a specific substituted derivative.

Synthetic Pathway:

G Start Substituted Phenol Intermediate1 Ester Derivative Start->Intermediate1 a) K2CO3, acetone, reflux Intermediate2 Amine Derivative Intermediate1->Intermediate2 b) H2, Pd/C, EtOH Intermediate3 Chloroacetylated Amine Intermediate2->Intermediate3 c) Chloroacetyl chloride, Et3N, CH2Cl2 Intermediate4 Substituted Phenoxyacetate Intermediate3->Intermediate4 d) K2CO3, acetone, reflux Final_Product Final Phenoxyacetic Acid Derivative Intermediate4->Final_Product e) LiOH, EtOH-H2O, reflux

Caption: Multi-step synthesis of a substituted phenoxyacetic acid derivative.[7]

Experimental Protocol: Multi-step Synthesis[8]
  • Step a: The starting substituted phenol is reacted with an appropriate electrophile in the presence of potassium carbonate in refluxing acetone.

  • Step b: The resulting intermediate is reduced using hydrogen gas and a palladium on carbon catalyst in ethanol.

  • Step c: The amine intermediate is then acylated with chloroacetyl chloride in the presence of triethylamine in dichloromethane.

  • Step d: The chloroacetylated intermediate undergoes another substitution reaction with a phenol in the presence of potassium carbonate in refluxing acetone.

  • Step e: The final ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a mixture of ethanol and water under reflux.

Quantitative Data: Example Yields[9]
StepProductYield (%)
Synthesis of Ethyl (-)-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]-amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride -81

References

Application Notes and Protocols for Surface Immobilization of Biomolecules using 4-Hydroxymethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology and drug discovery. Applications such as biosensors, protein and DNA microarrays, and targeted drug delivery systems rely on the stable and oriented attachment of proteins, peptides, or nucleic acids while preserving their biological activity. 4-Hydroxymethylphenoxyacetic acid (4-HMPA) is a versatile linker molecule that can be employed to create functionalized surfaces for the covalent immobilization of biomolecules.

This document provides detailed application notes and experimental protocols for the use of 4-HMPA as a surface modification agent. The strategy involves the initial attachment of 4-HMPA to a functionalized surface via its carboxylic acid group, followed by the activation of its terminal hydroxyl group to enable covalent coupling of amine-containing biomolecules.

Principle of Immobilization

The immobilization process using 4-HMPA is a multi-step approach that creates a stable, covalent linkage between a substrate and a biomolecule. The phenoxyacetic acid moiety provides a rigid spacer, which can help to reduce steric hindrance and improve the accessibility of the immobilized biomolecule.

The overall workflow can be summarized as follows:

  • Surface Preparation and Functionalization: The substrate (e.g., glass, gold) is first cleaned and then functionalized to introduce primary amine groups on its surface.

  • 4-HMPA Linker Attachment: The carboxylic acid group of 4-HMPA is activated using carbodiimide chemistry (EDC/NHS) and subsequently reacted with the amine-functionalized surface to form a stable amide bond. This results in a surface terminated with the hydroxyl groups of 4-HMPA.

  • Hydroxyl Group Activation: The terminal hydroxyl groups on the 4-HMPA-modified surface are activated to create a reactive site for nucleophilic attack by primary amines. This is a critical step and can be achieved using reagents like tresyl chloride or tosyl chloride.

  • Biomolecule Immobilization: The amine-containing biomolecule (e.g., protein, antibody, or amino-modified oligonucleotide) is then introduced to the activated surface, where it forms a stable covalent bond.

Data Presentation

The following tables present representative data on the surface characteristics and protein immobilization performance using the 4-HMPA linker system on aminosilanized glass slides.

Table 1: Surface Characterization at Each Stage of Modification

Surface Modification StepWater Contact Angle (°)Surface Elemental Composition (XPS, Atomic %)
Cleaned Glass< 10Si: 33, O: 67
Aminosilanized Glass (APTES)55 ± 5Si: 28, O: 55, C: 10, N: 7
4-HMPA Immobilized65 ± 5Si: 25, O: 50, C: 18, N: 7
Tresyl-Activated Surface75 ± 5Si: 24, O: 48, C: 19, N: 6, S: 1.5, F: 1.5

Table 2: Comparison of Protein Immobilization Efficiency and Activity

Parameter4-HMPA Linker (Tresyl Activated)Direct Physical Adsorption
Immobilized Protein Antibody (IgG) Antibody (IgG)
Immobilization Density (ng/cm²)350 ± 30150 ± 25
Surface Coverage (%)~70~30
Immobilized Protein Enzyme (Horseradish Peroxidase) Enzyme (Horseradish Peroxidase)
Retained Biological Activity (%)85 ± 540 ± 10
Signal-to-Noise Ratio in ELISA154

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Glass Slides

This protocol describes the preparation of glass slides with a reactive primary amine surface using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Glass microscope slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂) (Caution: Extremely corrosive and reactive!)

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

  • Oven

Procedure:

  • Cleaning: Immerse the glass slides in Piranha solution for 30 minutes at room temperature. (Extreme caution must be exercised when handling Piranha solution) .

  • Rinse the slides thoroughly with DI water and then with ethanol.

  • Dry the slides under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.

  • Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • Immerse the cleaned and dried slides in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.

  • Rinse the slides with toluene, followed by ethanol, and finally with DI water to remove excess unbound silane.

  • Dry the slides under a stream of nitrogen gas and cure in an oven at 110°C for 1 hour.

  • The amine-functionalized slides are now ready for linker attachment.

Protocol 2: Immobilization of 4-HMPA on Amine-Functionalized Slides

This protocol details the coupling of 4-HMPA to the prepared amine-functionalized glass slides.

Materials:

  • Amine-functionalized glass slides (from Protocol 1)

  • This compound (4-HMPA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium bicarbonate, pH 8.5

  • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Prepare a 100 mM solution of 4-HMPA in anhydrous DMF.

  • Prepare a fresh solution of 100 mM EDC and 100 mM NHS in Activation Buffer.

  • In a separate tube, mix equal volumes of the 4-HMPA solution and the EDC/NHS solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid of 4-HMPA.

  • Place the amine-functionalized slides in a slide holder and immerse them in the activated 4-HMPA solution diluted 1:10 in Coupling Buffer.

  • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Wash the slides thoroughly with Coupling Buffer, followed by PBST, and finally with DI water.

  • Dry the slides under a stream of nitrogen gas. The slides now have a surface presenting hydroxyl groups.

Protocol 3: Activation of Hydroxyl-Terminated Surface with Tresyl Chloride

This protocol describes the activation of the surface-immobilized hydroxyl groups of 4-HMPA using 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride).

Materials:

  • 4-HMPA-functionalized glass slides (from Protocol 2)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Inert atmosphere chamber (glove box or Schlenk line)

  • Cold diethyl ether

Procedure:

  • Place the 4-HMPA-functionalized slides in a slide holder inside a reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DCM to cover the slides.

  • Add anhydrous pyridine to the DCM to a final concentration of 5% (v/v).

  • Cool the reaction vessel to 0°C in an ice bath.

  • Slowly add Tresyl chloride to a final concentration of 2% (v/v) while stirring.

  • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and continue for an additional 4-6 hours.

  • Wash the slides with anhydrous DCM, followed by cold diethyl ether.

  • Dry the activated slides under a stream of nitrogen gas. The slides are now ready for immediate use in biomolecule immobilization.

Protocol 4: Immobilization of Biomolecules on Tresyl-Activated Slides

This protocol provides a general method for coupling amine-containing biomolecules to the tresyl-activated surface.

Materials:

  • Tresyl-activated glass slides (from Protocol 3)

  • Biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 0.1 - 1.0 mg/mL.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5.

  • Washing Buffer: PBST

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS (optional, for immunoassays)

Procedure:

  • Place the tresyl-activated slides in a slide holder.

  • Immerse the slides in the biomolecule solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Remove the slides from the biomolecule solution and wash them with PBST to remove non-covalently bound molecules.

  • Immerse the slides in the Quenching Buffer for 30 minutes at room temperature to deactivate any remaining tresyl groups.

  • Wash the slides thoroughly with PBST and then with DI water.

  • (Optional) For immunoassay applications, immerse the slides in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Dry the slides under a stream of nitrogen gas or by centrifugation. The biomolecule-functionalized slides are now ready for use or storage at 4°C.

Visualizations

experimental_workflow cluster_0 Surface Preparation cluster_1 Linker Attachment cluster_2 Surface Activation cluster_3 Biomolecule Immobilization start Glass Slide piranha Piranha Clean start->piranha aptes APTES Silanization piranha->aptes hmpa_activation 4-HMPA + EDC/NHS aptes->hmpa_activation hmpa_coupling Couple to Amine Surface tresyl_activation Tresyl Chloride Activation hmpa_coupling->tresyl_activation protein_coupling Couple Amine-Biomolecule tresyl_activation->protein_coupling quenching Quench & Block protein_coupling->quenching final_surface Functionalized Surface quenching->final_surface

Caption: Overall experimental workflow for biomolecule immobilization.

reaction_pathway cluster_surface Surface_NH2 Surface-NH₂ Surface_NH_HMPA_OH Surface-NH-CO-CH₂-O-Ph-CH₂-OH Surface_NH2->Surface_NH_HMPA_OH Step 2 Surface_NH_HMPA_OTresyl Surface-NH-CO-CH₂-O-Ph-CH₂-O-Tresyl Surface_NH_HMPA_OH->Surface_NH_HMPA_OTresyl Step 3 Surface_Biomolecule Surface-NH-CO-CH₂-O-Ph-CH₂-NH-Biomolecule Surface_NH_HMPA_OTresyl->Surface_Biomolecule Step 4 HMPA_EDC_NHS Activated 4-HMPA (EDC/NHS) TresylCl Tresyl Chloride, Pyridine Biomolecule_NH2 Biomolecule-NH₂

Caption: Chemical reaction pathway for immobilization.

Application Notes and Protocols: HMPA Linker for the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxymethylphenoxyacetic acid (HMPA) linker is a well-established, acid-labile linker utilized in solid-phase peptide synthesis (SPPS). Its moderate acid lability makes it a valuable tool for the synthesis of a wide range of peptides, particularly those requiring side-chain modifications and subsequent cleavage under conditions that also remove common tert-butyl-based protecting groups.[1][2] This document provides detailed application notes and protocols for the use of the HMPA linker in the synthesis of complex peptides, including those with post-translational modifications and cyclic structures.

The HMPA linker is typically attached to an aminomethylated polystyrene resin and provides a stable anchorage for the growing peptide chain throughout the synthesis.[2] Cleavage of the peptide from the HMPA linker is generally achieved using trifluoroacetic acid (TFA), yielding a C-terminally unmodified peptide.[1][2]

Key Features of the HMPA Linker

  • Moderate Acid Lability: Cleavable with standard TFA cocktails, which simultaneously remove most common side-chain protecting groups.[1][2]

  • Stability: The ester linkage formed with the C-terminal amino acid is stable to the basic conditions required for Fmoc deprotection.

  • Versatility: Suitable for the synthesis of a variety of peptides, including those with modified side chains.

Experimental Protocols

Protocol 1: Coupling of HMPA Linker to Aminomethyl Resin

This protocol describes the procedure for attaching the HMPA linker to an aminomethyl-functionalized solid support.

Materials:

  • Aminomethyl polystyrene resin

  • 4-(Hydroxymethyl)phenoxyacetic acid (HMPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ice bath

  • Orbital shaker

  • Sintered glass funnel

Procedure:

  • Swell the aminomethyl resin in DCM (10 mL/g of resin) for 1 hour.

  • In a separate vessel, dissolve HMPA (1.2 eq. relative to resin substitution) and HOBt (1.2 eq.) in a minimal amount of DMF.

  • Add the HMPA/HOBt solution to the swollen resin.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIC (1.2 eq.) to the resin slurry.

  • Shake the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction using the Kaiser test to confirm the absence of free amino groups. If the test is positive, add an additional 0.5 eq. of HMPA, HOBt, and DIC and continue shaking for another 2 hours.

  • Once the Kaiser test is negative, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum to a constant weight.

Quantitative Data for Linker Coupling:

ParameterValue
Resin Substitution (initial)1.0 mmol/g
HMPA Equivalents1.2
DIC/HOBt Equivalents1.2
Reaction Time4-6 hours
Typical Loading Efficiency>95%
Final Resin Substitution~0.95 mmol/g (estimated)
Protocol 2: Attachment of the First Fmoc-Amino Acid to HMPA Resin

This protocol outlines the esterification of the first N-Fmoc protected amino acid to the HMPA-functionalized resin.

Materials:

  • HMPA-resin

  • Fmoc-amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Orbital shaker

  • Sintered glass funnel

Procedure:

  • Swell the HMPA-resin in DCM (10 mL/g) for 1 hour.

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq. relative to resin substitution) in a minimal amount of DMF.

  • Add the dissolved Fmoc-amino acid to the swollen resin.

  • Add a catalytic amount of DMAP (0.1 eq.).

  • Add DIC (3 eq.) to the reaction mixture.

  • Shake the mixture at room temperature for 2-4 hours.

  • After the reaction is complete, wash the resin with DMF (3x) and DCM (3x).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the first amino acid via spectrophotometric analysis of the piperidine-dibenzofulvene adduct upon Fmoc deprotection.

Quantitative Data for First Amino Acid Coupling:

ParameterValue
Fmoc-Amino Acid Equivalents3
DIC Equivalents3
DMAP Equivalents0.1
Reaction Time2-4 hours
Capping Time30 minutes
Typical Loading Yield85-95%
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) on HMPA Resin

This protocol describes the standard iterative steps of Fmoc-SPPS for peptide chain elongation on the HMPA resin.

Materials:

  • Fmoc-amino acid-HMPA-resin

  • Fmoc-amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., DIPEA, NMM)

  • 20% Piperidine in DMF

  • DCM, DMF, MeOH

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HBTU/DIPEA) and add it to the resin. Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 1-3 for each amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide from HMPA Resin

This protocol details the final cleavage of the synthesized peptide from the HMPA resin.

Materials:

  • Peptide-HMPA-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (10 mL/g of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 volumes).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Quantitative Data for Peptide Cleavage:

ParameterValue
Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂O
Cleavage Time2-3 hours
Typical Crude Yield70-90% (sequence dependent)
Typical Purity60-85% (sequence dependent)

Application in Complex Peptide Synthesis

Case Study 1: Synthesis of a Head-to-Tail Cyclic Peptide

The HMPA linker can be utilized for the synthesis of cyclic peptides by first synthesizing the linear precursor on the resin, followed by cleavage and solution-phase cyclization.

Illustrative Example: Synthesis of a Cyclic Pentapeptide (c-[Gly-Phe-Leu-Ser-Tyr])

  • Linear Peptide Synthesis: The linear peptide (Gly-Phe-Leu-Ser-Tyr) is synthesized on an HMPA-resin following Protocol 3.

  • Cleavage: The fully protected linear peptide is cleaved from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.

  • Purification of Linear Peptide: The protected linear peptide is purified by flash chromatography.

  • Solution-Phase Cyclization: The purified linear peptide is dissolved in a suitable solvent (e.g., DMF) at high dilution (0.1-1 mM) to favor intramolecular cyclization. A coupling reagent such as DPPA (diphenylphosphoryl azide) and a base like sodium bicarbonate are added. The reaction is monitored by HPLC.

  • Deprotection and Purification: The protected cyclic peptide is then treated with a standard cleavage cocktail (Protocol 4) to remove the side-chain protecting groups. The final cyclic peptide is purified by preparative RP-HPLC.

Hypothetical Quantitative Data for Cyclic Peptide Synthesis:

StepParameterValue
Linear Peptide SynthesisOverall Yield~60%
Cleavage from ResinYield>90%
Solution-Phase CyclizationYield40-60%
Final DeprotectionYield>95%
Overall Yield ~20-30%
Final Purity (HPLC) >98%
Case Study 2: Synthesis of a Simple Glycopeptide

The HMPA linker is suitable for the synthesis of glycopeptides where the glycosylated amino acid is incorporated as a building block during SPPS.

Illustrative Example: Synthesis of a Glycosylated Tripeptide (Ac-Ser(Ac₃-β-D-Glc)-Tyr-Gly-NH₂)

  • Synthesis of Glycosylated Amino Acid: The Fmoc-protected and per-acetylated glycosylated serine building block (Fmoc-Ser(Ac₃-β-D-Glc)-OH) is synthesized separately.

  • Solid-Phase Synthesis: The peptide is assembled on a Rink Amide resin (to yield a C-terminal amide) using standard Fmoc-SPPS (Protocol 3). The glycosylated serine building block is coupled using standard coupling reagents, potentially with a longer coupling time or double coupling to ensure efficiency.

  • Cleavage and Deprotection: The glycopeptide is cleaved from the resin using a standard TFA cleavage cocktail (Protocol 4). This step also removes the side-chain protecting groups from Tyr. The acetyl groups on the sugar moiety are typically stable to TFA and can be removed in a subsequent step if desired.

Hypothetical Quantitative Data for Glycopeptide Synthesis:

StepParameterValue
Glycosylated AA CouplingCoupling Time2 hours (double couple)
Coupling Efficiency>90%
Cleavage from ResinYield~85%
Overall Crude Yield ~70%
Final Purity (after HPLC) >97%

Visualizations

SPPS_Workflow_with_HMPA cluster_resin_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Aminomethyl_Resin Aminomethyl Resin HMPA_Linker_Coupling HMPA Linker Coupling (Protocol 1) Aminomethyl_Resin->HMPA_Linker_Coupling HMPA, DIC, HOBt HMPA_Resin HMPA Resin HMPA_Linker_Coupling->HMPA_Resin First_AA_Coupling First Fmoc-AA Coupling (Protocol 2) HMPA_Resin->First_AA_Coupling Fmoc-AA, DIC, DMAP Peptide_Elongation Peptide Elongation (SPPS Cycles, Protocol 3) First_AA_Coupling->Peptide_Elongation Iterative Deprotection & Coupling Cleavage Cleavage from Resin (Protocol 4) Peptide_Elongation->Cleavage TFA Cocktail Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow for SPPS using the HMPA linker.

Cyclic_Peptide_Synthesis Start Linear Peptide on HMPA Resin Cleavage Mild Cleavage (1% TFA in DCM) Start->Cleavage Protected_Linear Protected Linear Peptide Cleavage->Protected_Linear Purification1 Purification Protected_Linear->Purification1 Cyclization Solution-Phase Cyclization (High Dilution, DPPA) Purification1->Cyclization Protected_Cyclic Protected Cyclic Peptide Cyclization->Protected_Cyclic Deprotection Global Deprotection (TFA Cocktail) Protected_Cyclic->Deprotection Crude_Cyclic Crude Cyclic Peptide Deprotection->Crude_Cyclic Purification2 RP-HPLC Purification Crude_Cyclic->Purification2 Final_Product Pure Cyclic Peptide Purification2->Final_Product

Caption: Workflow for cyclic peptide synthesis.

Conclusion

The HMPA linker is a robust and versatile tool for the solid-phase synthesis of a wide array of peptides. Its compatibility with standard Fmoc-SPPS chemistry and its straightforward cleavage conditions make it an excellent choice for routine peptide synthesis as well as for the preparation of more complex targets such as cyclic peptides and glycopeptides. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize the HMPA linker in their synthetic endeavors.

References

Monitoring Reaction Completion on HMPA Resin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of solid-phase synthesis, particularly in drug development and peptide manufacturing, ensuring the complete coupling of amino acids or other building blocks to a resin is paramount for the purity and efficacy of the final product. The H-4-hydroxymethylphenoxyacetyl (HMPA) resin, a valuable solid support, is favored for its acid lability, allowing for the gentle cleavage of synthesized molecules. This document provides detailed application notes and protocols for monitoring reaction completion on HMPA resin, tailored for researchers, scientists, and professionals in the drug development field.

These protocols focus on widely accepted and reliable colorimetric assays—the Kaiser and TNBS tests—for the detection of free primary amines, as well as the ultimate verification method of cleavage and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Introduction to Reaction Monitoring on HMPA Resin

HMPA resin is a polystyrene-based support functionalized with a hydroxymethylphenoxyacetyl linker. It shares similarities with the more common Wang resin but exhibits greater stability under prolonged exposure to strong acids.[1] This property makes it particularly useful in syntheses where such conditions are required.

In solid-phase synthesis, a coupling reaction aims to form a covalent bond between a resin-bound functional group (e.g., an amine) and an incoming molecule (e.g., a protected amino acid). An incomplete reaction results in deletion sequences, which are impurities that can be difficult to remove in downstream processing. Therefore, qualitative and quantitative monitoring of reaction completion at each step is a critical quality control measure.

Qualitative Monitoring of Primary Amines

Qualitative tests provide a rapid, color-based indication of the presence or absence of free primary amines on the resin. A positive result (color change) after a coupling step indicates an incomplete reaction, necessitating a second coupling or a capping step to block unreacted sites.

The Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive method for detecting primary amines.[2] The reaction of ninhydrin with a primary amine on the resin produces an intense blue color, known as Ruhemann's purple.[3] It is important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminus of proline.[2]

Workflow for the Qualitative Kaiser Test

Qualitative Kaiser Test Workflow Resin_Sample 1. Collect Resin Sample (10-15 beads) Wash_Resin 2. Wash Resin (e.g., with DMF, DCM) Resin_Sample->Wash_Resin Add_Reagents 3. Add Kaiser Reagents (Solutions A, B, and C) Wash_Resin->Add_Reagents Heat 4. Heat (110°C for 5 min) Add_Reagents->Heat Observe 5. Observe Color Heat->Observe

Caption: A streamlined workflow for performing the qualitative Kaiser test.

Chemical Principle of the Kaiser Test

Kaiser Test Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ninhydrin1 Ninhydrin Hydrindantin Hydrindantin Ninhydrin1->Hydrindantin + Primary Amine Primary_Amine Primary Amine (on resin) Ammonia Ammonia Primary_Amine->Ammonia Ruhemanns_Purple Ruhemann's Purple (Intense Blue) Hydrindantin->Ruhemanns_Purple + Ammonia + Ninhydrin Ammonia->Ruhemanns_Purple Ninhydrin2 Ninhydrin Ninhydrin2->Ruhemanns_Purple

Caption: The chemical transformation underlying the Kaiser test.

The 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) Test

The TNBS test is another sensitive method for the detection of primary amines.[4] It involves the reaction of 2,4,6-trinitrobenzene sulfonic acid with the free amino group on the resin, which results in the formation of a colored N-trinitrophenyl derivative, typically causing the resin beads to turn orange or red.[4][5]

Workflow for the TNBS Test

TNBS Test Workflow Resin_Sample 1. Collect Resin Sample Wash_Resin 2. Wash Resin (e.g., with DMF) Resin_Sample->Wash_Resin Add_Reagents 3. Add TNBS Reagents Wash_Resin->Add_Reagents Incubate 4. Incubate (Room temp for 5 min) Add_Reagents->Incubate Wash_Excess 5. Wash Excess Reagent Incubate->Wash_Excess Observe 6. Observe Color of Beads Wash_Excess->Observe

Caption: A step-by-step workflow for the qualitative TNBS test.

Chemical Principle of the TNBS Test

TNBS Test Reaction Mechanism cluster_reactants Reactants cluster_product Product TNBS 2,4,6-Trinitrobenzene Sulfonic Acid TNP_Derivative N-Trinitrophenyl Derivative (Orange/Red) TNBS->TNP_Derivative + Primary Amine Primary_Amine Primary Amine (on resin) Primary_Amine->TNP_Derivative

Caption: The reaction of TNBS with a primary amine to produce a colored product.

Quantitative Monitoring of Primary Amines

For a more precise assessment of reaction completion, a quantitative analysis can be performed. This is particularly useful when optimizing reaction conditions or when dealing with difficult coupling steps.

Quantitative Kaiser Test

The intense blue color produced in the Kaiser test can be eluted from the resin and quantified using a spectrophotometer. The amount of free amine is proportional to the absorbance of the solution and can be calculated using the Beer-Lambert law (A = εbc).[3]

Quantitative TNBS Test

Similarly, the colored product of the TNBS reaction can be quantified. The TNBS assay is sensitive and can detect low levels of free amines, with some studies indicating a detection limit as low as 5 mol% (23 µmol/g) of free amine on the resin.[6]

Table 1: Comparison of Monitoring Methods

FeatureQualitative Kaiser TestQualitative TNBS TestQuantitative Kaiser TestCleavage and HPLC Analysis
Principle Colorimetric (Ninhydrin)Colorimetric (TNBS)SpectrophotometricChromatographic Separation
Output Color Change (Blue)Color Change (Orange/Red)Absorbance ValueChromatogram (Peak Area)
Speed Fast (~5-10 min)Fast (~5-10 min)Slower (~30-60 min)Slowest (hours)
Quantitation NoNoYesYes (High Precision)
Sensitivity HighHighHighVery High
Remarks Not for secondary amines.Primarily for primary amines.Requires standard curve.Definitive but destructive.

Cleavage and HPLC Analysis

The most definitive method to assess the success of a synthesis on HMPA resin is to cleave a small sample of the product from the support and analyze it by HPLC. This technique separates the desired product from any impurities, such as deletion sequences, allowing for accurate quantification of purity.[7]

Workflow for Cleavage and HPLC Analysis

Cleavage and HPLC Analysis Workflow Resin_Sample 1. Collect Dried Resin-Bound Product Cleavage 2. Cleave with Cocktail (e.g., TFA-based) Resin_Sample->Cleavage Precipitation 3. Precipitate Product (e.g., with cold ether) Cleavage->Precipitation Isolation 4. Isolate Crude Product Precipitation->Isolation Dissolution 5. Dissolve in Appropriate Solvent Isolation->Dissolution HPLC_Analysis 6. Analyze by HPLC Dissolution->HPLC_Analysis Data_Analysis 7. Analyze Chromatogram HPLC_Analysis->Data_Analysis

Caption: The process from cleavage of the product from the resin to HPLC analysis.

Experimental Protocols

Protocol for Qualitative Kaiser Test

Reagents:

  • Solution A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.[2]

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[2]

  • Washing Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

Procedure:

  • Place 10-15 beads of the HMPA resin sample into a small test tube.

  • Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue: Presence of free primary amines (incomplete coupling).

  • Yellow/Colorless: Absence of free primary amines (complete coupling).

  • Slightly Blue Solution, Colorless Beads: Nearly complete coupling.

Protocol for Qualitative TNBS Test

Reagents:

  • Reagent A (10% (v/v) diisopropylethylamine (DIPEA) in DMF): Add 1 mL of DIPEA to 9 mL of DMF.

  • Reagent B (1% (w/v) TNBS in DMF): Dissolve 100 mg of TNBS in 10 mL of DMF.

  • Washing Solvent: DMF.

Procedure:

  • Place a small sample of HMPA resin beads in a test tube.

  • Wash the beads thoroughly with DMF.

  • Add 1-2 drops of Reagent A and 1-2 drops of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Wash the beads with DMF to remove excess reagents.

  • Observe the color of the beads.

Interpretation of Results:

  • Orange/Red Beads: Presence of free primary amines (incomplete coupling).

  • Colorless/Slightly Yellow Beads: Absence of free primary amines (complete coupling).

Protocol for Cleavage from HMPA Resin and Preparation for HPLC

Reagents:

  • Cleavage Cocktail (e.g., Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). The exact composition may vary depending on the peptide sequence.

  • Cold diethyl ether.

  • HPLC Solvents (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile).

Procedure:

  • Ensure the N-terminal protecting group (e.g., Fmoc) is removed from the resin-bound peptide.

  • Dry the resin thoroughly under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA.

  • Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide pellet.

  • Dissolve the peptide in an appropriate solvent (e.g., Solvent A) for HPLC analysis.[7]

HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used for peptide analysis.[7]

  • Detection: UV detection at 214-220 nm.

  • Gradient: A typical gradient for analytical HPLC would be a linear gradient from 5% to 60% Solvent B over 20-30 minutes.[8]

  • Purity Calculation: Peptide purity is determined by calculating the area of the main product peak as a percentage of the total area of all peaks in the chromatogram.[8]

By implementing these robust monitoring protocols, researchers and drug development professionals can significantly enhance the quality and reliability of solid-phase synthesis on HMPA resin, leading to higher purity products and more reproducible results.

References

Application Note: High-Efficiency LC-MS Analysis of Peptides Cleaved from HMPA Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development. The choice of resin and cleavage strategy is critical for obtaining high-purity peptides. Hydroxymethylphenoxyacetic acid (HMPA) resin is an acid-labile support commonly used for the synthesis of C-terminal acid peptides via the Fmoc/tBu strategy.[1] Following synthesis, the peptide must be efficiently cleaved from the resin and deprotected prior to downstream analysis and purification.

Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for the characterization of synthetic peptides, providing essential information on purity, identity, and sequence.[2][3] This application note provides a detailed protocol for the cleavage of peptides from HMPA resin and their subsequent analysis by reverse-phase LC-MS. The presented methodologies are designed to ensure high cleavage yield, sample purity, and robust analytical results, which are critical for reliable research and development outcomes.

Materials and Methods

Reagents
  • Peptide-bound HMPA resin

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Dichloromethane (DCM), HPLC Grade

  • Triisopropylsilane (TIS)

  • Water, HPLC Grade

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC Grade

  • Formic acid (FA), LC-MS Grade

Equipment
  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or vortexer

  • Centrifuge

  • Nitrogen stream evaporator or lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Experimental Protocols

Peptide Cleavage from HMPA Resin

This protocol outlines the steps for the efficient cleavage of a peptide from HMPA resin and the removal of side-chain protecting groups.

  • Resin Preparation: Swell the peptide-bound HMPA resin in DCM for 30 minutes. After swelling, drain the DCM.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of TFA, TIS, and water. A common mixture for peptides without sensitive residues like cysteine, methionine, or tryptophan is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[4] For peptides with sensitive residues, specific scavengers should be added to the cocktail to prevent side reactions.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1] Secure the reaction vessel and shake at room temperature for 1.5 to 2 hours.

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Resin Washing: Wash the resin two to three times with a small volume of fresh TFA to ensure complete recovery of the peptide.[6] Combine all filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding 10 volumes of cold diethyl ether to the combined filtrate.

  • Peptide Pelleting: Centrifuge the mixture at 3000 x g for 5 minutes to pellet the precipitated peptide.

  • Washing the Peptide: Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and dissolved protecting groups.

  • Drying the Peptide: Dry the crude peptide pellet under a stream of nitrogen or by lyophilization to obtain a fluffy white powder.

Sample Preparation for LC-MS Analysis

Proper sample preparation is crucial for obtaining high-quality LC-MS data.

  • Dissolution: Dissolve the dried crude peptide in a suitable solvent. A common starting point is 0.1% formic acid in water or a mixture of water and acetonitrile.

  • Concentration: The final concentration should be in the range of 0.1 to 1 mg/mL, depending on the sensitivity of the mass spectrometer.

  • Filtration: For samples with visible particulates, filter through a 0.22 µm syringe filter to prevent clogging of the LC system.

LC-MS Analysis

This section provides a general LC-MS method for the analysis of synthetic peptides. Optimization may be required based on the specific peptide and instrumentation.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column is recommended for most peptides.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient for peptide analysis is a linear gradient from 5% to 65% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An ESI-equipped high-resolution mass spectrometer.

  • Ionization Mode: Positive ion mode is standard for peptides.

  • Scan Range: A broad scan range (e.g., m/z 300-2000) is recommended for initial analysis to identify the parent ion and any potential impurities.

Results and Discussion

The successful cleavage and analysis of a synthetic peptide depend on the careful execution of the described protocols. The purity and identity of the cleaved peptide can be assessed from the LC-MS data. The chromatogram will indicate the purity of the sample, while the mass spectrum will confirm the molecular weight of the desired peptide.

Data Presentation

The following table presents illustrative quantitative data for a model peptide (e.g., a 10-amino acid peptide with a theoretical monoisotopic mass of 1250.65 Da) cleaved from HMPA resin and analyzed by LC-MS.

ParameterResult
Crude Peptide Yield 85%
Purity by HPLC (214 nm) >90%
Theoretical Mass ([M+H]+) 1251.6578 Da
Observed Mass ([M+H]+) 1251.6572 Da
Mass Accuracy < 1 ppm

This representative data demonstrates a high cleavage yield and excellent purity for a peptide obtained using the described protocol. The sub-ppm mass accuracy provides strong evidence for the identity of the synthesized peptide.

Experimental Workflow

experimental_workflow resin Peptide on HMPA Resin cleavage Cleavage with TFA Cocktail resin->cleavage 1. Cleavage precipitation Precipitation with Cold Ether cleavage->precipitation 2. Isolation drying Drying of Crude Peptide precipitation->drying 3. Drying dissolution Dissolution in 0.1% FA drying->dissolution 4. Sample Prep lcms LC-MS Analysis dissolution->lcms 5. Analysis data_analysis Data Analysis (Purity & Mass) lcms->data_analysis 6. Results

Caption: Workflow for LC-MS analysis of peptides from HMPA resin.

Conclusion

This application note provides a comprehensive and detailed protocol for the cleavage of peptides from HMPA resin and their subsequent analysis by LC-MS. The described methods are robust and can be readily implemented in research and drug development settings. By following these protocols, scientists can confidently and accurately assess the quality of their synthetic peptides, ensuring the reliability of their downstream applications. The use of high-resolution mass spectrometry allows for unambiguous confirmation of the peptide's identity with high mass accuracy.

References

Application Notes and Protocols for the Purification of Peptides Synthesized with the HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 4-Hydroxymethylphenoxyacetic acid (HMPA) linker is a widely adopted method for the production of synthetic peptides with a C-terminal carboxylic acid. The HMPA linker, a benzyl alcohol-type linker, offers a stable anchorage of the growing peptide chain to the solid support during synthesis.[1] Cleavage of the peptide from the HMPA resin is typically achieved under moderately acidic conditions, which concurrently removes most common side-chain protecting groups.[2]

The crude peptide obtained after cleavage from the resin is a heterogeneous mixture containing the target peptide along with various impurities. These impurities can include truncated sequences (peptides shorter than the target), deletion sequences (peptides missing one or more amino acids), products of side-chain reactions, and residual protecting groups.[3] Therefore, a robust purification strategy is paramount to isolate the desired peptide with high purity, which is a critical requirement for research and therapeutic applications.[4]

This document provides detailed application notes and protocols for the effective purification of peptides synthesized using the HMPA linker. It covers cleavage from the solid support, precipitation of the crude peptide, and purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principles of Purification

The purification of peptides synthesized via SPPS is a multi-step process designed to remove impurities generated during synthesis and cleavage. The physicochemical properties of the target peptide, such as its hydrophobicity, size, and charge, will dictate the optimal purification strategy.

1. Cleavage and Deprotection: The first step in purification is the cleavage of the peptide from the HMPA resin and the simultaneous removal of acid-labile side-chain protecting groups. This is accomplished using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and a variety of scavengers.[5]

2. Role of Scavengers: During cleavage, reactive cationic species are generated from the protecting groups and the linker. These can react with sensitive amino acid residues such as tryptophan, methionine, and cysteine, leading to undesired side products.[6] Scavengers are added to the cleavage cocktail to "trap" these reactive species. The choice of scavengers is critical and depends on the amino acid composition of the peptide.[7]

3. Peptide Precipitation: After cleavage, the peptide is precipitated from the cleavage cocktail by the addition of a cold non-polar solvent, typically diethyl ether. This step separates the peptide from the soluble scavengers and protecting group by-products.

4. Chromatographic Purification: The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This technique separates the target peptide from impurities based on differences in their hydrophobicity. A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as TFA.[3][8] Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.[9]

Experimental Workflows and Logical Relationships

Diagram 1: Overall Workflow for Peptide Synthesis and Purification

A Solid-Phase Peptide Synthesis (SPPS) on HMPA Resin B Cleavage from Resin & Global Deprotection A->B C Precipitation of Crude Peptide B->C D Purification by RP-HPLC C->D E Lyophilization D->E F Pure Peptide E->F

Caption: General workflow from SPPS to the final pure peptide.

Diagram 2: Decision-Making for Cleavage Cocktail Composition

Start Peptide Sequence Analysis Cys Contains Cysteine? Start->Cys Met Contains Methionine? Cys->Met Yes Cys->Met No Add_EDT Add EDT Cys:e->Add_EDT Yes Trp Contains Tryptophan? Met->Trp Yes Met->Trp No Add_Thioanisole Add Thioanisole Met:e->Add_Thioanisole Yes Arg Contains Arginine? Trp->Arg Yes Trp->Arg No Add_TIS_DODT Add TIS/DODT Trp:e->Add_TIS_DODT Yes Add_Thioanisole_EDT Add Thioanisole/EDT Arg:e->Add_Thioanisole_EDT Yes Standard_Cocktail Standard Cocktail (e.g., TFA/TIS/H2O) Arg->Standard_Cocktail No Final_Cocktail Final Cleavage Cocktail Add_EDT->Final_Cocktail Add_Thioanisole->Final_Cocktail Add_TIS_DODT->Final_Cocktail Add_Thioanisole_EDT->Final_Cocktail Standard_Cocktail->Final_Cocktail

Caption: Logic for selecting scavengers based on peptide sequence.

Detailed Experimental Protocols

Protocol 1: Cleavage of Peptide from HMPA Resin

This protocol describes the general procedure for cleaving the synthesized peptide from the HMPA resin and removing the side-chain protecting groups.

Materials:

  • Peptide-bound HMPA resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Thioanisole)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Sintered glass funnel

  • Reaction vessel

  • Orbital shaker

Procedure:

  • Transfer the peptide-bound resin to a suitable reaction vessel.

  • Wash the resin three times with DCM to remove any residual solvents from synthesis and to shrink the resin beads.

  • Prepare the cleavage cocktail. The composition will depend on the amino acid sequence of the peptide (see Table 1 for examples). A common general-purpose cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v).[7] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) can be used.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling or on an orbital shaker for 2-4 hours. The optimal cleavage time can vary depending on the peptide sequence and the stability of the protecting groups.

  • Filter the resin through a fine sintered glass funnel and collect the filtrate.

  • Wash the resin three times with small portions of fresh TFA to ensure complete recovery of the cleaved peptide.

  • Combine all the filtrates.

Protocol 2: Precipitation and Washing of the Crude Peptide

This protocol details the precipitation of the crude peptide from the TFA solution.

Materials:

  • TFA solution containing the cleaved peptide

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Transfer the combined TFA filtrate to a centrifuge tube.

  • Slowly add 10 volumes of cold diethyl ether to the TFA solution while gently vortexing.

  • A white precipitate of the crude peptide should form. If precipitation is slow, store the mixture at -20°C for 1 hour.

  • Centrifuge the mixture at 3000 x g for 5 minutes to pellet the peptide.

  • Carefully decant the supernatant.

  • Resuspend the peptide pellet in a small volume of cold diethyl ether to wash away residual scavengers and dissolved protecting group by-products.

  • Repeat the centrifugation and decantation steps two more times.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for purification or storage at -20°C.

Protocol 3: Purification of the Crude Peptide by RP-HPLC

This protocol provides a general method for the purification of the crude peptide using RP-HPLC.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a preparative C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A common solvent is 0.1% TFA in water or a mixture of water and ACN.[3] Filter the sample through a 0.22 µm syringe filter to remove any particulates.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient is from 5% to 65% B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and must be optimized for each sequence.

    • Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the peptide of interest with the desired purity (typically >95%).

  • Freeze the pooled fractions and lyophilize to obtain the final pure peptide as a white fluffy powder.

Data Presentation

The choice of scavengers in the cleavage cocktail can significantly impact the purity and yield of the final peptide. The following table presents data on the effect of different thiol scavengers on the cleavage of the 39-mer peptide, exenatide.

Table 1: Effect of Thiol Scavengers on Crude Peptide Purity and Yield

Scavenger (Thiol)Crude Yield (%)Crude Purity (%)
1,2-Ethanedithiol (EDT)7565
Dithiothreitol (DTT)8068
1,4-Benzenedimethanethiol (1,4-BDMT)8572

Data adapted from a study on exenatide cleavage. While the original study did not specify the use of an HMPA linker, the principles of scavenger action during TFA cleavage are broadly applicable.[11]

Table 2: Qualitative Comparison of HMPA/MPPA and Wang Linkers

FeatureHMPA/MPPA LinkerWang Linker
C-terminal Racemization Low (typically ≤ 0.5%)Higher and more variable
Overall Crude Purity Generally higher due to reduced side reactionsCan be lower due to racemization and other side reactions
Purification Complexity Less complex due to fewer closely eluting diastereomersMore complex, may require specialized purification techniques

This table provides a qualitative comparison based on the properties of the MPPA linker, a derivative of HMPA, in relation to the widely used Wang linker.[3]

Troubleshooting

Problem: Low peptide yield after precipitation.

  • Possible Cause: The peptide may be too hydrophilic to precipitate efficiently in diethyl ether.

  • Solution: Try a different precipitation solvent, such as methyl tert-butyl ether (MTBE), or a mixture of ether and hexane. Alternatively, the TFA can be evaporated under reduced pressure, and the resulting oil triturated with cold ether.

Problem: Poor separation during RP-HPLC.

  • Possible Cause: The gradient may not be optimal for the peptide. The peptide may be aggregating.

  • Solution: Optimize the HPLC gradient. Try a shallower gradient for better resolution. To disrupt aggregation, consider dissolving the crude peptide in a solvent containing a denaturant like guanidine hydrochloride before injection (ensure compatibility with the HPLC system).

Problem: Presence of multiple peaks close to the main product peak in the HPLC chromatogram.

  • Possible Cause: These could be deletion or truncated sequences, or diastereomers resulting from racemization.

  • Solution: Optimize the coupling and deprotection steps during SPPS to minimize the formation of these impurities. The use of the HMPA linker is known to reduce C-terminal racemization compared to the Wang linker.[3] For purification, a very shallow HPLC gradient or a different stationary phase may be required to resolve these closely eluting species.

Problem: The peptide is insoluble in the HPLC mobile phase.

  • Possible Cause: The peptide is very hydrophobic.

  • Solution: Try dissolving the peptide in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the mobile phase. Be aware that these solvents may interfere with the chromatography. Alternatively, using a different mobile phase system, such as one containing isopropanol or a different ion-pairing agent, may improve solubility.

References

Application Notes and Protocols: 4-Hydroxymethylphenoxyacetic Acid in the Development of Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethylphenoxyacetic acid (HMPA) is a well-established acid-labile linker molecule traditionally employed in solid-phase peptide synthesis.[1][2] Its inherent sensitivity to acidic conditions presents a compelling, albeit largely unexplored, opportunity for its application in targeted drug delivery systems. This document provides a hypothetical framework for the use of HMPA as a cleavable linker in stimuli-responsive drug carriers, designed to release therapeutic payloads within the acidic microenvironment of tumors or inside the lysosomal compartments of cancer cells. While direct literature on HMPA in targeted drug delivery is scarce, these notes extrapolate from the known chemistry of HMPA and the established principles of modern drug delivery to provide a conceptual and practical guide for researchers.

Introduction to this compound (HMPA)

This compound is a bifunctional molecule featuring a carboxylic acid group and a hydroxymethyl group attached to a phenoxy ring.[3] This structure allows for its covalent attachment to both drug molecules and targeting moieties or carrier systems. The key feature of the HMPA linker is the ether linkage, which is susceptible to cleavage under acidic conditions.[1][2] This property has been historically exploited for the release of synthesized peptides from a solid support.[1][2] In the context of targeted drug delivery, this acid sensitivity can be repurposed for triggered drug release in pathological environments characterized by a lower pH compared to healthy tissues.

Physicochemical Properties of HMPA
PropertyValueReference
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [3]
Appearance White to off-white crystalline powder-
Solubility Soluble in DMSO, DMF, and other organic solvents-
Cleavage Condition Acid-labile[1][2]

Hypothetical Application in Targeted Drug Delivery

We propose the use of HMPA as a cleavable linker to conjugate a potent cytotoxic drug to a tumor-targeting ligand, such as a monoclonal antibody or a nanoparticle. The resulting conjugate is designed to be stable at physiological pH (7.4) in the bloodstream, minimizing off-target toxicity. Upon reaching the tumor microenvironment (pH ~6.5-6.8) or after internalization into cancer cells and trafficking to lysosomes (pH ~4.5-5.0), the acidic conditions would trigger the cleavage of the HMPA linker, releasing the active drug in a localized manner.

Workflow for HMPA-Mediated Targeted Drug Delivery

G cluster_0 Synthesis & Conjugation cluster_1 Systemic Circulation cluster_2 Targeted Delivery & Release A Activation of HMPA Carboxylic Acid B Conjugation to Drug Molecule A->B E HMPA-Drug Conjugate Stable at pH 7.4 B->E C Activation of HMPA Hydroxymethyl Group D Conjugation to Targeting Moiety C->D D->E F Accumulation at Tumor Site (EPR Effect) G Receptor-Mediated Endocytosis F->G H Trafficking to Lysosome G->H I Acid-Catalyzed Cleavage of HMPA Linker H->I J Release of Active Drug I->J K Induction of Apoptosis J->K

Caption: Hypothetical workflow for an HMPA-based targeted drug delivery system.

Experimental Protocols

The following are hypothetical protocols based on standard bioconjugation chemistries, adapted for the use of HMPA.

Synthesis of HMPA-Drug Conjugate

This protocol describes the conjugation of a model cytotoxic drug containing a primary amine (e.g., Doxorubicin) to the carboxylic acid moiety of HMPA.

Materials:

  • This compound (HMPA)

  • Doxorubicin-HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Activation of HMPA: Dissolve HMPA (1.1 eq) and NHS (1.1 eq) in anhydrous DMF. Add DCC (1.1 eq) and stir the reaction mixture at room temperature for 4 hours. A white precipitate of dicyclohexylurea will form.

  • Conjugation to Doxorubicin: In a separate flask, dissolve Doxorubicin-HCl (1 eq) in anhydrous DMF and add TEA (2 eq) to neutralize the hydrochloride.

  • Filter the activated HMPA solution to remove the dicyclohexylurea precipitate and add the filtrate dropwise to the Doxorubicin solution.

  • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a DCM:Methanol gradient to obtain the HMPA-Doxorubicin conjugate.

  • Characterization: Confirm the structure and purity of the conjugate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of HMPA-Drug to a Targeting Moiety

This protocol outlines the attachment of the HMPA-Doxorubicin conjugate to a model targeting moiety, such as a maleimide-functionalized nanoparticle, via the hydroxymethyl group of HMPA.

Materials:

  • HMPA-Doxorubicin conjugate

  • Maleimide-functionalized nanoparticles

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure (Mitsunobu Reaction):

  • Dissolve HMPA-Doxorubicin (1.5 eq) and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C and add DIAD (1.5 eq) dropwise. Stir for 30 minutes.

  • Add a solution of the maleimide-functionalized nanoparticles (1 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: Purify the nanoparticle-HMPA-Doxorubicin conjugate by dialysis or size exclusion chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the final conjugate for drug loading efficiency using UV-Vis spectroscopy and confirm the presence of all components using appropriate analytical techniques.

Proposed Mechanism of Action and Signaling Pathway

The targeted nanoparticle-HMPA-drug conjugate is envisioned to circulate in the bloodstream and accumulate at the tumor site through the enhanced permeability and retention (EPR) effect. The targeting ligand on the nanoparticle surface will then facilitate receptor-mediated endocytosis by cancer cells.

G cluster_0 Cellular Uptake and Drug Release cluster_1 Apoptotic Signaling Cascade A Targeted Nanoparticle (NP-HMPA-Drug) B Cancer Cell Membrane Receptor A->B Binding C Endosome (pH 6.0-6.5) B->C Endocytosis D Lysosome (pH 4.5-5.0) C->D Fusion F Released Drug D->F Acid-Catalyzed Linker Cleavage E H+ E->D G DNA Damage F->G H Activation of p53 G->H I Upregulation of BAX H->I J Mitochondrial Outer Membrane Permeabilization I->J K Cytochrome c Release J->K L Caspase Activation K->L M Apoptosis L->M

Caption: Proposed mechanism of action for an HMPA-linked drug conjugate.

Once inside the acidic environment of the lysosome, the HMPA linker is cleaved, releasing the cytotoxic drug. The released drug can then exert its therapeutic effect, for instance, by inducing DNA damage and triggering the intrinsic apoptotic pathway.

Comparative Analysis of Linker Chemistries

The choice of linker is critical for the efficacy and safety of a drug conjugate. Below is a comparison of HMPA with other common cleavable linkers.

Linker TypeCleavage StimulusAdvantagesDisadvantages
HMPA (Hypothetical) Low pHSimple structure, well-understood chemistryLimited data in drug delivery, potential for premature release in mildly acidic tumor microenvironment
Hydrazone Low pHWidely used, tunable stabilityPotential instability in circulation
Valine-Citrulline Cathepsin BHigh stability in circulation, specific cleavage in lysosomesRequires presence of specific enzymes
Disulfide Glutathione (high intracellular concentration)Good stability in circulation, rapid intracellular cleavagePotential for off-target cleavage in plasma

Conclusion and Future Perspectives

While the application of this compound in targeted drug delivery remains a hypothetical construct, its well-defined acid-labile nature makes it a promising candidate for further investigation. Future research should focus on synthesizing and characterizing HMPA-based drug conjugates and evaluating their stability, drug release kinetics at different pH values, and in vitro and in vivo efficacy and toxicity. The development of HMPA derivatives with modified electronic properties could also allow for the fine-tuning of their acid sensitivity, leading to more controlled and specific drug release profiles. The protocols and conceptual frameworks provided herein offer a starting point for researchers interested in exploring the potential of this classic peptide synthesis linker in the innovative field of targeted cancer therapy.

References

Troubleshooting & Optimization

Improving loading efficiency of the first amino acid on HMPA resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the loading efficiency of the first amino acid on 4-hydroxymethylphenoxyacetyl (HMPA) resin.

Frequently Asked Questions (FAQs)

Q1: What is HMPA resin and why is it used in peptide synthesis?

HMPA resin is an acid-labile support used in solid-phase peptide synthesis (SPPS) for the preparation of unprotected peptides and organic molecules.[1] Its linker is more stable to strong acids compared to the Wang resin, making it a preferred choice for peptides with C-terminal amino acids like Phenylalanine that may be sensitive to prolonged acid exposure during cleavage.[1]

Q2: What are the common causes of low loading efficiency of the first amino acid on HMPA resin?

Several factors can contribute to low loading efficiency:

  • Incomplete activation of the amino acid: The carboxylic acid of the Fmoc-amino acid must be activated to react with the hydroxyl groups on the resin.

  • Steric hindrance: Bulky amino acids or high resin substitution can hinder the coupling reaction.[2]

  • Poor resin swelling: Inadequate swelling of the resin beads in the reaction solvent can limit the accessibility of the hydroxyl groups.[3]

  • Presence of moisture: Water can hydrolyze the activated amino acid and deactivate coupling reagents.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to incomplete reactions.

Q3: How can I quantify the loading of the first amino acid on my HMPA resin?

The most common method is to perform a spectrophotometric analysis of the Fmoc group cleaved from a known weight of dried, loaded resin.[4] The Fmoc-piperidine adduct has a strong UV absorbance around 300 nm, which can be used to calculate the substitution level (in mmol/g) using the Beer-Lambert law.[4] It is crucial to use a precise and validated protocol for this quantification to ensure accurate results.[4]

Troubleshooting Guide

Problem: Low or no loading of the first amino acid.

Possible Cause Suggested Solution
Inefficient Amino Acid Activation - Ensure you are using fresh, high-quality coupling reagents. - For standard DIC/HOBt activation, allow sufficient pre-activation time (typically 10-20 minutes) before adding the mixture to the resin. - Consider using more potent activating agents like HATU or HBTU, especially for sterically hindered amino acids.
Poor Resin Swelling - Swell the HMPA resin in an appropriate solvent for at least 30-60 minutes before the coupling reaction.[5] A 9:1 mixture of CH2Cl2/DMF is commonly used.[1] - Ensure the solvent volume is sufficient to allow for a slurry of the resin (approximately 15 mL per gram of resin).[1]
Steric Hindrance - If using a high-substitution resin, consider using a lower substitution version for long or difficult sequences to minimize steric hindrance.[2] - For particularly bulky amino acids, increasing the reaction time or temperature (e.g., to 50°C) may improve efficiency.
Suboptimal Reagent Stoichiometry - Use an excess of the Fmoc-amino acid (typically 1.5 to 4 equivalents relative to the resin's substitution).[1][6] - Ensure the correct equivalents of coupling reagents and bases are used as specified in the protocol.
Presence of Moisture - Use dry solvents (DCM, DMF) and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a drying tube on the reaction vessel.[1]

Problem: Inconsistent loading results between batches.

Possible Cause Suggested Solution
Variability in Reagent Quality - Use reagents from the same lot number for a series of experiments. - Store coupling reagents and protected amino acids under appropriate conditions (e.g., desiccated, refrigerated) to prevent degradation.
Inaccurate Quantification - Standardize your Fmoc quantification protocol. Ensure the resin is thoroughly dried before weighing.[4] - Use a calibrated spectrophotometer and high-quality cuvettes.
Incomplete Capping of Unreacted Sites - After the initial amino acid coupling, cap any remaining free hydroxyl groups on the resin to prevent the formation of deletion sequences in subsequent steps.[1][6] A common capping agent is acetic anhydride in the presence of a base like pyridine or DIPEA.[1][6]

Experimental Protocols

Protocol 1: Standard DIC/DMAP Coupling of the First Amino Acid

This protocol is a widely used method for attaching the first Fmoc-amino acid to HMPA resin.

Reagent Equivalents (relative to resin substitution)

ReagentEquivalents
Fmoc-Amino Acid1.5 - 2.5
DIC1.0 (relative to amino acid)
HOBt1.5 - 2.5
DMAP0.1

Methodology

  • Swell the HMPA resin in a 9:1 (v/v) mixture of CH2Cl2/DMF (approx. 15 mL/g of resin) in a round-bottom flask for 1 hour.[1]

  • In a separate flask, dissolve the Fmoc-amino acid (1.5-2.5 eq.) and HOBt (1.5-2.5 eq.) in a minimal amount of DMF.[1]

  • Add the amino acid/HOBt solution to the swollen resin.

  • In a separate flask, dissolve DMAP (0.1 eq.) in a minimal amount of DMF.[1]

  • Add DIC (1.0 eq. relative to the amino acid) to the resin mixture, followed by the DMAP solution.[1]

  • Equip the flask with a drying tube and agitate the mixture on a mechanical shaker for 2-3 hours at room temperature.[1]

  • Capping: Add acetic anhydride (2 eq.) and pyridine (2 eq.) to the reaction mixture and continue to agitate for an additional 30 minutes to cap any unreacted hydroxyl groups.[1]

  • Filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and methanol (3 times).[1]

  • Dry the resin in vacuo to a constant weight.[1]

  • Determine the final loading using the spectrophotometric Fmoc quantification method.

Protocol 2: Symmetrical Anhydride Coupling

This method is an alternative to DIC/HOBt coupling and can be effective for less hindered amino acids.

Reagent Equivalents (relative to resin substitution)

ReagentEquivalents
Fmoc-Amino Acid10
DIC5
DMAP0.1

Methodology

  • Swell the HMPA resin in DMF for 30 minutes.

  • In a separate flask, dissolve the Fmoc-amino acid (10 eq.) in dry DCM. Add a few drops of DMF if necessary to aid dissolution.

  • Cool the amino acid solution to 0°C and add a solution of DIC (5 eq.) in dry DCM. Stir the mixture for 20 minutes at 0°C under a drying tube to form the symmetrical anhydride.

  • Remove the DCM by rotary evaporation.

  • Dissolve the resulting residue in a minimal amount of DMF and add it to the swollen resin.

  • Dissolve DMAP (0.1 eq.) in DMF and add it to the resin/amino acid mixture.

  • Allow the reaction to proceed for 1 hour at room temperature with occasional swirling.

  • Capping: Follow the capping procedure described in Protocol 1.

  • Filter, wash, and dry the resin as described in Protocol 1.

  • Determine the final loading.

Visualizations

experimental_workflow cluster_prep Resin & Reagent Preparation cluster_coupling Coupling Reaction cluster_post_reaction Post-Reaction Processing swell_resin Swell HMPA Resin (CH2Cl2/DMF) add_aa Add AA Solution to Resin swell_resin->add_aa prepare_aa Prepare Fmoc-AA Solution (w/ HOBt) prepare_aa->add_aa prepare_dmap Prepare DMAP Solution add_dic_dmap Add DIC & DMAP Solution prepare_dmap->add_dic_dmap add_aa->add_dic_dmap agitate Agitate at RT (2-3 hours) add_dic_dmap->agitate capping Capping (Acetic Anhydride/Pyridine) agitate->capping wash_resin Wash Resin (DMF, DCM, MeOH) capping->wash_resin dry_resin Dry Resin (in vacuo) wash_resin->dry_resin quantify Quantify Loading (Fmoc Assay) dry_resin->quantify

Caption: Workflow for DIC/DMAP mediated first amino acid loading on HMPA resin.

troubleshooting_logic cluster_activation Activation Issues cluster_resin Resin-Related Issues cluster_conditions Reaction Conditions start Low Loading Efficiency? check_reagents Check Reagent Quality (Freshness, Storage) start->check_reagents Possible Cause check_swelling Verify Adequate Resin Swelling start->check_swelling Possible Cause check_stoichiometry Confirm Correct Reagent Equivalents start->check_stoichiometry Possible Cause preactivate Ensure Sufficient Pre-activation Time check_reagents->preactivate stronger_activator Consider Stronger Activator (e.g., HATU) preactivate->stronger_activator lower_sub Use Lower Substitution Resin for Bulky AAs check_swelling->lower_sub dry_conditions Ensure Anhydrous Conditions check_stoichiometry->dry_conditions increase_time_temp Increase Reaction Time or Temperature dry_conditions->increase_time_temp

Caption: Troubleshooting logic for low first amino acid loading efficiency.

References

Technical Support Center: Preventing Racemization of C-terminal Amino Acids with the HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of C-terminal amino acid racemization when utilizing the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is C-terminal amino acid racemization and why is it a concern with the HMPA linker?

A1: C-terminal amino acid racemization is the loss of stereochemical purity at the alpha-carbon of the first amino acid anchored to the solid support, leading to the formation of its D-enantiomer. This is a significant concern as it results in diastereomeric impurities that can be difficult to separate from the desired peptide and may possess altered biological activity. The HMPA linker, like other benzyl alcohol-type linkers such as the Wang linker, requires the activation of the C-terminal amino acid's carboxyl group for esterification to the resin. This activation step, particularly under harsh conditions, makes the alpha-proton of the amino acid susceptible to abstraction, leading to racemization.[1]

Q2: Which amino acids are most prone to racemization when being attached to the HMPA linker?

A2: Cysteine (Cys) and Histidine (His) are exceptionally susceptible to racemization during esterification to benzyl alcohol-type linkers like HMPA.[1] This is due to the nature of their side chains which can influence the acidity of the alpha-proton. For peptides with these C-terminal residues, alternative linkers such as 2-chlorotrityl (2-CTC) resin are often recommended as they do not require carboxyl group activation for loading, thus preventing racemization.[2]

Q3: How does the choice of coupling reagent and base affect racemization on the HMPA linker?

A3: The selection of coupling reagents and bases is critical in controlling racemization. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), when used in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), are generally preferred for minimizing racemization.[3] Uronium/aminium-based reagents such as HBTU, particularly when paired with strong bases like N,N-diisopropylethylamine (DIPEA), can lead to higher levels of racemization.[4] Weaker, more sterically hindered bases like 2,4,6-collidine are recommended over DIPEA to suppress this side reaction.[5]

Q4: Can I use pre-loaded HMPA resins, and does that help in preventing racemization?

A4: Yes, using pre-loaded HMPA resins can be a convenient way to bypass the initial loading step in your laboratory. Reputable suppliers typically provide data on the level of racemization and dipeptide content for their pre-loaded resins. This can save time and ensure a higher quality starting material. However, it is always advisable to verify the enantiomeric purity of a new batch of pre-loaded resin.

Troubleshooting Guides

Issue: High levels of D-isomer detected in the final peptide synthesized on an HMPA linker.

This is a common issue that can often be traced back to the initial loading of the C-terminal amino acid or the coupling conditions of the subsequent amino acids. Follow this step-by-step guide to troubleshoot and mitigate this problem.

Troubleshooting Workflow for High Racemization

start High D-Isomer Detected check_loading Step 1: Evaluate C-Terminal Amino Acid Loading Conditions start->check_loading check_coupling Step 2: Assess Subsequent Coupling Reaction Conditions check_loading->check_coupling If loading conditions are suspect check_base Step 3: Examine Base Selection and Concentration check_coupling->check_base If racemization persists check_temp Step 4: Review Reaction Temperature check_base->check_temp If base is not the issue solution Implement Optimized Protocol and Re-analyze check_temp->solution

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate C-Terminal Amino Acid Loading Conditions

The initial esterification of the first amino acid to the HMPA resin is the most critical step for C-terminal racemization.

  • Coupling Reagent and Additive:

    • Problem: Using highly activating coupling reagents (e.g., HBTU, HATU) with a strong base for loading can significantly increase racemization.

    • Solution: Employ a carbodiimide-mediated coupling with a racemization-suppressing additive. The combination of DIC with HOBt or Oxyma is highly recommended.

  • Base Selection:

    • Problem: The use of strong, non-sterically hindered bases like DIPEA during loading promotes racemization.

    • Solution: Switch to a weaker or more sterically hindered base such as 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed.

Step 2: Assess Subsequent Coupling Reaction Conditions

While less common for the C-terminal residue itself after it has been attached, harsh subsequent coupling conditions can potentially contribute to epimerization.

  • Pre-activation Time:

    • Problem: Prolonged pre-activation of the incoming amino acid with an onium salt reagent and a strong base before addition to the resin can lead to racemization of that amino acid, which might be mistaken for C-terminal racemization if the resolution of the analytical method is not optimal.

    • Solution: For onium salt-based couplings, add the reagents to the resin without a prolonged pre-activation step.

Step 3: Examine Base Selection and Concentration in Subsequent Couplings

  • Base Strength:

    • Problem: The continued use of strong bases like DIPEA in subsequent coupling steps can, in some cases, affect the stereochemical integrity of the peptide.

    • Solution: Consider replacing DIPEA with N-methylmorpholine (NMM) or 2,4,6-collidine for the entire synthesis.

Step 4: Review Reaction Temperature

  • Elevated Temperatures:

    • Problem: Performing coupling reactions at elevated temperatures, for instance in microwave-assisted peptide synthesis, can increase the rate of racemization.

    • Solution: Conduct coupling reactions at room temperature or even at 0°C if racemization is a persistent issue. For microwave SPPS, reducing the temperature may be necessary for sensitive residues.

Quantitative Data on Racemization

The choice of coupling reagents and additives has a significant impact on the degree of racemization. The following tables provide a summary of quantitative data to guide your selection.

Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives for Fmoc-Cys(Trt)-OH

Coupling ReagentAdditiveBasePre-activation% D-Isomer Formation
HBTUHOBtDIPEA5 min5-33%
HATUHOAtDIPEA5 min2-15%
DICHOBt--< 2%
DICOxyma--< 1%

Note: Data is compiled from various studies and may vary based on specific reaction conditions.

Table 2: Impact of Base on Racemization of Cysteine

Coupling ReagentAdditiveBase% D-Isomer Formation
HBTUHOBtN-methylmorpholine~5-10%
HBTUHOBt2,4,6-collidine< 2%

Note: This data illustrates the significant impact of base selection on racemization.

Experimental Protocols

Protocol 1: Loading of the First Fmoc-Amino Acid onto HMPA-Resin with Minimized Racemization

This protocol is optimized to reduce the risk of racemization during the esterification of the first amino acid to an HMPA-functionalized resin.

Materials:

  • HMPA-functionalized resin (e.g., HMPA-PEGA resin)

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the HMPA resin in DCM (10 mL/g of resin) for 1-2 hours in a reaction vessel.

  • Reagent Preparation:

    • In a separate flask, dissolve the Fmoc-amino acid (2.0 eq. relative to the resin loading) and HOBt (2.0 eq.) in a minimal amount of DMF.

    • In another small vial, dissolve DMAP (0.1 eq.) in a minimal amount of DMF.

  • Coupling Reaction:

    • Drain the DCM from the swollen resin.

    • Add the Fmoc-amino acid/HOBt solution to the resin.

    • Add the DMAP solution to the resin.

    • Add DIC (2.0 eq.) to the reaction mixture.

    • Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction progress using a colorimetric test (e.g., TNBSA test on a cleaved sample).

  • Capping of Unreacted Hydroxyl Groups:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 10 mL/g).

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

  • Washing:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g) and DCM (5 x 10 mL/g).

    • Dry the resin under vacuum.

  • Fmoc Quantification: Determine the loading of the first amino acid by spectrophotometric quantification of the fulvene-piperidine adduct upon Fmoc deprotection.

Workflow for Loading the First Amino Acid onto HMPA Resin

start Start: HMPA Resin swell 1. Swell Resin in DCM start->swell prepare 2. Prepare Fmoc-AA, HOBt, and DMAP swell->prepare couple 3. Couple with DIC prepare->couple cap 4. Cap Unreacted Sites couple->cap wash_dry 5. Wash and Dry Resin cap->wash_dry quantify 6. Quantify Loading wash_dry->quantify end Loaded Resin Ready for SPPS quantify->end

Caption: Step-by-step workflow for loading the first amino acid.

Protocol 2: HPLC Analysis of Peptide Diastereomers for Racemization Quantification

This protocol provides a general method for quantifying the level of racemization in a synthetic peptide using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify the desired peptide from its diastereomeric (racemized) form.

Materials:

  • Crude synthetic peptide

  • HPLC system with a UV detector

  • Appropriate reversed-phase HPLC column (e.g., C18)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Standards of the all-L peptide and the corresponding D-C-terminal diastereomer (if available)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent B into Solvent A. A typical gradient might be 5-95% B over 30 minutes. The gradient should be optimized to achieve baseline separation of the diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm.

    • Column Temperature: 30-40 °C.

  • Data Analysis:

    • Integrate the peak areas of the desired all-L peptide and the D-C-terminal diastereomer.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-isomer / (Area of L-isomer + Area of D-isomer)] x 100

Logical Diagram for Racemization Analysis

start Crude Peptide from HMPA Resin prepare Prepare Sample (1 mg/mL, filter) start->prepare hplc Inject into RP-HPLC System prepare->hplc separate Separate Diastereomers (Gradient Elution) hplc->separate detect Detect by UV (214 nm) separate->detect analyze Integrate Peak Areas and Quantify % D-Isomer detect->analyze end Report % Racemization analyze->end

Caption: Workflow for the quantification of racemization by HPLC.

References

Technical Support Center: Minimizing Aspartimide Formation in Peptides Synthesized on HMPA Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to minimize aspartimide formation during solid-phase peptide synthesis (SPPS) on hydroxymethylphenoxyacetic acid (HMPA) resin.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in peptide synthesis?

Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving an intramolecular cyclization of an aspartic acid (Asp) residue.[1] This reaction is initiated by the base-catalyzed deprotonation of the backbone amide nitrogen following the Asp residue, which then attacks the side-chain carbonyl of the Asp.[2][3] The resulting five-membered succinimide ring is known as an aspartimide.[1]

This side reaction is problematic for several reasons:

  • Formation of Impurities: The aspartimide intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[3][4]

  • Racemization: The chiral center at the α-carbon of the aspartic acid is labile in the aspartimide intermediate, leading to racemization and the formation of D-Asp isomers.

  • Chain Termination: The aspartimide can react with the Fmoc-deprotection reagent (e.g., piperidine) to form piperidide adducts, leading to chain termination.[1]

  • Purification Challenges: These by-products, particularly the β-aspartyl and D-aspartyl peptides, have very similar masses and chromatographic properties to the target peptide, making purification difficult and often resulting in lower yields of the desired product.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent. The amino acid residue immediately C-terminal to the aspartic acid plays a crucial role. Sequences with the following motifs are particularly prone to this side reaction:

  • Asp-Gly: This is the most susceptible sequence due to the lack of steric hindrance from the glycine residue, allowing for easier cyclization.[3][5]

  • Asp-Asn [5]

  • Asp-Ser [2]

  • Asp-Arg [5]

Q3: Does the choice of resin, specifically HMPA resin, influence aspartimide formation?

While the primary drivers of aspartimide formation are the peptide sequence and the chemical conditions of the synthesis (especially during Fmoc deprotection), the resin linker can have an indirect influence. HMPA resin has an acid-labile linker similar to Wang resin.[6] The stability of the linker to the basic conditions of Fm.oc deprotection is crucial. While HMPA is generally stable to the piperidine solutions used for Fmoc removal, prolonged exposure or harsh basic conditions could potentially affect the resin integrity, although this is not a direct cause of aspartimide formation. The fundamental mechanisms and preventative strategies for aspartimide formation are generally applicable across different acid-labile resins used in Fmoc-SPPS, including HMPA.

Troubleshooting Guide

Q1: I am observing significant aspartimide-related impurities in my crude peptide synthesized on HMPA resin. What are the first steps to troubleshoot this issue?

When encountering significant aspartimide formation, a systematic approach to troubleshooting is recommended. The following workflow can help identify and address the root cause.

cluster_strategies Mitigation Strategies start High Aspartimide Formation Detected check_sequence Is the sequence known to be high-risk? (e.g., Asp-Gly, Asp-Asn) start->check_sequence review_deprotection Review Fmoc-Deprotection Protocol check_sequence->review_deprotection Yes check_sequence->review_deprotection No, but still an issue review_coupling Review Coupling Protocol review_deprotection->review_coupling implement_strategy Implement Mitigation Strategy review_coupling->implement_strategy strategy1 Modify Deprotection Conditions implement_strategy->strategy1 strategy2 Use Sterically Hindered Asp Protecting Group implement_strategy->strategy2 strategy3 Employ Backbone Protection implement_strategy->strategy3

Caption: Troubleshooting workflow for addressing high aspartimide formation.

  • Analyze the Peptide Sequence: First, check if your peptide contains a high-risk sequence motif such as Asp-Gly or Asp-Asn. If so, standard synthesis protocols may be insufficient.

  • Review Fmoc-Deprotection Conditions: The primary cause of aspartimide formation is the repeated exposure to the basic conditions of Fmoc deprotection.

    • Piperidine Concentration and Time: Are you using a standard 20% piperidine in DMF solution? Prolonged deprotection times increase the risk.

    • Temperature: Elevated temperatures during synthesis can accelerate aspartimide formation.

  • Evaluate Coupling Method: While less common, the choice of coupling reagents and additives can influence the outcome.

Q2: How can I modify my Fmoc-deprotection protocol to reduce aspartimide formation?

Modifying the deprotection cocktail is often the simplest and most cost-effective first-line strategy.

  • Use a Weaker Base: Replacing piperidine with a weaker base like piperazine can significantly suppress aspartimide formation, although it may require longer deprotection times.[7]

  • Add an Acidic Additive: The addition of a weak acid to the piperidine solution can buffer the basicity and reduce the rate of aspartimide formation.

    • 0.1 M HOBt: Adding 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution has been shown to be effective.[7][8] However, be aware that HOBt is now typically sold wetted with water, which can introduce a nucleophile.[7]

    • Formic Acid: Adding a small amount of an organic acid like formic acid to the piperidine solution can also effectively prevent the formation of aspartimide-related side products.[8]

Q3: When should I consider using a different Asp side-chain protecting group?

If modifying the deprotection conditions is insufficient, especially for very high-risk sequences, using a sterically hindered side-chain protecting group on the aspartic acid residue is a highly effective strategy.

node_otbu Fmoc-Asp(OtBu)-OH Standard Moderate Protection node_ompe Fmoc-Asp(OMpe)-OH Bulky & Flexible Good Protection node_otbu->node_ompe Increased Steric Hindrance node_obno Fmoc-Asp(OBno)-OH Bulky Excellent Protection node_ompe->node_obno Optimized Bulk

Caption: Comparison of Asp side-chain protecting groups.

The standard tert-butyl (OtBu) protecting group offers relatively low steric hindrance.[3] Bulkier protecting groups can more effectively shield the side-chain carbonyl from nucleophilic attack.

  • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl): This protecting group provides increased steric bulk and has shown improvements over OtBu.[7]

  • Fmoc-Asp(OBno)-OH: This novel protecting group has demonstrated exceptional ability to suppress aspartimide formation, even in the most challenging Asp-Gly sequences.

Q4: What is backbone protection and when is it necessary?

Backbone protection is a strategy that completely eliminates aspartimide formation by temporarily modifying the amide nitrogen of the residue C-terminal to the Asp.[7]

  • How it works: A protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), is attached to the backbone nitrogen of the amino acid following the Asp residue (e.g., Gly in an Asp-Gly motif).[5][9] This modification prevents the deprotonation of the amide nitrogen, thereby inhibiting the initial step of aspartimide formation.[7]

  • When to use it: This method is highly effective but also more expensive due to the cost of the specialized dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH).[5] It is typically reserved for syntheses where other methods have failed or for the production of high-value peptides where purity is paramount. The Dmb/Hmb groups are cleaved during the final TFA cleavage from the resin.[5][9]

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies in reducing aspartimide formation based on published data.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Protecting GroupPeptide SequenceConditions% Aspartimide FormationReference
OtBu VKDG YI20% Piperidine/DMF, 200 min~10%
OMpe VKDG YI20% Piperidine/DMF, 200 min~2.5%
OBno VKDG YI20% Piperidine/DMF, 200 min~0.1%
OtBu VKDN YI20% Piperidine/DMF, 200 min~1.5%
OBno VKDN YI20% Piperidine/DMF, 200 minUndetectable

Table 2: Effect of Fmoc-Deprotection Reagent on Aspartimide Formation

Deprotection ReagentPeptide SequenceTemperature% Aspartimide FormationReference
20% Piperidine/DMFH-Gly-Asp-Gly-Val-Trp-NH260°C~20%[8]
20% Dipropylamine (DPA)/DMFH-Gly-Asp-Gly-Val-Trp-NH260°C~11% [8]
20% Piperidine/DMF + 0.1M HOBtModel PeptideRoom Temp.Significantly Reduced[7]
20% Piperazine/DMFModel PeptideRoom Temp.Significantly Reduced[7]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS on HMPA Resin

  • Resin Swelling: Swell the HMPA resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like DIC/Oxyma or HBTU/DIPEA in DMF. Allow the reaction to proceed for 2-4 hours.

  • Capping: Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and pyridine in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF followed by dichloromethane (DCM).

  • Coupling: Couple the next Fmoc-amino acid using your chosen coupling method (e.g., 4 equivalents of amino acid, 3.95 equivalents of HCTU, 8 equivalents of DIPEA in DMF for 30-60 minutes).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage: After the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[6][9]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by HPLC.

Protocol 2: Modified Fmoc Deprotection with HOBt

  • Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Follow Standard Protocol: Substitute the standard 20% piperidine/DMF solution in Protocol 1, step 4, with the freshly prepared HOBt-containing solution.

  • Proceed: Continue with the standard washing and coupling steps as outlined in Protocol 1.

Protocol 3: Synthesis using Fmoc-Asp(OBno)-OH

  • Substitution: When the synthesis protocol calls for the incorporation of an aspartic acid residue, substitute the standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH.

  • Standard Coupling: Use the same standard coupling conditions as for other amino acids (Protocol 1, step 6). No special coupling conditions are required for this protected amino acid.

  • Standard Deprotection: Use the standard 20% piperidine/DMF deprotection protocol. The enhanced protection from the OBno group is effective under these conditions.

  • Cleavage: The OBno group is cleaved under the same standard TFA cleavage conditions as the OtBu group and other side-chain protecting groups.

References

Technical Support Center: Troubleshooting Cleavage from 4-Hydroxymethylphenoxyacetic Acid (HMPA) Resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete cleavage of synthetic peptides from 4-Hydroxymethylphenoxyacetic acid (HMPA) resin.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cleavage from HMPA resin?

A1: Cleavage from HMPA resin, a type of p-alkoxybenzyl ester linker, is achieved by acidolysis.[1] A strong acid, typically trifluoroacetic acid (TFA), protonates the ether oxygen of the linker, initiating the cleavage of the peptide-resin bond and releasing the peptide with a C-terminal carboxylic acid.

Q2: What are the common causes of incomplete cleavage from HMPA resin?

A2: Incomplete cleavage can stem from several factors:

  • Inappropriate Cleavage Cocktail: The composition of the TFA cleavage cocktail may be unsuitable for the specific peptide sequence or protecting groups used.[2]

  • Insufficient Reaction Time: Standard cleavage times may not be adequate for sterically hindered C-terminal amino acids or longer, more complex peptides.[2][3]

  • Degraded Reagents: The effectiveness of TFA and scavengers can diminish over time due to improper storage, leading to reduced cleavage efficiency.[4]

  • Peptide Re-attachment: Reactive cationic species generated during cleavage can lead to the re-attachment of the peptide to the resin, particularly for peptides with nucleophilic C-terminal residues like Trp or Met.[5][6]

  • Poor Resin Swelling: Inadequate swelling of the resin in the cleavage cocktail can limit the access of TFA to the cleavage sites.

  • N-terminal Fmoc Group Not Removed: The N-terminal Fmoc group must be removed before proceeding with the acid cleavage.[7]

Q3: Why are scavengers necessary in the cleavage cocktail?

A3: During cleavage, protective groups on the amino acid side chains are also removed, generating reactive carbocations.[5] These cations can alkylate sensitive residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive species, thus preventing side reactions and protecting the integrity of the peptide.[8]

Troubleshooting Guide

Problem: Low peptide yield after cleavage, suggesting incomplete cleavage.

Step 1: Confirm Incomplete Cleavage with a Post-Cleavage Kaiser Test.

A positive Kaiser test (a deep blue or purple color) on the resin beads after cleavage indicates the presence of primary amines, confirming that the peptide is still attached to the resin.[2] A negative result (colorless or faint yellow) suggests that cleavage was likely successful and the low yield may be due to other issues like precipitation problems.[2]

Materials:

  • Post-cleavage resin sample

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 0.01 M aqueous KCN diluted 1:100 in pyridine

  • Heat source (e.g., heating block or water bath)

Procedure:

  • Place a small sample of the dried, post-cleavage resin beads in a glass test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Mix gently.

  • Heat the tube at 100°C for 5 minutes.[2]

  • Observe the color of the resin beads and the solution.[2]

Step 2: Analyze and Optimize Cleavage Conditions.

If the Kaiser test is positive, a systematic review of your cleavage protocol is necessary. A small-scale trial cleavage is recommended to optimize conditions before committing the entire batch of resin.[9]

Materials:

  • 20-50 mg of dried peptide-resin[9]

  • Selected cleavage cocktail(s)

  • Microcentrifuge tubes

  • Cold diethyl ether

  • Nitrogen gas source

  • HPLC system for analysis

Procedure:

  • Place 20-50 mg of the peptide-resin into a microcentrifuge tube.[2]

  • Add the prepared cleavage cocktail (e.g., 0.5 mL).[2]

  • Allow the reaction to proceed at room temperature. Test different time points, such as 1, 2, and 4 hours.[2]

  • At each time point, filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[2]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[2]

  • Dry the peptide pellet under a gentle stream of nitrogen.[2]

  • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) for HPLC analysis to assess yield and purity.[2]

Step 3: Select an Appropriate Cleavage Cocktail.

The composition of the cleavage cocktail is critical for efficient cleavage and to minimize side reactions. The choice depends on the amino acid composition of your peptide.

Reagent CocktailComposition (v/v)Target Residues & Remarks
TFA/DCM (1:1) 50% TFA, 50% DichloromethaneA general cleavage cocktail for peptides without sensitive residues.[10]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A "universal" cocktail for peptides containing multiple sensitive residues.[5]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)An "odorless" alternative to cocktails containing EDT and thioanisole, effective for scavenging trityl groups.[11]
TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterA common and effective non-malodorous cocktail for many sequences, especially when Fmoc-Trp(Boc) and Fmoc-Arg(Pbf) are used.[5]
TFA/EDT/Water 95% TFA, 2.5% EDT, 2.5% WaterRecommended for peptides containing cysteine.
Step 4: Extend Cleavage Time.

If using a standard cleavage time (e.g., 1-2 hours) results in incomplete cleavage, extending the reaction time to 3-4 hours can be beneficial, especially for long peptides or those with problematic sequences.[3] However, prolonged exposure to strong acid can also lead to side reactions, so optimization is key. For peptides with multiple Arginine residues protected with Mtr, Pmc, or Pbf, extended cleavage times may be necessary.[2]

Step 5: Use Fresh Reagents.

Ensure that the TFA and scavengers used are fresh and have been stored properly to prevent degradation, which can significantly impact cleavage efficiency.[4]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Peptide Yield kaiser_test Perform Post-Cleavage Kaiser Test on Resin start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result incomplete_cleavage Incomplete Cleavage Confirmed kaiser_result->incomplete_cleavage Positive (Blue/Purple) other_issues Cleavage Likely Complete. Investigate other causes: - Precipitation issues - Poor synthesis efficiency kaiser_result->other_issues Negative (Colorless) review_conditions Review Cleavage Conditions incomplete_cleavage->review_conditions optimize_cocktail Optimize Cleavage Cocktail (See Table 1) review_conditions->optimize_cocktail extend_time Extend Cleavage Time (e.g., 3-4 hours) review_conditions->extend_time fresh_reagents Use Fresh Reagents review_conditions->fresh_reagents re_cleave Re-cleave Resin with Optimized Conditions optimize_cocktail->re_cleave extend_time->re_cleave fresh_reagents->re_cleave

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Chemical Cleavage Pathway

Cleavage_Mechanism cluster_resin Peptide-Resin cluster_products Cleavage Products Resin Resin-O-CH2-Ph-O-CO-Peptide Protonation Protonated Intermediate Resin-O(H+)-CH2-Ph-O-CO-Peptide Resin->Protonation + H+ TFA TFA (H+) Cleavage Cleavage Protonation->Cleavage Cleavage Products Products Peptide HOOC-Peptide (Cleaved Peptide) Cleavage->Peptide Resin_Cation Resin-O-CH2-Ph+ (Resin Cation) Cleavage->Resin_Cation

Caption: Acid-catalyzed cleavage of a peptide from HMPA resin.

References

Technical Support Center: HMPA Linker in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions associated with the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the HMPA linker and what is its primary application in SPPS?

The HMPA linker is an acid-labile linker used in Fmoc-based SPPS for the synthesis of peptides with a C-terminal carboxylic acid. It is a benzyl alcohol-type linker, similar to the more commonly known Wang linker.

Q2: What are the most common side reactions associated with the HMPA linker?

The most frequently encountered side reactions when using the HMPA linker include:

  • Diketopiperazine (DKP) formation: Particularly problematic for dipeptides containing C-terminal Glycine or Proline. This leads to cleavage of the dipeptide from the resin and truncation of the final product.

  • Racemization of the C-terminal amino acid: The ester linkage to the HMPA linker can be susceptible to epimerization, especially for sensitive amino acids like Cysteine and Histidine, under the basic conditions of Fmoc deprotection or during the initial loading of the first amino acid.

  • 3-(1-Piperidinyl)alanine formation: This side reaction is specific to peptides with a C-terminal Cysteine. It occurs through a base-catalyzed β-elimination of the protected sulfhydryl group, followed by the addition of piperidine from the Fmoc deprotection solution.

Q3: How does the HMPA linker compare to the Wang linker in terms of stability and side reactions?

Q4: When should I choose a different linker over HMPA?

Consider using an alternative linker, such as a 2-chlorotrityl chloride (2-CTC) resin, under the following circumstances:

  • Your peptide has a C-terminal Proline or Glycine, to minimize diketopiperazine formation.

  • Your peptide has a C-terminal Cysteine or Histidine, to reduce the risk of racemization.

  • You need to synthesize a fully protected peptide fragment for convergent synthesis.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Peptide and Presence of a Small Molecular Weight Byproduct

Possible Cause: Diketopiperazine (DKP) formation. This is especially likely if the second and third amino acids in your sequence are Proline or Glycine. The N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

Troubleshooting Workflow:

DKP_Troubleshooting Start Low Yield & Small Byproduct Detected Check_Sequence Is C-terminal dipeptide prone to DKP formation? (e.g., X-Pro, X-Gly) Start->Check_Sequence Confirm_DKP Confirm DKP by LC-MS. Look for a mass corresponding to the cyclic dipeptide. Check_Sequence->Confirm_DKP Yes End Problem Resolved Check_Sequence->End No Mitigation_Strategy Implement Mitigation Strategy Confirm_DKP->Mitigation_Strategy Use_2CTC Use 2-Chlorotrityl Chloride (2-CTC) Resin Mitigation_Strategy->Use_2CTC Dipeptide_Coupling Couple a pre-synthesized Fmoc-dipeptide Mitigation_Strategy->Dipeptide_Coupling Modified_Deprotection Use milder Fmoc deprotection conditions Mitigation_Strategy->Modified_Deprotection Use_2CTC->End Dipeptide_Coupling->End Modified_Deprotection->End

Caption: Troubleshooting workflow for DKP formation.

Issue 2: Presence of a Diastereomeric Impurity in the Final Peptide

Possible Cause: Racemization of the C-terminal amino acid. This is more likely to occur with amino acids that are prone to epimerization, such as Cysteine and Histidine, due to the activation method during loading or the basic conditions of repeated Fmoc deprotection steps.

Troubleshooting Workflow:

Racemization_Troubleshooting Start Diastereomeric Impurity Detected Check_C_Term Is C-terminal amino acid prone to racemization? (e.g., Cys, His) Start->Check_C_Term Confirm_Racemization Confirm racemization by chiral HPLC or GC-MS analysis of peptide hydrolysate. Check_C_Term->Confirm_Racemization Yes End Problem Resolved Check_C_Term->End No Mitigation_Strategy Implement Mitigation Strategy Confirm_Racemization->Mitigation_Strategy Use_2CTC_His_Cys Use 2-CTC resin for C-terminal His or Cys Mitigation_Strategy->Use_2CTC_His_Cys Optimize_Coupling Optimize coupling of first amino acid. Use milder activation reagents. Mitigation_Strategy->Optimize_Coupling Use_2CTC_His_Cys->End Optimize_Coupling->End

Caption: Troubleshooting workflow for C-terminal racemization.

Issue 3: An Unexpected Adduct with a Mass of +84 Da is Observed in a Cysteine-Containing Peptide

Possible Cause: Formation of 3-(1-Piperidinyl)alanine. This side reaction is specific to peptides with a C-terminal Cysteine and is caused by the addition of piperidine to the dehydroalanine intermediate formed after β-elimination of the cysteine's sulfhydryl group.

Troubleshooting Workflow:

Piperidinyl_Alanine_Troubleshooting Start Mass Adduct of +84 Da Detected in Cys-containing Peptide Confirm_Adduct Confirm adduct structure by MS/MS fragmentation. Start->Confirm_Adduct Mitigation_Strategy Implement Mitigation Strategy Confirm_Adduct->Mitigation_Strategy Use_Trityl_Linker Use a more sterically hindered linker (e.g., 2-CTC) Mitigation_Strategy->Use_Trityl_Linker Optimize_Deprotection Use a different base for Fmoc deprotection (e.g., DBU) or shorter deprotection times. Mitigation_Strategy->Optimize_Deprotection End Problem Resolved Use_Trityl_Linker->End Optimize_Deprotection->End

Caption: Troubleshooting for 3-(1-Piperidinyl)alanine formation.

Data Presentation

While direct quantitative comparisons of side reactions for the HMPA linker versus other linkers are not extensively documented, the following table presents data from a study comparing a novel linker (OH-BTL) to the Wang linker for the synthesis of tryptophan-containing peptides. This illustrates the type of data that can be generated to compare linker performance regarding a specific side reaction (in this case, Trp alkylation during cleavage).

Table 1: Comparison of Peptide Purity for Tryptophan-Containing Peptides Synthesized on OH-BTL and Wang Resins

Peptide SequenceLinkerPurity (%)Major Impurity
H-Trp-OHOH-BTL100-
H-Trp-OHWang73.6Trp alkylation
H-Arg-Gly-Asp-Gly-Trp-OHOH-BTL>95-
H-Arg-Gly-Asp-Gly-Trp-OHWang~85Trp alkylation
H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-OHOH-BTL>80-
H-Ile-Leu-Pro-Trp-Lys-Trp-Trp-Pro-Trp-Arg-Arg-OHWang~70Trp alkylation

Data adapted from a study comparing a novel OH-BTL linker to the Wang linker.[1] This data is presented to exemplify the analysis of side reactions and does not directly reflect HMPA linker performance.

Experimental Protocols

Protocol 1: Detection and Quantification of Diketopiperazine (DKP) Formation by RP-HPLC

Objective: To detect and quantify the amount of DKP formed during the synthesis of a peptide on an HMPA-linker resin.

Methodology:

  • Sample Collection: After the coupling of the second amino acid and subsequent Fmoc deprotection, a small aliquot of the resin is taken. Additionally, the filtrate from the Fmoc deprotection step is collected.

  • Sample Preparation:

    • Resin Sample: The resin aliquot is washed thoroughly with DCM and dried. The peptide is then cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The cleavage solution is collected, and the solvent is evaporated. The residue is reconstituted in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Filtrate Sample: The collected filtrate from the deprotection step is concentrated under vacuum. The residue is reconstituted in a suitable solvent for HPLC analysis.

  • Standard Preparation: If available, a pure standard of the expected diketopiperazine is dissolved in the HPLC mobile phase to determine its retention time.

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Analyze the chromatograms of both the cleaved peptide and the deprotection filtrate.

    • Identify the peak corresponding to the DKP based on its retention time (it will be a small, early-eluting peak) and by comparing it to the standard if available.

    • Confirm the identity of the DKP peak by collecting the fraction and analyzing it by mass spectrometry.

    • Quantify the amount of DKP by integrating the peak area and comparing it to the total peak area of all peptide-related species.

Protocol 2: Determination of C-terminal Amino Acid Racemization by Chiral Amino Acid Analysis

Objective: To determine the percentage of D-enantiomer of the C-terminal amino acid after synthesis on an HMPA-linker resin.

Methodology:

  • Peptide Synthesis and Purification: Synthesize the peptide on the HMPA-linker resin and purify the final product by RP-HPLC to ensure that any detected D-amino acid is a result of racemization during synthesis and not from impure starting materials.

  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide (e.g., 1 mg) in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization (Marfey's Method):

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize with 2 M HCl.

    • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

  • RP-HPLC Analysis of Derivatized Amino Acids:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized amino acids. The L-D and L-L diastereomers will have different retention times.

    • Detection: UV at 340 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the L-D and L-L diastereomers of the C-terminal amino acid.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D) / (Area(L-D) + Area(L-L))] x 100

Protocol 3: Detection of 3-(1-Piperidinyl)alanine Formation by Mass Spectrometry

Objective: To confirm the presence of the 3-(1-piperidinyl)alanine adduct in a C-terminal cysteine-containing peptide synthesized on an HMPA-linker resin.

Methodology:

  • Sample Preparation: After cleavage and deprotection of the peptide from the resin, dissolve the crude peptide mixture in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometry Analysis (LC-MS/MS):

    • LC System: Use a standard RP-HPLC setup as described in Protocol 1 to separate the components of the crude peptide mixture before they enter the mass spectrometer.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS fragmentation (e.g., a Q-TOF or Orbitrap).

    • MS Scan: Perform a full MS scan to identify the molecular weights of the components in the mixture. Look for a peak with a mass corresponding to the target peptide + 84.08 Da (the mass of piperidine minus a hydrogen atom).

    • MS/MS Fragmentation: Select the ion corresponding to the putative piperidinyl-alanine adduct for fragmentation.

  • Data Analysis:

    • Analyze the fragmentation pattern of the selected ion.

    • The fragmentation should be consistent with the structure of the peptide containing the 3-(1-piperidinyl)alanine modification. Look for characteristic fragment ions that confirm the location of the modification at the C-terminal cysteine residue. For example, you would expect to see a modified C-terminal amino acid residue in the y-ion series.

References

Technical Support Center: Optimization of Peptide Cleavage from HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide cleavage from HMPA (4-Hydroxymethylphenoxyacetic acid) linkers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for releasing a peptide from an HMPA linker?

A standard and widely used cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA) with scavengers to protect the peptide from reactive cationic species generated during cleavage. A common formulation is TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 by volume.[1] For many peptides, a simpler mixture of TFA/DCM (1:1 v/v) can also be effective.[2]

Q2: How long should the cleavage reaction be performed?

The optimal cleavage time depends on the peptide sequence. For most peptides, a reaction time of 1.5 to 2 hours at room temperature is sufficient.[1] However, the presence of certain amino acids with more stable side-chain protecting groups requires longer cleavage times.

Q3: Do I need to remove the N-terminal Fmoc group before cleavage?

Yes, it is a critical step to remove the N-terminal Fmoc protecting group before initiating the cleavage procedure from the HMPA linker.[1][3]

Q4: My peptide is not precipitating in cold ether after cleavage. What should I do?

If your peptide does not precipitate, you can try concentrating the TFA solution to 1-2 mL under a stream of nitrogen before adding the cold ether.[4] If precipitation is still not observed, keeping the mixture at 4°C overnight may help.[1][3] Some basic peptides can be challenging to precipitate, and in such cases, re-cleaving the resin might be necessary to ensure the peptide has been fully released.[4]

Q5: Can I use a different acid for cleavage instead of TFA?

While TFA is the most common reagent, a novel method using 0.1 N HCl in hexafluoroisopropanol or trifluoroethanol has been described for cleaving peptides from HMPA linkers.[5] This method also removes other acid-labile protecting groups.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during the cleavage of peptides from HMPA linkers.

Problem: Low Peptide Yield After Cleavage

Low_Yield_Troubleshooting start Low Peptide Yield incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage premature_cleavage Premature Cleavage During Synthesis? start->premature_cleavage precipitation_issue Peptide Precipitation Issue? start->precipitation_issue solution_incomplete Optimize Cleavage Cocktail & Time - Increase TFA concentration - Extend cleavage duration - Use appropriate scavengers incomplete_cleavage->solution_incomplete Yes solution_premature Verify Linker Stability - Check for acidic contaminants in reagents - Ensure appropriate protecting groups were used premature_cleavage->solution_premature Yes solution_precipitation Improve Precipitation - Concentrate TFA solution - Use larger volume of cold ether - Chill overnight at 4°C precipitation_issue->solution_precipitation Yes

Step 1: Verify Complete Cleavage

  • Symptom: The peptide remains on the resin after the cleavage procedure.

  • Diagnosis: The cleavage cocktail may not be optimal for your peptide, or the reaction time was insufficient.

  • Solution:

    • Optimize Cleavage Cocktail: Ensure the TFA concentration is high enough. For peptides with sensitive residues, a comprehensive scavenger cocktail is crucial.

    • Extend Cleavage Time: If your peptide contains Arg(Pmc) or Arg(Mtr), longer cleavage times are necessary.[1] Refer to the table below for recommended times.

    • Re-cleave the Resin: If you suspect incomplete cleavage, you can subject the resin to a second round of the cleavage procedure.[4]

Step 2: Investigate Premature Cleavage

  • Symptom: The peptide is found in the wash steps during synthesis.

  • Diagnosis: The HMPA linker may have been prematurely cleaved by acidic contaminants in the solvents or reagents used during synthesis.

  • Solution:

    • Use High-Quality Reagents: Ensure all solvents, especially DMF, are free from acidic impurities.

    • Check Reagent Compatibility: Verify that no unintended acidic reagents were used during the synthesis cycles.

Step 3: Address Peptide Solubility and Precipitation

  • Symptom: No precipitate forms upon addition of cold ether.

  • Diagnosis: The peptide may be highly soluble in the ether/TFA mixture, or the concentration of the peptide is too low.

  • Solution:

    • Concentrate the Cleavage Mixture: Before adding ether, reduce the volume of the TFA filtrate under a stream of nitrogen.[4]

    • Increase Ether Volume: Use a larger volume of cold ether (8-10 times the volume of the filtrate).[1][3]

    • Prolonged Chilling: Allow the mixture to stand at 4°C overnight to encourage precipitation.[1][3]

Quantitative Data Summary

Table 1: Recommended Cleavage Times for HMPA Linker

Peptide CompositionRecommended Cleavage TimeReference
Standard Peptides1.5 - 2 hours[1]
Peptides containing Arg(Pmc)2 - 4 hours[1]
Peptides containing Arg(Mtr)> 6 hours[1]
General cleavage with 1:1 TFA/DCM1 hour[2]

Table 2: Common Cleavage Cocktail Compositions

Reagent"Reagent K" Composition (% v/v)Standard Cocktail (% v/v)Reference
TFA82.595[1]
Phenol5-[1]
Water52.5[1]
Thioanisole5-[1]
EDT2.5-[1]
TIS-2.5

Experimental Protocols

Protocol 1: Standard Cleavage from HMPA Linker

Standard_Cleavage_Workflow step1 1. Swell Resin in DCM step2 2. Remove N-terminal Fmoc Group step1->step2 step3 3. Prepare Cleavage Cocktail step2->step3 step4 4. Add Cocktail to Resin and React step3->step4 step5 5. Filter and Collect Filtrate step4->step5 step6 6. Wash Resin with TFA step5->step6 step7 7. Precipitate Peptide in Cold Ether step6->step7 step8 8. Isolate and Dry Peptide step7->step8

  • Resin Preparation: If the peptide-resin is not already dry, wash it thoroughly with DMF, followed by DCM, and then methanol to shrink the resin. Dry the resin under high vacuum for at least 4 hours.

  • N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed from the peptide.[1][3]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail. For example, TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin in a suitable reaction vessel. Swirl the mixture occasionally. Allow the reaction to proceed for the appropriate time at room temperature (see Table 1).

  • Filtration: Filter the resin through a fine sintered glass funnel and collect the filtrate.

  • Resin Washing: Wash the resin 3 times with small portions of fresh TFA and combine the filtrates.[1][3]

  • Peptide Precipitation: Add the combined filtrate dropwise to a flask containing 8-10 volumes of ice-cold diethyl ether.

  • Peptide Isolation: A white precipitate of the crude peptide should form. If necessary, place the mixture at 4°C overnight to maximize precipitation.[1][3]

  • Washing and Drying: Collect the peptide by filtration or centrifugation. Wash the crude peptide with cold ether and then dry under vacuum.

Protocol 2: Small-Scale Test Cleavage

Before committing to a large-scale cleavage, it is highly recommended to perform a small-scale test cleavage on 20-50 mg of the peptide-resin. This allows for the optimization of the cleavage time and cocktail composition, and for the analysis of the crude peptide by HPLC to ensure the desired product is being obtained without significant side products. This preliminary step can save valuable material and time.

References

Technical Support Center: Capping Unreacted Hydroxyl Groups on HMPA-Functionalized Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the critical step of capping unreacted hydroxyl groups on hydroxymethylphenoxyacetic acid (HMPA)-functionalized resin. Incomplete capping can lead to the formation of deletion sequences and other impurities in solid-phase peptide synthesis (SPPS), compromising the quality of your final product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the capping of unreacted hydroxyl groups on your HMPA resin.

Issue 1: Low Loading of the First Amino Acid and Suspected Incomplete Capping

  • Question: My first amino acid loading on the HMPA resin is consistently low, and I suspect that not all unreacted hydroxyl groups are being capped. How can I troubleshoot this?

  • Answer: Low initial loading can indeed leave a significant number of hydroxyl groups uncapped. Here are several factors to consider:

    • Steric Hindrance: Bulky first amino acids can sterically hinder the reaction, leading to incomplete coupling and, consequently, a higher population of unreacted hydroxyl groups.

    • Insufficient Reagent Excess: Ensure you are using a sufficient excess of the capping reagents. A common practice is to use a large excess (e.g., 10-50 equivalents) of acetic anhydride and a base like pyridine or N,N-diisopropylethylamine (DIPEA) relative to the initial resin substitution.[1][2]

    • Reaction Time and Temperature: While capping is typically a rapid reaction, extending the reaction time to 1-2 hours or performing a second capping step can improve efficiency, especially if steric hindrance is a factor.[1] Most capping reactions are performed at room temperature.

    • Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the hydroxyl groups to the capping reagents. Ensure the resin is fully swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) before the capping reaction.

Issue 2: Confirmation of Capping Failure

  • Question: How can I confirm that my capping reaction has failed or is incomplete?

  • Answer: Visual confirmation of unreacted hydroxyl groups can be achieved using a colorimetric assay. The methyl red-DIC test is a qualitative method where the resin will turn orange-red in the presence of free hydroxyl groups.[3] This test can provide a quick assessment of your capping efficiency. A negative test (no color change) indicates a successful capping reaction.

Issue 3: Positive Colorimetric Test After Capping

  • Question: I performed a colorimetric test for hydroxyl groups after the capping procedure, and it was positive. What should I do?

  • Answer: A positive colorimetric test indicates the presence of unreacted hydroxyl groups. The recommended course of action is to repeat the capping procedure.[2] Ensure that you are using fresh capping reagents and allowing for sufficient reaction time. If the test remains positive after a second capping, consider the following:

    • Reagent Quality: Your capping reagents, particularly acetic anhydride, may have degraded. Use fresh, high-quality reagents.

    • Reaction Conditions: Re-evaluate your reaction conditions, including solvent, temperature, and agitation, to ensure they are optimal.

Frequently Asked Questions (FAQs)

1. What is the purpose of capping unreacted hydroxyl groups on HMPA resin?

After the initial loading of the first amino acid onto the HMPA resin, a certain percentage of the hydroxyl functional groups on the resin may remain unreacted. Capping is the process of chemically blocking these unreacted hydroxyl groups, typically by acetylation.[1] This is crucial because if left uncapped, these hydroxyl groups can react with activated amino acids in subsequent coupling steps of solid-phase peptide synthesis. This would lead to the growth of "deletion sequences" – peptides missing one or more amino acids – which are often difficult to separate from the desired full-length peptide, thereby reducing the purity of the final product.

2. What are the most common reagents used for capping hydroxyl groups on HMPA resin?

The most widely used capping agent is acetic anhydride .[1][4] It is typically used in combination with a base to neutralize the acetic acid byproduct and to catalyze the reaction. Common bases include pyridine and N,N-diisopropylethylamine (DIPEA) .[2] Another capping agent that can be used is benzoic anhydride , often with 4-(dimethylamino)pyridine (DMAP) as a catalyst.[5]

3. Is there a difference between using pyridine and DIPEA as the base in the capping reaction?

Both pyridine and DIPEA are effective bases for the capping reaction. DIPEA is a non-nucleophilic base and is often preferred to avoid potential side reactions that can occur with the more nucleophilic pyridine. However, both are widely used and generally provide good results.[2]

4. How can I quantify the number of unreacted hydroxyl groups on my resin?

While qualitative colorimetric tests provide a good indication of the presence of hydroxyl groups, quantitative analysis is more complex. One method involves derivatizing the hydroxyl groups followed by a quantitative analysis technique. For example, hydroxyl groups can be reacted with trifluoroacetic anhydride, and the amount of fluorine incorporated can be quantified by 19F NMR.[6] Another approach is an acetylation method where the consumption of acetic anhydride or the release of a byproduct is measured. A titration method can also be used to determine the weak acid exchange capacity of the resin, which corresponds to the content of phenolic hydroxyl groups.[7]

Experimental Protocols

Protocol 1: Standard Capping of Unreacted Hydroxyl Groups on HMPA Resin using Acetic Anhydride

This protocol describes a standard procedure for capping unreacted hydroxyl groups on HMPA resin after the first amino acid has been loaded.

Materials:

  • HMPA resin with loaded first amino acid

  • Acetic Anhydride (Ac₂O)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sintered glass funnel

  • Reaction vessel

Procedure:

  • After coupling the first amino acid, filter and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove any unreacted amino acid and coupling reagents.

  • Suspend the resin in a solution of acetic anhydride (10 equivalents relative to the initial resin substitution) and pyridine or DIPEA (10 equivalents) in DCM or DMF (10 mL).[1]

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin in a fine porosity sintered glass funnel.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin in vacuo to a constant weight.

Protocol 2: Qualitative Colorimetric Test for Unreacted Hydroxyl Groups (Methyl Red-DIC Test)

This protocol allows for the rapid, qualitative detection of free hydroxyl groups on the resin.

Materials:

  • Sample of capped resin beads

  • Methyl Red

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Appropriate solvent (e.g., DCM)

Procedure:

  • Take a small sample of the resin beads (a few milligrams) and wash them thoroughly with DCM.

  • Prepare a solution of methyl red and DIC in DCM.

  • Add the methyl red-DIC solution to the resin beads.

  • Observe the color of the resin beads. An orange-red color indicates the presence of unreacted hydroxyl groups.[3] No color change suggests that the capping was successful.

Quantitative Data Summary

Capping ReagentBaseEquivalents (relative to resin substitution)SolventReaction TimeTemperature
Acetic AnhydridePyridine or DIPEA10 - 50DMF or DCM30 min - 2 hoursRoom Temperature
Benzoic AnhydrideDMAP~3N/AN/ARoom Temperature

Visualizations

experimental_workflow Experimental Workflow for Capping and Verification start Start: HMPA resin after first amino acid loading wash_resin Wash Resin (DMF, DCM) start->wash_resin prepare_capping Prepare Capping Solution (e.g., Acetic Anhydride/Pyridine in DCM) wash_resin->prepare_capping capping_reaction Capping Reaction (1-2 hours, Room Temp) prepare_capping->capping_reaction wash_capped_resin Wash Capped Resin (DMF, DCM, Methanol) capping_reaction->wash_capped_resin dry_resin Dry Resin in vacuo wash_capped_resin->dry_resin qualitative_test Perform Qualitative Test (Methyl Red-DIC Test) dry_resin->qualitative_test test_positive Test Positive (Orange-Red Color) qualitative_test->test_positive Uncapped OH present test_negative Test Negative (No Color Change) qualitative_test->test_negative Capping successful repeat_capping Repeat Capping Procedure test_positive->repeat_capping proceed Proceed to Peptide Synthesis test_negative->proceed repeat_capping->capping_reaction

Caption: Workflow for capping unreacted hydroxyl groups and verification.

troubleshooting_workflow Troubleshooting Incomplete Capping of Hydroxyl Groups start Start: Suspected Incomplete Capping (e.g., low loading, positive color test) check_reagents Check Capping Reagents start->check_reagents fresh_reagents Use Fresh Acetic Anhydride and Base check_reagents->fresh_reagents Old or degraded? reagents_ok Reagents are Fresh check_reagents->reagents_ok Fresh check_conditions Review Reaction Conditions fresh_reagents->check_conditions reagents_ok->check_conditions conditions_ok Conditions are Optimal check_conditions->conditions_ok Optimal adjust_conditions Adjust Conditions: - Increase reagent excess (10-50 eq) - Extend reaction time (1-2 hours) - Ensure proper resin swelling check_conditions->adjust_conditions Suboptimal? repeat_capping Repeat Capping Procedure conditions_ok->repeat_capping adjust_conditions->repeat_capping retest Perform Qualitative Test Again repeat_capping->retest test_still_positive Test Still Positive retest->test_still_positive Failure test_negative Test Negative retest->test_negative Success consider_steric_hindrance Consider Steric Hindrance of First Amino Acid test_still_positive->consider_steric_hindrance solution Problem Resolved: Proceed with Synthesis test_negative->solution

References

Technical Support Center: Coupling Bulky Amino Acids to HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of bulky amino acids to the 4-Hydroxymethylphenoxyacetic acid (HMPA) linker in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling of sterically hindered amino acids to the HMPA linker is a common challenge. This guide provides a systematic approach to diagnosing and resolving these issues.

Observation Potential Cause Recommended Solution
Positive Kaiser test (blue/purple beads) after coupling Steric Hindrance: The bulky side chain of the amino acid is preventing efficient reaction with the hydroxyl group of the HMPA linker.[1][2]1. Optimize Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to more potent uronium/aminium salts like HATU, HBTU, or COMU, or phosphonium salts like PyBOP or PyAOP.[3][4] 2. Double Coupling: Perform the coupling reaction twice. After the initial coupling step, wash the resin and add a fresh solution of the activated amino acid.[3] 3. Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents).
Low loading capacity determined after first amino acid attachment Inefficient Activation: The carboxylic acid of the bulky amino acid is not being sufficiently activated for the coupling reaction to proceed to completion.1. Pre-activation: Allow the amino acid and coupling reagent to react for a few minutes in solution before adding to the resin. 2. Change Activation Additive: If using a carbodiimide like DIC, ensure an additive such as HOBt or Oxyma is present to form a more reactive ester and minimize side reactions.[5]
Incomplete coupling even with potent reagents Peptide Aggregation: The growing peptide chain on the resin may be aggregating, preventing access of reagents to the reactive sites. This is more common in longer peptides but can be influenced by the sequence.1. Change Solvent: Switch from DMF to NMP, or use a mixture of solvents, as NMP can be better at solvating aggregated peptides.[3] 2. Increase Temperature: Carefully increasing the reaction temperature can help disrupt secondary structures. Microwave-assisted peptide synthesis is particularly effective for this.[3]
Racemization of the C-terminal amino acid Prolonged activation or use of certain bases: The conditions required to force the coupling of a bulky amino acid can sometimes lead to the loss of stereochemical integrity.1. Minimize DMAP: If using DMAP as a catalyst for esterification, use it in catalytic amounts (e.g., 0.1 equivalents) as it can promote racemization.[6] 2. Choose appropriate reagents: Some coupling reagents are known to result in lower levels of epimerization.

Frequently Asked Questions (FAQs)

Q1: Why are some amino acids considered "bulky" or "sterically hindered"?

A1: Amino acids are considered sterically hindered due to the size and branching of their side chains, particularly at the β-carbon. Residues like Valine, Isoleucine, Threonine, and Phenylalanine, as well as α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), present significant physical obstruction to the formation of the peptide bond.[1][2] This steric bulk makes it difficult for the reacting molecules to achieve the necessary orientation for the reaction to occur efficiently.

Q2: Which coupling reagents are most effective for coupling bulky amino acids to the HMPA linker?

A2: For difficult couplings involving sterically hindered amino acids, uronium/aminium salts such as HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP are generally more effective than standard carbodiimide reagents like DCC or DIC.[3][4] Reagents that form highly reactive OAt or Oxyma esters are often preferred.[4]

Q3: Is double coupling always necessary for bulky amino acids?

A3: While not always strictly necessary, performing a double coupling is a common and effective strategy to drive the reaction to completion when dealing with sterically hindered residues.[3] It is often recommended as a default practice for known difficult couplings to ensure the highest possible yield and prevent the accumulation of deletion sequences.

Q4: Can microwave synthesis improve the coupling of bulky amino acids to the HMPA linker?

A4: Yes, microwave-assisted peptide synthesis (MA-SPPS) can be highly beneficial. The application of microwave energy can accelerate the reaction rate and help to overcome the activation energy barrier associated with sterically hindered couplings. It can also help to disrupt peptide chain aggregation on the solid support, leading to more efficient reactions.[3]

Q5: What is the recommended solvent for coupling bulky amino acids?

A5: While N,N-Dimethylformamide (DMF) is the most common solvent in SPPS, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous for difficult couplings. NMP has better solvating properties and can help to disrupt peptide aggregation that may hinder the reaction.[3]

Data Presentation: Estimated Coupling Efficiency

Amino AcidSteric HindranceCoupling MethodEstimated Coupling EfficiencyNotes
Glycine, Alanine LowDIC/HOBtHigh (>95%)Generally straightforward couplings.
Leucine MediumDIC/HOBtHigh (>90%)Typically couples well with standard methods.
Phenylalanine HighDIC/HOBtMedium (70-90%)May require longer reaction times or a more potent reagent.
Valine, Isoleucine HighDIC/HOBtLow to Medium (50-80%)Often requires double coupling or more potent reagents.[1]
Valine, Isoleucine HighHATU/DIPEAHigh (>90%)Potent uronium salt reagents significantly improve efficiency.[3]
Threonine HighDIC/HOBtLow to Medium (60-85%)The hydroxyl group and β-branching contribute to steric hindrance.
Threonine HighHATU/DIPEAHigh (>90%)Recommended for difficult threonine couplings.
Aib (α-aminoisobutyric acid) Very HighDIC/HOBtVery Low (<50%)Extremely difficult with standard carbodiimide methods.
Aib (α-aminoisobutyric acid) Very HighHATU/DIPEA or PyBOPMedium to High (70-95%)Requires highly potent coupling reagents and often extended reaction times or microwave assistance.

Disclaimer: The efficiencies listed are estimates for illustrative purposes. Actual results will vary depending on specific experimental conditions, including resin loading, solvent purity, temperature, and reaction time.

Experimental Protocols

Protocol 1: Standard Coupling of a Bulky Amino Acid to HMPA Resin using DIC/HOBt

This protocol is a starting point but may require optimization for particularly difficult couplings.

Materials:

  • HMPA-functionalized resin

  • Fmoc-protected bulky amino acid (e.g., Fmoc-Val-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc deprotection (if applicable)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the HMPA resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected bulky amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes. Add the activated amino acid solution to the swollen resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. For very hindered amino acids, this time can be extended or a double coupling can be performed.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 2: Enhanced Coupling of a Bulky Amino Acid to HMPA Resin using HATU

This protocol is recommended for amino acids that show poor coupling efficiency with standard methods.

Materials:

  • HMPA-functionalized resin

  • Fmoc-protected bulky amino acid (e.g., Fmoc-Aib-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the HMPA resin in DMF or NMP for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected bulky amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF or NMP.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the amino acid/HATU solution. The solution will typically change color. Immediately add this activated mixture to the swollen resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test as described in Protocol 1 to check for completion.

  • Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF or NMP (3-5 times) and DCM (3 times).

Mandatory Visualizations

Factors_Affecting_Coupling_Efficiency cluster_amino_acid Amino Acid Properties cluster_reagents Reagent Selection cluster_conditions Reaction Conditions Steric_Hindrance Steric Hindrance (e.g., Val, Ile, Aib) Coupling_Efficiency Coupling Efficiency on HMPA Linker Steric_Hindrance->Coupling_Efficiency Decreases Protecting_Groups Side-Chain Protecting Groups Protecting_Groups->Steric_Hindrance Coupling_Reagent Coupling Reagent (e.g., DIC, HATU, PyBOP) Coupling_Reagent->Coupling_Efficiency Influences Base Base (e.g., DIPEA) Base->Coupling_Reagent Solvent Solvent (e.g., DMF, NMP) Solvent->Coupling_Efficiency Affects Temperature Temperature (RT vs. Microwave) Temperature->Coupling_Efficiency Increases Reaction_Time Reaction Time Reaction_Time->Coupling_Efficiency Increases (to a point) Double_Coupling Double Coupling Double_Coupling->Coupling_Efficiency Increases

Caption: Factors influencing coupling efficiency of bulky amino acids to HMPA linker.

Experimental_Workflow Start Start: HMPA Resin Swell_Resin 1. Swell Resin (DMF or NMP) Start->Swell_Resin Couple_to_Resin 3. Couple to Resin (Agitate at RT) Swell_Resin->Couple_to_Resin Activate_AA 2. Activate Amino Acid (AA + Coupling Reagent + Base) Activate_AA->Couple_to_Resin Monitor_Reaction 4. Monitor Reaction (Kaiser Test) Couple_to_Resin->Monitor_Reaction Wash_Resin_1 Wash Resin Monitor_Reaction->Wash_Resin_1 Positive (Blue) Wash_Resin_2 5. Wash Resin (DMF/DCM) Monitor_Reaction->Wash_Resin_2 Negative (Yellow) Double_Couple Repeat Steps 2 & 3 (Double Coupling) Wash_Resin_1->Double_Couple Double_Couple->Monitor_Reaction End End: Amino Acid Coupled Resin Wash_Resin_2->End

References

Technical Support Center: Post-Cleavage Scavenger Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for handling one of the most critical, yet often underestimated, steps in solid-phase peptide synthesis (SPPS): the removal of scavengers after cleavage of the peptide from HMPA (4-hydroxymethylphenoxyacetic acid) or other acid-labile resins. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to help you achieve a high-purity crude peptide, ready for downstream purification and analysis.

The Critical Role of Scavengers and Their Removal

During the final cleavage step in Fmoc-based SPPS, trifluoroacetic acid (TFA) is used to remove side-chain protecting groups and release the peptide from the solid support.[1][2] This process generates highly reactive carbocations (e.g., tert-butyl cations) from these protecting groups.[2][3] If left unchecked, these electrophilic species can permanently and undesirably modify sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][4]

Scavengers are nucleophilic compounds added to the TFA "cleavage cocktail" to trap these carbocations, preventing side reactions and protecting the integrity of your synthetic peptide.[1][3][4] However, once their protective role is complete, these scavengers and their byproducts become significant impurities that must be thoroughly removed. Failure to do so can lead to inaccurate yield calculations, artifacts in mass spectrometry, altered column performance during HPLC, and potential cytotoxicity in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common scavengers and why is a "cocktail" approach used?

The choice of scavenger is dictated by the amino acid composition of the peptide.[4][5] A single scavenger is rarely sufficient, necessitating a "cocktail" to handle the variety of reactive species generated.

ScavengerChemical NamePurpose & Target ResiduesTypical % (v/v)
Water (H₂O) WaterProton source; helps suppress tert-butylation of Trp.[3]2.5 - 5%
TIS or TIPS TriisopropylsilaneA highly efficient carbocation scavenger. Reduces the indole ring of Trp.[3][6]2.5 - 5%
EDT 1,2-EthanedithiolA potent thiol scavenger, crucial for protecting Trp and Met.[4] It also helps keep Cys residues in their reduced state.[4][7]2.5 - 5%
Thioanisole ThioanisoleAn aromatic scavenger that helps prevent reattachment of the peptide to the resin and protects Trp.5%
Phenol PhenolScavenges carbocations and is particularly useful for protecting Tyr residues.5%

Q2: My peptide has no sensitive residues (Trp, Met, Cys). Do I still need scavengers?

Yes. Even for simple peptides, a basic scavenger cocktail like TFA/TIS/Water (95:2.5:2.5 v/v/v) is highly recommended.[4] The resin linker itself can generate reactive species upon cleavage, which can lead to side reactions or re-attachment of the peptide to the resin.[1] TIS is particularly effective at quenching these reactive intermediates.

Q3: Diethyl ether (DEE) vs. Methyl tert-butyl ether (MTBE) for precipitation: Does it matter?

While often used interchangeably, they are not equivalent. MTBE can, under the highly acidic conditions of the cleavage mixture, generate tert-butyl cations itself, potentially leading to the very side reactions you are trying to avoid, especially with peptides rich in aromatic residues.[8] For sensitive sequences, diethyl ether (DEE) is the preferred agent for precipitation as it consistently leads to cleaner crude products.[8]

Troubleshooting Guide: From Oily Globs to Persistent Odors

This section addresses the most common issues encountered during the workup phase.

Problem: My peptide oiled out instead of forming a solid precipitate in cold ether.
  • Causality: This is a frequent issue with hydrophobic or very long peptides. The peptide, along with residual scavengers and TFA, forms a viscous, immiscible phase instead of a solid. Incomplete evaporation of TFA can also contribute to this phenomenon.[9]

  • Solution Workflow:

    • Increase Ether Volume: Add more cold diethyl ether to the mixture and vortex vigorously.

    • Induce Precipitation: Try scratching the inside of the flask with a glass rod or spatula at the liquid-air interface to create nucleation sites for crystallization.[10]

    • Co-Solvent Addition: In some cases, adding a small amount of a different solvent, like isopropanol, to the peptide/TFA mixture before adding the ether can help break up the oil and facilitate precipitation.[11]

    • Concentrate Further: If you suspect excess TFA is the issue, carefully evaporate the cleavage filtrate under a gentle stream of nitrogen to reduce the volume to a thick syrup before adding it to the cold ether.[12]

Problem: My dried peptide has a very strong thiol odor (from EDT or Thioanisole).
  • Causality: Thiol-based scavengers are notoriously difficult to remove due to their low volatility and propensity to adhere to the peptide. A single wash is almost never sufficient.

  • Solution Workflow:

    • Perform Multiple Washes: The most effective solution is repeated washing. After centrifuging and decanting the ether, resuspend the peptide pellet thoroughly in a fresh portion of cold diethyl ether. Repeat this process at least 3-4 times, or until the odor is no longer detectable.[13]

    • Liquid-Liquid Extraction: If the peptide is reasonably hydrophilic, dissolve the crude, semi-dry product in an aqueous solution (e.g., 10% acetic acid or 0.1% TFA in water) and perform several extractions with a non-miscible organic solvent like ethyl acetate.[14] The hydrophobic scavengers will partition into the organic layer, leaving the peptide in the aqueous phase, which can then be lyophilized.

Problem: My peptide yield is very low after precipitation and drying.
  • Causality: This can happen for two primary reasons: incomplete cleavage from the resin or partial solubility of the peptide in the ether/TFA mixture.[9]

  • Solution Workflow:

    • Check the Supernatant: Before discarding the ether supernatant from your washes, take a small aliquot, evaporate it, and analyze it by mass spectrometry. If a significant amount of peptide is present, your peptide is ether-soluble. In this case, you must evaporate the entire filtrate and purify the resulting residue directly by HPLC.[9]

    • Re-cleave the Resin: If the supernatant is clean, the issue may be incomplete cleavage. Dry the resin and subject it to a second round of cleavage with a fresh cocktail.[12] This is sometimes necessary for peptides with sterically hindered C-termini or those containing hexa-histidine tags.[12]

    • Optimize Precipitation: Ensure you are using a sufficient volume of cold ether (at least a 10-fold excess relative to the TFA volume) to maximize the precipitation efficiency.[13]

Visualized Workflows & Protocols

General Workflow for Scavenger Removal

The diagram below outlines the standard, validated workflow for isolating a crude peptide following TFA cleavage.

Scavenger_Removal_Workflow Cleavage Peptide-Resin Cleavage (TFA + Scavengers) Filter Filter Resin (Collect Filtrate) Cleavage->Filter Concentrate Concentrate Filtrate (Optional but Recommended) Filter->Concentrate Precipitate Precipitate in Cold Ether (10x Volume) Concentrate->Precipitate Wash Centrifuge & Wash Pellet (3-4x with Cold Ether) Precipitate->Wash Dry Dry Peptide Pellet (Under Vacuum) Wash->Dry Analyze Analyze Crude Peptide (HPLC, Mass Spec) Dry->Analyze

Caption: Standard workflow for peptide isolation and scavenger removal.

Protocol 1: Standard Scavenger Removal by Cold Ether Precipitation

This is the most common and effective method for the majority of synthetic peptides.

  • Preparation: Following the cleavage reaction (typically 2-3 hours at room temperature), place the reaction vessel in an efficient fume hood.[4]

  • Filtration: Filter the peptide-TFA-scavenger solution away from the resin beads into a clean centrifuge tube. A polypropylene syringe fitted with a polyethylene frit works well for this. Wash the resin 2-3 times with small volumes of fresh TFA to ensure complete recovery and combine the filtrates.[1]

  • Concentration (Optional): Gently blow a stream of nitrogen or air over the surface of the filtrate to evaporate the TFA down to a volume of approximately 1-2 mL.[12] This step significantly improves precipitation efficiency.

  • Precipitation: In a separate, larger centrifuge tube, add a 10- to 20-fold volume of ice-cold diethyl ether.[13][15] While vortexing the ether, add the concentrated peptide solution dropwise. A fluffy, white precipitate should form instantly.[4][10]

  • Isolation: Centrifuge the mixture (e.g., 5 minutes at 3,300 rpm) to form a tight pellet.[13] Carefully decant and discard the ether supernatant.

  • Washing: Add a fresh portion of cold diethyl ether, vortex thoroughly to break up and resuspend the pellet, and centrifuge again. Repeat this wash step at least three times to remove residual TFA and scavengers.[13]

  • Drying: After the final wash and decanting, leave the tube open in the fume hood to allow the bulk of the ether to evaporate. Dry the resulting peptide pellet completely in a vacuum desiccator.[4] The peptide is now ready for analysis or purification.

Troubleshooting Logic for Peptide Precipitation

Use this decision tree if you encounter issues during the precipitation step.

Troubleshooting_Precipitation Start Add TFA Filtrate to Cold Ether Q1 Does a solid precipitate form? Start->Q1 Success Proceed to Washing Protocol Q1->Success Yes Failure An oil or no precipitate forms Q1->Failure No Action1 Concentrate TFA filtrate further Failure->Action1 Action2 Ensure ether is ice-cold (~ -20°C or colder) Action1->Action2 Action3 Add more cold ether (Increase to 20x volume) Action2->Action3 Action4 Scratch flask with glass rod Action3->Action4 Final If still oily, evaporate all solvent and proceed directly to HPLC Action4->Final

References

Technical Support Center: HMPA-Based Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during HMPA-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the HMPA linker and why is it used in SPPS?

The 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker is an acid-labile linker commonly used in Fmoc-based SPPS for the synthesis of peptide acids. It is a p-alkoxybenzyl ester-type linker that provides a stable anchorage of the growing peptide chain to the resin support throughout the synthesis cycles. The peptide-linker bond is readily cleaved by treatment with trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups, yielding the unprotected peptide acid.[1]

Q2: What are the most common byproducts observed in HMPA-based SPPS?

Similar to other SPPS strategies, HMPA-based synthesis can be prone to several side reactions, leading to the formation of byproducts. The most frequently encountered byproducts include:

  • Diketopiperazine (DKP) formation: Particularly prevalent with C-terminal Proline or Glycine residues, leading to the cleavage of the dipeptide from the resin.[2]

  • Racemization: The loss of stereochemical integrity of amino acids, especially Cysteine and Histidine, can occur during activation and coupling.[3][4][5][6]

  • Alkylation of sensitive residues: Tryptophan, Methionine, and Cysteine are susceptible to modification by carbocations generated during TFA cleavage of protecting groups and the linker.[7][8][9][10]

  • Incomplete cleavage: Residual peptide remaining on the resin after the cleavage step, leading to lower yields.

  • Aspartimide formation: Peptides containing Aspartic acid are prone to the formation of a succinimide derivative, which can lead to a mixture of α- and β-aspartyl peptides and racemization.

Q3: How can I detect and characterize these byproducts?

A combination of analytical techniques is typically employed:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and separating the desired product from byproducts.[7]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the main product and impurities, helping to identify modifications, truncations, or deletions.[8][11][12][13][14][15]

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation data that can pinpoint the exact location of a modification within the peptide sequence.[11][12][13][14][15]

  • Chiral Amino Acid Analysis: Used to quantify the extent of racemization by separating and measuring the D- and L-enantiomers of each amino acid after peptide hydrolysis.[3][4]

Troubleshooting Guides

Issue 1: Presence of a Peak with a Mass of -18 Da from the Target Peptide

Possible Cause: Diketopiperazine (DKP) formation. This occurs when the N-terminal amine of a dipeptidyl-resin attacks the ester linkage to the resin, cyclizing to form a DKP and cleaving the dipeptide from the support. This is most common for sequences ending in Proline or Glycine.[2]

Troubleshooting Workflow:

DKP_Troubleshooting start Peak at M-18 Da observed in MS check_sequence Does the C-terminal dipeptide contain Pro or Gly? start->check_sequence dkp_likely DKP formation is highly probable. check_sequence->dkp_likely Yes other_byproduct Consider other fragmentation pathways or byproducts. check_sequence->other_byproduct No mitigation Implement mitigation strategies. dkp_likely->mitigation

Caption: Troubleshooting workflow for suspected DKP formation.

Mitigation Strategies:

  • Use of bulky C-terminal protecting groups: Employing a more sterically hindered protecting group on the C-terminal amino acid can reduce the rate of DKP formation.

  • Introduction of dipeptides: Coupling the third amino acid as a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin stage.

  • Optimized deprotection conditions: Shorter Fmoc deprotection times for the second amino acid can minimize the window for cyclization.

Issue 2: Appearance of a Peak with the Same Mass as the Target Peptide but a Different Retention Time in HPLC

Possible Cause: Racemization. The formation of a diastereomer of the target peptide due to the epimerization of one or more amino acid residues. Histidine and Cysteine are particularly susceptible.[3][4][5][6]

Troubleshooting Workflow:

Racemization_Troubleshooting start Co-eluting peak with same mass detected check_residues Does the peptide contain racemization-prone residues (e.g., His, Cys)? start->check_residues racemization_suspected Racemization is a likely cause. check_residues->racemization_suspected Yes other_isomer Consider other isomeric byproducts (e.g., aspartimide formation). check_residues->other_isomer No confirm_racemization Confirm by chiral amino acid analysis. racemization_suspected->confirm_racemization

Caption: Troubleshooting workflow for suspected racemization.

Mitigation Strategies:

  • Choice of coupling reagents: Use of coupling reagents known to suppress racemization, such as those based on OxymaPure or COMU.

  • Control of base: Employing a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of diisopropylethylamine (DIPEA).

  • Lower coupling temperatures: Performing the coupling reactions at lower temperatures (e.g., 0°C) can reduce the rate of epimerization.

Issue 3: Presence of Peaks with Mass Adducts (e.g., +56 Da, +74 Da) in the Mass Spectrum

Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys) by carbocations generated during TFA cleavage. The HMPA linker itself can be a source of benzylic cations that can alkylate nucleophilic side chains.[10][16] Common adducts include tert-butyl (+56 Da) from tBu protecting groups and benzyl-type adducts from the linker.

Troubleshooting Workflow:

Alkylation_Troubleshooting start Unexpected mass adducts observed in MS check_sensitive_residues Does the peptide contain Trp, Met, or Cys? start->check_sensitive_residues alkylation_likely Alkylation by carbocations is a strong possibility. check_sensitive_residues->alkylation_likely Yes other_modifications Investigate other potential modifications (e.g., oxidation). check_sensitive_residues->other_modifications No optimize_cleavage Optimize cleavage cocktail with appropriate scavengers. alkylation_likely->optimize_cleavage

Caption: Troubleshooting workflow for suspected alkylation.

Mitigation Strategies:

  • Use of scavengers: Addition of nucleophilic scavengers to the TFA cleavage cocktail to trap reactive carbocations. The choice of scavenger depends on the sensitive residues present.

  • Optimized cleavage conditions: Using the minimum cleavage time required for complete removal of the peptide from the resin and deprotection.

Data Presentation

Table 1: Common Byproducts in HMPA-Based SPPS and their Mass Shifts

Byproduct TypeCommon Amino Acids AffectedTypical Mass Shift (Da)Identification Method
Diketopiperazine FormationPro, Gly at C-terminus-18 (loss of H₂O)MS, HPLC
RacemizationHis, Cys0 (isomeric)Chiral Amino Acid Analysis, HPLC
t-ButylationTrp, Met, Cys+56MS, MS/MS
Benzylation (from linker)Trp, Met, Cys+90 (approx.)MS, MS/MS
OxidationMet, Cys+16 (Met), +32 (Cys)MS, MS/MS
Aspartimide FormationAsp0 (isomeric)MS, HPLC

Table 2: Effectiveness of Scavengers in Preventing Tryptophan Alkylation during TFA Cleavage

Scavenger CocktailTryptophan-containing Peptide% Alkylated ByproductReference
TFA/TIS/H₂O (95:2.5:2.5)Model Peptide 115.2%[17]
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)Model Peptide 110.3%[17]
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)Model Peptide 19.0%[17]
Reagent K (TFA/phenol/H₂O/thioanisole/EDT)General Peptides< 5%[7]

Table 3: Impact of Cleavage Time on Methionine Alkylation and Oxidation

Cleavage Time% Alkylated Byproduct% Oxidized ByproductReference
30 minutes18.5%1.2%[9]
1 hour23.9%1.4%[9]
2 hours25.1%1.5%[9]

Experimental Protocols

Protocol 1: General RP-HPLC Analysis of Crude Peptides
  • Sample Preparation:

    • Dissolve a small amount of the lyophilized crude peptide (approx. 1 mg/mL) in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Identification of Byproducts by ESI-MS
  • Sample Preparation:

    • Prepare the sample as for HPLC analysis (Protocol 1). A more dilute solution (e.g., 10-100 µM) is often preferred for direct infusion.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the ESI source via direct infusion or by coupling the HPLC to the mass spectrometer (LC-MS).

    • Acquire the mass spectrum in positive ion mode over a mass range that encompasses the expected molecular weight of the peptide and potential byproducts.

    • Analyze the spectrum for the [M+H]⁺, [M+2H]²⁺, etc., ions of the target peptide.

    • Search for peaks corresponding to the expected mass shifts of common byproducts (see Table 1).

  • MS/MS Analysis for Structural Confirmation:

    • Select the precursor ion of a suspected byproduct for fragmentation (e.g., using collision-induced dissociation - CID).

    • Analyze the resulting fragment ion spectrum (MS/MS) to determine the location of the modification. A shift in the mass of a b- or y-ion series will indicate the modified residue.[11][12][13][14][15]

Protocol 3: Quantification of Racemization by Chiral Amino Acid Analysis
  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide (approx. 0.5-1 mg) in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Evaporate the HCl to dryness.

  • Derivatization (Marfey's Method):

    • Dissolve the amino acid hydrolysate in a suitable buffer.

    • React with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

    • The L- and D-amino acids will form diastereomers with different retention times on a standard C18 HPLC column.

  • HPLC Analysis:

    • Analyze the derivatized amino acid mixture by RP-HPLC with UV detection.

    • Separate and quantify the peak areas of the diastereomers corresponding to the L- and D-forms of each amino acid.

    • Calculate the percentage of racemization for each amino acid.[3]

Mandatory Visualizations

SPPS_Workflow Resin HMPA Resin Coupling Fmoc-AA Coupling Resin->Coupling Wash Washing Coupling->Wash Deprotection Fmoc Deprotection Repeat Repeat Cycles Deprotection->Repeat Wash->Deprotection Repeat->Coupling n-1 times Cleavage TFA Cleavage (with Scavengers) Repeat->Cleavage Final Cycle Precipitation Ether Precipitation Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Analysis HPLC & MS Analysis Crude_Peptide->Analysis Purification Purification Analysis->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow for HMPA-based Solid-Phase Peptide Synthesis.

Byproduct_Formation_Pathways SPPS_Cycle SPPS Cycle Coupling_Step Coupling SPPS_Cycle->Coupling_Step Deprotection_Step Deprotection SPPS_Cycle->Deprotection_Step Cleavage_Step TFA Cleavage SPPS_Cycle->Cleavage_Step Racemization Racemization Coupling_Step->Racemization DKP DKP Formation Deprotection_Step->DKP Aspartimide Aspartimide Formation Deprotection_Step->Aspartimide Cleavage_Step->Racemization Alkylation Alkylation Cleavage_Step->Alkylation Oxidation Oxidation Cleavage_Step->Oxidation

Caption: Origin of common byproducts in different stages of SPPS.

References

Technical Support Center: Enhancing the Stability of the Ester Linkage in HMPA Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing HMPA (4-hydroxymethylphenoxyacetyl) resins in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of the ester linkage, helping you to optimize your solid-phase peptide synthesis (SPPS) and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the HMPA resin and why is the stability of its ester linkage important?

HMPA resin is a solid support used in chemical synthesis, particularly in SPPS, for the production of peptides with a C-terminal carboxylic acid. The peptide is attached to the resin via an acid-labile p-alkoxybenzyl ester linkage. The stability of this ester bond is critical; it must be robust enough to withstand the repeated chemical treatments during the entire synthesis process but allow for efficient cleavage of the final product under specific acidic conditions. Premature cleavage can lead to loss of product and the formation of deletion sequences, significantly impacting the final yield and purity.

Q2: How does the stability of the HMPA resin's ester linkage compare to that of the Wang resin?

Both HMPA and Wang resins utilize a p-alkoxybenzyl ester linkage. However, the HMPA linker is generally considered to be more stable under prolonged strong acid conditions compared to the Wang linker.[1] This increased stability can be advantageous in syntheses requiring extended reaction times or the use of stronger acidic reagents.

Q3: What are the standard conditions for cleaving the peptide from the HMPA resin?

The standard method for cleaving a peptide from HMPA resin is treatment with trifluoroacetic acid (TFA). A common cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[1] The exact composition of the cleavage cocktail and the reaction time may need to be optimized depending on the specific peptide sequence and the protecting groups used. For peptides containing sensitive residues, additional scavengers may be required.[2]

Q4: Can the ester linkage of the HMPA resin be cleaved under milder conditions?

While TFA is the standard reagent, cleavage of p-alkoxybenzyl ester linkages can be achieved under milder acidic conditions, such as with a solution of 1-5% TFA in dichloromethane (DCM). However, this typically requires longer reaction times and may not be as efficient as using a higher concentration of TFA. Milder cleavage is often employed when aiming to obtain a protected peptide fragment from the resin.

Q5: What factors can influence the stability of the ester linkage during synthesis?

Several factors can affect the stability of the ester linkage:

  • Acidic Reagents: Repeated exposure to acidic conditions, even mild ones used for deprotection steps in Boc-SPPS, can lead to premature cleavage.

  • Steric Hindrance: Sterically hindered amino acids at the C-terminus can sometimes influence the accessibility of the ester bond to cleavage reagents.

  • Peptide Sequence: The sequence of the peptide itself can impact stability, particularly in cases where the peptide can adopt a conformation that either protects or exposes the linker.

  • Reaction Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of premature cleavage.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the stability of the HMPA resin's ester linkage.

Problem Potential Cause Recommended Solution
Low final peptide yield with evidence of premature cleavage. The ester linkage is not sufficiently stable to the repeated deprotection steps in your synthesis protocol (e.g., in Boc-SPPS).Consider switching to the more acid-stable Fmoc-SPPS chemistry. If using Boc-SPPS, minimize the time of exposure to TFA during deprotection steps.
The peptide sequence is particularly sensitive to acid.For highly acid-sensitive sequences, consider using a more acid-labile resin like 2-chlorotrityl chloride resin, which allows for cleavage under very mild acidic conditions.
Incomplete cleavage of the final peptide from the resin. Insufficient cleavage time or inappropriate cleavage cocktail.Extend the cleavage time in increments of 1-2 hours. Optimize the cleavage cocktail by adding different scavengers based on the peptide sequence. A post-cleavage Kaiser test on the resin beads can confirm the presence of remaining peptide.[3]
The C-terminal amino acid is sterically hindered, making the ester bond less accessible.For peptides with sterically hindered C-terminal residues, longer cleavage times (e.g., 4-6 hours) may be necessary. Ensure efficient mixing during the cleavage reaction.
Presence of deletion sequences in the final product. Premature cleavage of a portion of the peptide chains from the resin during synthesis, followed by re-attachment of the growing chain to the newly available hydroxyl groups on the resin.This is a known issue, particularly with Wang resin, and can also occur with HMPA. Using a resin with a higher loading capacity can sometimes mitigate this. Alternatively, a more acid-stable linker or Fmoc-SPPS should be considered.
Formation of diketopiperazine (DKP) at the C-terminus. If the first two amino acids are Proline or Glycine, they are prone to cyclize and cleave from the resin, especially during Fmoc deprotection.For sequences with C-terminal Pro or Gly, it is recommended to use 2-chlorotrityl chloride resin, as its bulky linker sterically hinders DKP formation. If using HMPA, coupling the third amino acid immediately after the deprotection of the second is crucial.
Side reactions with sensitive amino acids during cleavage. Reactive cations generated during the cleavage process can modify sensitive residues like Trp, Met, Tyr, and Cys.Use a cleavage cocktail containing appropriate scavengers. For example, TIS is effective at scavenging carbocations, and 1,2-ethanedithiol (EDT) can be used to protect Cys residues.

Data Summary

ResinLinker TypeRelative Acid StabilityRecommended Cleavage ConditionsKey Considerations
HMPA Resin p-Alkoxybenzyl EsterModerate to High95% TFA, 2-3 hoursMore stable than Wang resin under prolonged strong acid conditions.[1]
Wang Resin p-Alkoxybenzyl EsterModerate95% TFA, 1-2 hoursProne to premature cleavage with repeated acid exposure.
2-Chlorotrityl Chloride Resin TritylVery Low1-5% TFA in DCM or Acetic AcidIdeal for preparing protected peptide fragments and minimizing DKP formation.
Rink Amide Resin Amide LinkerModerate95% TFA, 1-2 hoursUsed for the synthesis of peptide amides.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptide from HMPA Resin

Objective: To efficiently cleave the synthesized peptide from the HMPA resin while minimizing side reactions.

Materials:

  • Peptide-bound HMPA resin (dried)

  • Cleavage Cocktail (freshly prepared): 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • In a separate centrifuge tube, add 10 volumes of cold MTBE.

  • Slowly add the TFA filtrate to the cold MTBE while gently vortexing to precipitate the peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the supernatant and wash the peptide pellet twice with cold MTBE.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Quantitative Assessment of Ester Linkage Stability (HPLC-Based Assay)

Objective: To quantify the rate of premature cleavage of a peptide from HMPA resin under specific acidic conditions.

Materials:

  • Peptide-bound HMPA resin with a known loading capacity

  • Acidic solution for testing (e.g., 20% piperidine in DMF for Fmoc removal, or a mild acid solution)

  • Quenching solution (e.g., a basic solution to neutralize the acid)

  • HPLC system with a UV detector

  • A suitable HPLC column (e.g., C18)

  • Mobile phases for HPLC (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)

  • A known concentration of a standard peptide for calibration

Procedure:

  • Accurately weigh a small amount of the peptide-resin into several reaction vessels.

  • Prepare a standard curve by injecting known concentrations of the target peptide into the HPLC.

  • To each reaction vessel, add a defined volume of the acidic solution to be tested.

  • Start a timer and allow the reaction to proceed at a controlled temperature.

  • At specific time points (e.g., 15, 30, 60, 120 minutes), quench the reaction in one of the vessels by adding the quenching solution.

  • Filter the resin and collect the filtrate.

  • Inject a known volume of the filtrate into the HPLC system.

  • Quantify the amount of cleaved peptide in the filtrate by comparing the peak area to the standard curve.

  • Plot the percentage of cleaved peptide versus time to determine the rate of premature cleavage under the tested conditions.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis on HMPA Resin cluster_cleavage Peptide Cleavage and Purification cluster_troubleshooting Troubleshooting Loop start Start with HMPA Resin coupling Amino Acid Coupling Cycles start->coupling deprotection Protecting Group Removal coupling->deprotection deprotection->coupling cleavage Cleavage with TFA Cocktail deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification HPLC Purification precipitation->purification analysis Mass Spectrometry Analysis purification->analysis low_yield Low Yield? analysis->low_yield incomplete_cleavage Incomplete Cleavage? low_yield->incomplete_cleavage Yes incomplete_cleavage->cleavage Optimize Cleavage side_reactions Side Reactions? incomplete_cleavage->side_reactions No side_reactions->coupling Optimize Synthesis

Caption: Experimental workflow for peptide synthesis on HMPA resin, including cleavage and troubleshooting steps.

signaling_pathway cluster_stability Factors Affecting Ester Linkage Stability cluster_outcome Potential Outcomes ester_linkage HMPA Ester Linkage (p-Alkoxybenzyl Ester) stable_linkage Stable Linkage (Desired Outcome) ester_linkage->stable_linkage Optimized Conditions acid_exposure Acid Exposure (Deprotection/Cleavage) premature_cleavage Premature Cleavage acid_exposure->premature_cleavage temperature Elevated Temperature temperature->premature_cleavage steric_hindrance C-terminal Steric Hindrance incomplete_cleavage Incomplete Cleavage steric_hindrance->incomplete_cleavage dkp Diketopiperazine Formation dkp->premature_cleavage

Caption: Logical relationships of factors influencing the stability of the HMPA resin's ester linkage.

References

Technical Support Center: Strategies to Reduce Diketopiperazine Formation with HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker.

Understanding Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, leading to chain termination and the formation of a cyclic dipeptide impurity. This intramolecular cyclization occurs after the deprotection of the second amino acid, where the free N-terminal amine attacks the ester linkage between the C-terminal amino acid and the linker, cleaving the dipeptide from the resin. The HMPA linker, being a p-alkoxybenzyl ester type, is susceptible to this side reaction, particularly with certain peptide sequences.

dot graph DKP_Formation_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Peptide_Resin [label="Dipeptide attached to HMPA Resin\n(Fmoc-AA2-AA1-O-CH2-Ph-O-CH2-CO-Resin)", fillcolor="#F1F3F4"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#FFFFFF"]; Free_Amine [label="Free N-terminal Amine\n(H2N-AA2-AA1-O-CH2-Ph-O-CH2-CO-Resin)", fillcolor="#F1F3F4"]; Intramolecular_Attack [label="Intramolecular\nNucleophilic Attack", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; DKP [label="Diketopiperazine (DKP)\n(cyclo(AA1-AA2))", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleaved_Linker [label="Cleaved Linker on Resin\n(HO-CH2-Ph-O-CH2-CO-Resin)", fillcolor="#FBBC05", fontcolor="#202124"];

Peptide_Resin -> Deprotection [label="1."]; Deprotection -> Free_Amine [label="2."]; Free_Amine -> Intramolecular_Attack [label="3."]; Intramolecular_Attack -> DKP [label="Forms"]; Intramolecular_Attack -> Cleaved_Linker [label="Leaves"]; } dot

Figure 1: Mechanism of Diketopiperazine (DKP) formation with an HMPA-type linker.

Troubleshooting Guide

This guide addresses common issues related to DKP formation when using the HMPA linker and provides actionable solutions.

Issue Probable Cause Recommended Solutions
Low final peptide yield with a significant peak corresponding to the DKP in HPLC/MS analysis. High rate of DKP formation during the synthesis of the first two amino acids. This is especially common for sequences containing Proline or Glycine at the C-terminus.[1]1. Modify Fmoc-Deprotection Conditions: Switch from the standard 20% piperidine in DMF to a less basic and more hindered deprotection cocktail such as 2% DBU and 5% piperazine in NMP.[2]2. Lower the Temperature: Perform the Fmoc deprotection of the second amino acid and the subsequent coupling of the third amino acid at a reduced temperature (e.g., 0-5 °C) to decrease the rate of intramolecular cyclization.[3]3. Incorporate a Dipeptide: Instead of coupling single amino acids, use a pre-formed dipeptide building block (Fmoc-AA2-AA1-OH). This strategy completely bypasses the stage where DKP formation is possible.[4][3]
Complete loss of peptide from the resin after the second coupling step, confirmed by a negative Kaiser test. "Traceless" DKP formation, where the entire dipeptide is cleaved from the resin as DKP. This is prevalent with sequences highly prone to cyclization.1. Change the Linker/Resin: For highly susceptible sequences, consider switching to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the N-terminal amine's attack on the ester linkage.[5]2. Optimize Coupling of the First Amino Acid: Ensure complete and efficient coupling of the first amino acid to the HMPA linker to minimize any potential sites that could promote side reactions.
Presence of a deletion peptide lacking the first two amino acids (des-AA1-AA2). After DKP formation, the third amino acid may couple to the hydroxyl group left on the HMPA linker, leading to the synthesis of a truncated peptide.1. Implement strategies to minimize initial DKP formation as described above (modified deprotection, lower temperature, dipeptide coupling).2. Ensure rapid and efficient coupling of the third amino acid to outcompete any potential side reactions on the cleaved linker.

dot graph Troubleshooting_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Peptide Yield or\nDKP Detected?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Sequence [label="Is Proline or Glycine\nin the first two positions?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Modify_Deprotection [label="Action: Modify Fmoc-Deprotection\n(e.g., 2% DBU, 5% Piperazine/NMP)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Action: Lower Temperature\n(0-5 °C for deprotection\nand next coupling)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Dipeptide [label="Action: Use a pre-formed\ndipeptide building block", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Switch_Resin [label="For highly prone sequences:\nAction: Switch to 2-CTC Resin", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Continue with synthesis\nand monitor closely", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Sequence [label="Yes"]; Start -> Monitor [label="No"]; Check_Sequence -> Modify_Deprotection [label="Yes"]; Check_Sequence -> Switch_Resin [label="If severe"]; Modify_Deprotection -> Lower_Temp; Lower_Temp -> Use_Dipeptide; Use_Dipeptide -> Monitor; Switch_Resin -> Monitor; } dot

Figure 2: Troubleshooting workflow for addressing DKP formation.

Frequently Asked Questions (FAQs)

Q1: Which amino acid sequences are most susceptible to DKP formation with the HMPA linker?

A1: Peptide sequences containing Proline at the second position (Xxx-Pro) are exceptionally prone to DKP formation.[3][5] This is due to the unique cyclic structure of proline, which favors the cis-amide bond conformation necessary for intramolecular cyclization. Other sequences that show a high propensity for DKP formation include those with Glycine in the first or second position.[1] Generally, sterically unhindered amino acids at the N-terminus can increase the rate of this side reaction.

Q2: How does the choice of Fmoc deprotection reagent influence DKP formation?

A2: The base used for Fmoc deprotection plays a critical role. Standard conditions using 20% piperidine in DMF can efficiently catalyze DKP formation.[3] Alternative, less nucleophilic, and more sterically hindered bases can significantly reduce this side reaction. A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be highly effective in suppressing DKP formation while maintaining efficient Fmoc removal.[2][4]

Q3: Can the solvent choice impact the extent of DKP formation?

A3: Yes, the solvent can influence the rate of DKP formation. While DMF is a standard solvent in SPPS, some studies suggest that NMP can be a better alternative in certain contexts, especially when used with alternative deprotection reagents like DBU and piperazine.[4] The polarity of the solvent can affect the conformation of the peptide-resin and the kinetics of the intramolecular cyclization.

Q4: Is it possible to completely eliminate DKP formation when using the HMPA linker?

A4: While complete elimination can be challenging for highly susceptible sequences, DKP formation can be drastically reduced to negligible levels. The most effective strategy to prevent DKP formation is to use a pre-formed dipeptide building block (Fmoc-AA2-AA1-OH) for the first coupling after the initial amino acid is attached to the resin. This approach entirely bypasses the vulnerable dipeptide stage on the resin.[4][3]

Q5: How does the HMPA linker compare to other linkers like Wang or 2-CTC in terms of DKP formation?

A5: HMPA and Wang linkers are both p-alkoxybenzyl ester types and exhibit similar susceptibility to DKP formation. In contrast, 2-chlorotrityl chloride (2-CTC) resin is significantly less prone to this side reaction due to the steric hindrance provided by its bulky trityl group.[1] This bulkiness physically obstructs the N-terminal amine from attacking the ester linkage, thus inhibiting the intramolecular cyclization. For sequences known to be problematic, switching to a 2-CTC resin is a highly recommended strategy.

Quantitative Data on DKP Formation

The following table summarizes the impact of different Fmoc deprotection conditions on DKP formation. While this data was generated using a 2-chlorotrityl resin, the relative effectiveness of the deprotection reagents is applicable to other linkers like HMPA.

Fmoc-Deprotection Condition Total DKP Formation (%) Reference
20% Piperidine / DMF13.8%[4]
5% Piperidine / DMF12.2%[4]
5% Piperazine / DMF< 4.0%[4]
5% Piperazine / NMP< 4.0%[4]
2% DBU, 5% Piperazine / NMPSignificantly reduced compared to 20% Piperidine/DMF[2][4]

Experimental Protocols

Protocol 1: Standard Fmoc-Amino Acid Loading onto HMPA-Resin

This protocol describes the standard procedure for attaching the first Fmoc-protected amino acid to a hydroxyl-functionalized resin like HMPA.

Materials:

  • HMPA-functionalized resin

  • Fmoc-amino acid (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the HMPA resin in a 9:1 (v/v) mixture of DCM and DMF (approximately 10 mL per gram of resin) for at least 1 hour.

  • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) in a minimal amount of DMF.

  • Add the dissolved Fmoc-amino acid to the swollen resin.

  • Add DIC (4 eq.) to the resin mixture and agitate.

  • Dissolve DMAP (0.1 eq.) in a minimal amount of DMF and add it to the reaction mixture.

  • Agitate the mixture at room temperature for 12 hours.

  • After the reaction, wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).

  • Dry the resin under vacuum.

Protocol 2: Optimized Fmoc-Deprotection to Minimize DKP Formation

This protocol details the use of an alternative deprotection cocktail to suppress DKP formation after the coupling of the second amino acid.

Materials:

  • Peptide-resin after second amino acid coupling

  • Optimized Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

  • NMP for washing

Procedure:

  • Wash the peptide-resin thoroughly with NMP (3 times).

  • Add the optimized deprotection solution to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of the optimized deprotection solution and agitate for an additional 10 minutes.

  • Drain the solution and immediately wash the resin extensively with NMP (at least 5 times) to ensure the complete removal of the deprotection reagents.

  • Proceed immediately to the coupling of the third amino acid.

References

Validation & Comparative

A Head-to-Head Comparison: HMPA-Based Linkers Versus 2-Chlorotrityl Resin for Protected Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the strategic selection of a solid support is a critical juncture in the successful solid-phase peptide synthesis (SPPS) of protected peptides. The choice between different linkers and resins profoundly influences the yield, purity, and overall efficiency of the synthesis. This guide provides an objective, data-driven comparison of two prominent choices: the HMPA (4-hydroxymethylphenoxyacetic acid)-based linkers, exemplified by the widely used Rink Amide resin for peptide amides, and the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin, a workhorse for generating protected peptide acids.

Introduction to the Contenders

HMPA-Based Linkers (Rink Amide Resin): The Rink Amide linker is a derivative of HMPA and is extensively used for the synthesis of C-terminal peptide amides via Fmoc chemistry.[1] This linker is stable under the basic conditions required for Fmoc deprotection but is readily cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), to yield the desired peptide amide.

2-Chlorotrityl Chloride (2-CTC) Resin: The 2-CTC resin is a polystyrene-based support renowned for its extreme acid sensitivity.[2][3] This property makes it the resin of choice for the synthesis of protected peptide fragments, where the peptide is cleaved from the resin while the acid-labile side-chain protecting groups remain intact.[2][4] The bulky trityl group of the linker also provides steric hindrance that minimizes common side reactions such as racemization of the C-terminal amino acid and diketopiperazine formation.[2][5]

Quantitative Performance Comparison

The selection of a resin is often guided by key performance indicators. The following table summarizes the quantitative data for HMPA-based (Rink Amide) and 2-CTC resins.

Performance MetricHMPA-Based Linker (Rink Amide Resin)2-Chlorotrityl Chloride (2-CTC) ResinReferences
Primary Application C-terminal peptide amidesProtected peptide acids, C-terminal peptide acids[1][2]
Typical Loading Capacity 0.3 - 1.0 mmol/g0.3 - 1.6+ mmol/g[4]
Cleavage Conditions High concentration of TFA (e.g., 95% TFA)Mildly acidic conditions (e.g., 1-5% TFA in DCM, or acetic acid)[3][4]
Expected Crude Purity 52 - 90+%Generally high, especially for protected fragments[4]
Epimerization Risk Can be a concern for sensitive amino acidsMinimized due to steric hindrance of the trityl group[2]

Experimental Protocols

Detailed and optimized protocols are fundamental to achieving high yield and purity in SPPS. Below are representative methodologies for key steps using both HMPA (Rink Amide) and 2-CTC resins.

Protocol 1: Loading of the First Amino Acid on 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) (approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.[6]

  • Amino Acid Preparation: In a separate flask, dissolve 1.0 to 1.5 equivalents of the desired Fmoc-protected amino acid (relative to the resin's loading capacity) in a minimal amount of anhydrous DCM. If solubility is an issue, a small amount of dimethylformamide (DMF) can be added.[2]

  • Coupling: Add the amino acid solution to the swollen resin. Then, add 2.0 to 4.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the reaction mixture. It is often beneficial to add the DIPEA in two portions. Agitate the mixture at room temperature for 1 to 4 hours.[6]

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction vessel and agitate for 15-30 minutes.[7]

  • Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).[6]

  • Drying: Dry the resin under vacuum.[6]

Protocol 2: Loading of the First Amino Acid on Rink Amide Resin
  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF (approximately 10 mL per gram of resin) for 10-15 minutes.[8] Since the resin is typically supplied with an Fmoc-protected amine, deprotect by treating with 20% piperidine in DMF for 20 to 30 minutes.[9]

  • Washing: Wash the deprotected resin thoroughly with DMF.[9]

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a coupling agent such as HBTU/HOBt or HATU in DMF. Add a base like DIPEA to activate the amino acid.[6]

  • Coupling Reaction: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[6] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[8]

  • Washing: Wash the resin thoroughly with DMF.[8]

Protocol 3: Peptide Cleavage from 2-Chlorotrityl Chloride Resin (for Protected Peptides)
  • Resin Washing: Wash the peptide-resin with DCM (3x) to remove any residual DMF.[6]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1-5% TFA in DCM.[4]

  • Cleavage Reaction: Treat the resin with the cleavage cocktail (10-20 mL per gram of resin) and agitate for 30-60 minutes at room temperature.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the protected peptide by adding the filtrate to cold diethyl ether.[2]

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet.[4]

Protocol 4: Peptide Cleavage from Rink Amide Resin (for Deprotected Peptide Amides)
  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed by treating the peptide-resin with 20% piperidine in DMF.[9]

  • Resin Washing: Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin.[2]

  • Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups.[4]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.[9]

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[4]

Visualizing the Process: Experimental Workflows

To better illustrate the synthesis processes, the following diagrams outline the experimental workflows for both resin types.

HMPA_Rink_Amide_Workflow start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate_aa Activate Fmoc-AA (Coupling Reagent/Base) couple Couple Amino Acid wash1->couple activate_aa->couple wash2 Wash with DMF couple->wash2 repeat Repeat Deprotection, Coupling & Washing for Peptide Elongation wash2->repeat final_deprotect Final Fmoc Deprotection repeat->final_deprotect wash3 Wash with DMF/DCM final_deprotect->wash3 cleave Cleavage & Deprotection (95% TFA Cocktail) wash3->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate isolate Isolate & Dry Peptide Amide precipitate->isolate end End: Deprotected Peptide Amide isolate->end

Workflow for Peptide Amide Synthesis using Rink Amide Resin.

CTC_Resin_Workflow start Start: 2-CTC Resin swell Swell Resin in DCM start->swell load_aa Load First Fmoc-AA (DIPEA in DCM) swell->load_aa cap Cap Resin (Methanol) load_aa->cap wash1 Wash Resin cap->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash with DMF deprotect->wash2 couple Couple Next Fmoc-AA wash2->couple wash3 Wash with DMF couple->wash3 repeat Repeat Deprotection, Coupling & Washing for Peptide Elongation wash3->repeat wash4 Wash with DCM repeat->wash4 cleave Mild Acid Cleavage (1-5% TFA/DCM) wash4->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate isolate Isolate & Dry Protected Peptide precipitate->isolate end End: Protected Peptide Acid isolate->end

Workflow for Protected Peptide Synthesis using 2-CTC Resin.

Chemical Structures and Cleavage Mechanisms

The distinct functionalities of the HMPA-based Rink Amide linker and the 2-chlorotrityl linker dictate their cleavage mechanisms and the final peptide product.

Chemical Structures and Cleavage Outcomes.

Conclusion

The choice between an HMPA-based linker like Rink Amide and the 2-chlorotrityl chloride resin is fundamentally guided by the desired C-terminal functionality of the synthetic peptide. For the production of C-terminal peptide amides, the Rink Amide resin is a robust and reliable choice. Conversely, when the goal is the synthesis of protected peptide fragments for convergent synthesis strategies or peptides with a C-terminal carboxylic acid that are sensitive to harsh acidic conditions, the 2-CTC resin offers significant advantages due to its mild cleavage conditions and its ability to suppress common side reactions. By carefully considering the specific requirements of the target peptide and adhering to optimized experimental protocols, researchers can leverage the distinct properties of each resin to achieve high-purity peptides for their research and development endeavors.

References

A Senior Application Scientist's Guide: The HMPA Linker's Edge in Acid-Labile Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of linker is a critical decision that dictates the success of synthesizing a target molecule. It not only anchors the nascent peptide chain to the insoluble resin but also determines the conditions for its final release. Among the plethora of options, acid-labile linkers are workhorses, particularly in the widely adopted Fmoc/tBu strategy. This guide provides an in-depth comparison of the 4-hydroxymethyl-3-methoxyphenoxyacetic acid (HMPA) linker against other common acid-labile linkers, offering field-proven insights and experimental data to guide your selection process.

The Central Role of Acid-Labile Linkers in Fmoc SPPS

The Fmoc (9-fluorenylmethoxycarbonyl) strategy for peptide synthesis relies on an orthogonal protection scheme. The temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups (often tert-butyl based) and the resin linkage are designed to be stable to these basic conditions. The final step, termed "global deprotection," involves treatment with a strong acid, typically trifluoroacetic acid (TFA), which cleaves the completed peptide from the resin and removes the side-chain protecting groups simultaneously.

An ideal acid-labile linker for this strategy must exhibit:

  • Robust stability to the repetitive basic treatments used for Fmoc removal.

  • Quantitative lability under the final strong acid cleavage conditions.

  • Minimal side reactions during both synthesis and cleavage to ensure high purity of the crude product.

The HMPA linker, a substituted p-alkoxybenzyl ester type, has emerged as a superior choice for many applications, balancing these requirements with distinct advantages over its predecessors and contemporaries.[1]

Deep Dive: The HMPA Linker

The HMPA linker provides a stable anchorage for the C-terminal carboxylic acid of the first amino acid.[1] Its structure is designed for clean cleavage via an SN1 mechanism upon treatment with strong acid.

The key to its performance lies in the stability of the benzylic carbocation formed during acidolysis. Treatment with TFA protonates the ether oxygen of the linker, leading to the formation of a resonance-stabilized carbocation and the release of the peptide as a free carboxylic acid.

HMPA_Cleavage cluster_Resin Resin-Bound Peptide Resin Resin Support Linker ---O-CH₂-Ph(OMe)-OCH₂CO--- Peptide Peptide-COOH TFA TFA (H⁺) Protonation Protonation of Ether Oxygen TFA->Protonation 1. TFA->Protonation Carbocation Formation of Stable Benzylic Carbocation Protonation->Carbocation 2. Protonation->Carbocation Release Peptide Release Carbocation->Release 3. Carbocation->Release FinalPeptide Peptide-COOH (Final Product) Release->FinalPeptide Byproduct Resin-Bound Carbocation (Scavenged) Release->Byproduct

Caption: Mechanism of HMPA linker cleavage via TFA-mediated acidolysis.

Comparative Analysis: HMPA vs. Other Acid-Labile Linkers

The true advantages of the HMPA linker become evident when compared directly with other commonly used linkers for generating C-terminal peptide acids.

FeatureHMPA LinkerWang Linker2-Chlorotrityl (2-CTC) Resin
Linker Type p-Alkoxybenzyl Esterp-Alkoxybenzyl EsterTrityl
Cleavage Conditions 50-95% TFA in DCM[2][3]50-95% TFA in DCM1-3% TFA in DCM; Acetic Acid; HFIP/DCM[4][5]
Cleavage Product Unprotected Peptide AcidUnprotected Peptide AcidFully Protected Peptide Acid
Key Advantage High stability of resin-linker bond. Cleavage occurs cleanly at the peptide-linker bond, preventing contamination.[1] More stable than Wang to prolonged acid treatment.[2]Widely used and economical.Very mild cleavage. Ideal for protected fragments. Minimizes C-terminal racemization and diketopiperazine formation.[1]
Key Disadvantage Requires strong acid, precluding synthesis of protected fragments.Risk of resin-linker bond cleavage, leading to contamination of the peptide product.[1] Prone to diketopiperazine formation with certain dipeptides.Strong acid lability can lead to premature linker cleavage during synthesis if acidic conditions are not carefully controlled.
Best For Routine synthesis of unprotected peptides, especially those requiring longer cleavage times or containing sensitive C-terminal residues like Phe.[2]Standard synthesis of unprotected peptides where potential contamination is manageable.Synthesis of protected peptide fragments for segment condensation or cyclic peptides. Peptides with Cys, His, or Pro at the C-terminus.[6]
The Stability Advantage Over Wang Resin

The most significant advantage of HMPA over the structurally similar Wang linker is the enhanced stability of the bond connecting the linker to the resin support.[2] During TFA cleavage of peptides from Wang resin, acidolysis can occur not only at the desired peptide-linker ester bond but also at the ether bond anchoring the linker to the resin.[1] This side reaction releases linker-related impurities that can co-precipitate with the peptide, complicating purification.

The HMPA linker's design provides greater stability to this anchoring bond.[2] This ensures that acidolysis is highly selective for the peptide-linker bond, resulting in a cleaner crude product. This is particularly crucial for syntheses requiring prolonged acid treatment, such as those involving peptides with arginine residues protected by Pmc or Mtr groups.[7]

The "Sweet Spot" of Acid Lability vs. 2-CTC Resin

The 2-Chlorotrityl chloride (2-CTC) resin is prized for its extreme acid sensitivity, allowing peptide cleavage under exceptionally mild conditions (e.g., 1% TFA) that leave side-chain protecting groups intact.[5] This makes it the undisputed choice for preparing fully protected peptide fragments for use in convergent synthesis strategies.

However, for the direct synthesis of a fully deprotected peptide, this mild lability is a disadvantage. It necessitates a two-step process: a mild cleavage from the resin followed by a second, strong acid treatment (e.g., 95% TFA) to remove side-chain protection. The HMPA linker occupies a practical "sweet spot." Its cleavage requires strong TFA, which is the same condition required for removing most standard side-chain protecting groups.[7] This allows for a single, efficient final step to yield the desired unprotected peptide, streamlining the workflow.

Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies are standard in our laboratories for ensuring high-yield, high-purity synthesis using HMPA-functionalized resins.

Protocol 1: First Amino Acid Loading onto HMPA Resin

This protocol details the esterification of the first Fmoc-protected amino acid to the HMPA resin's hydroxyl group. The use of DIC as a coupling agent and DMAP as a catalyst is a highly efficient method.

Protocol_Loading Start Start Swell 1. Swell HMPA resin in DCM/DMF (9:1) Start->Swell DissolveAA 2. Dissolve Fmoc-AA (2 eq) and HOBt (2 eq) in DMF Swell->DissolveAA AddSolutions 3. Add AA/HOBt solution to swollen resin DissolveAA->AddSolutions Cool 4. Cool mixture to 0°C AddSolutions->Cool AddDIC 5. Add DIC (2 eq) to the mixture Cool->AddDIC AddDMAP 6. Add DMAP (0.1 eq) catalyst AddDIC->AddDMAP React 7. Agitate for 2-4 hours at room temperature AddDMAP->React Cap 8. Cap unreacted hydroxyls with Ac₂O/Pyridine React->Cap Wash 9. Wash resin sequentially with DMF, DCM, MeOH Cap->Wash Dry 10. Dry resin under vacuum Wash->Dry End End Dry->End

Caption: Workflow for coupling the first amino acid to HMPA resin.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the HMPA resin (1.0 eq) in a 9:1 (v/v) mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (approx. 15 mL per gram of resin) in a round-bottom flask. Allow to swell for 30-60 minutes with gentle agitation.[2]

  • Reagent Preparation: In a separate flask, dissolve the Fmoc-protected amino acid (1.5 to 2.5 eq relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (equivalent to the amino acid) in a minimum amount of DMF.[2]

  • Coupling Initiation: Add the amino acid/HOBt solution to the swollen resin. In another flask, dissolve 4-(Dimethylamino)pyridine (DMAP) (0.1 eq relative to resin) in minimal DMF.[2]

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.0 eq relative to the amino acid) to the resin mixture, followed immediately by the DMAP solution.[2]

  • Reaction: Equip the flask with a drying tube and agitate the mixture with a mechanical shaker for 2 to 3 hours at room temperature.[2]

  • Capping: To cap any unreacted hydroxyl groups, add acetic anhydride (2 eq relative to resin) and pyridine (2 eq relative to resin) to the flask and continue mixing for an additional 30 minutes.[2]

  • Washing and Drying: Filter the resin and wash it thoroughly three times with DMF, three times with DCM, and three times with methanol. Dry the resin under vacuum to a constant weight.[7]

Protocol 2: Cleavage and Deprotection from HMPA Resin

This procedure uses a standard TFA "cocktail" to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. The scavengers (water, phenol, thioanisole) are critical for quenching the reactive carbocations generated during deprotection, preventing side reactions.

Step-by-Step Methodology:

  • Fmoc Removal: If the N-terminal amino acid is Fmoc-protected, perform a final deprotection step with 20% piperidine in DMF before proceeding with cleavage.[8]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard "Reagent K" cocktail is TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 by volume).[7]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and swirl occasionally. The reaction time is typically 1.5 to 2 hours. For peptides containing Arg(Pmc), extend the time to 2-4 hours.[7][8]

  • Product Collection: Filter the resin in a fine sintered glass funnel and collect the filtrate. Wash the resin three times with small portions of fresh TFA and combine the filtrates.[7][8]

  • Precipitation: Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form. If necessary, store the mixture at 4°C overnight to maximize precipitation.[7][8]

  • Isolation: Collect the peptide by filtration or centrifugation. Wash the crude peptide pellet several times with cold ether to remove scavengers. Dry the final product under vacuum.

Conclusion: The Strategic Choice for Robust Synthesis

The HMPA linker represents a refined tool for the synthesis of unprotected peptide acids via Fmoc-SPPS. Its primary advantage is its superior chemical stability compared to the Wang linker, which translates directly to a cleaner cleavage process and a higher purity crude product .[1][2] While it lacks the ultra-mild lability of 2-CTC resin required for protected fragment synthesis, it offers a more streamlined and efficient workflow for obtaining fully deprotected peptides in a single cleavage step. For researchers and drug development professionals aiming for robust, reproducible synthesis of peptide acids, the HMPA linker is an authoritative and reliable choice.

References

A Comparative Analysis of Peptide Purity: HMPA Linker vs. Alternatives via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of reliable and reproducible results. In solid-phase peptide synthesis (SPPS), the choice of linker—the chemical handle attaching the nascent peptide to the solid support—profoundly influences the purity of the final product. This guide provides an objective comparison of the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker with other common linkers, particularly the widely used Wang linker, with a focus on purity as determined by High-Performance Liquid Chromatography (HPLC).

The HMPA linker, a benzyl alcohol-type linker, is favored for its stability under the conditions of Fmoc-based SPPS.[1] Its robust nature minimizes premature cleavage of the peptide from the resin and reduces the formation of side products, contributing to a cleaner crude product and simplifying subsequent purification.

Performance Comparison of SPPS Linkers

The selection of a linker is a critical step that dictates the conditions for peptide cleavage and can impact the integrity of the final peptide. The HMPA linker is known for its enhanced stability compared to other linkers like the Wang resin, especially under prolonged acidic conditions that may be necessary for the cleavage of certain peptides.[2] This stability of the HMPA linker-resin bond can lead to a higher purity of the cleaved peptide.[2][3]

While direct side-by-side quantitative comparisons of HPLC purity for the same peptide synthesized with different linkers are not always publicly available, the known chemical properties and stability of the linkers allow for a qualitative and experience-based assessment of expected purity. The following table summarizes the key characteristics and expected performance of the HMPA linker compared to the Wang linker and the 2-Chlorotrityl chloride (2-CTC) resin.

FeatureHMPA LinkerWang Linker2-Chlorotrityl chloride (2-CTC) Resin
Primary Application Peptides with a C-terminal carboxylic acidPeptides with a C-terminal carboxylic acidProtected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions
Linker Stability High, stable peptide-resin anchorage[3]Moderate, risk of linker cleavage from the resin under strong acid[4]Low, designed for very mild cleavage conditions[5]
Cleavage Conditions Trifluoroacetic acid (TFA)[2]Trifluoroacetic acid (TFA)[5]1-5% TFA in Dichloromethane (DCM)[5]
Expected Crude Peptide Purity (%) Generally high due to linker stability50 - 90[4][5]Generally high, especially for protected fragments[4]
Key Advantages More stable linker-resin bond than Wang resin, potentially leading to higher purity[2]Well-established and widely used for standard peptide synthesis[5]Extremely mild cleavage preserves acid-labile side-chain protecting groups[5]
Potential Issues Requires strong acid for cleavageCan be prone to side reactions and premature cleavage, potentially lowering purity[4]Not suitable for all peptides due to its high acid lability

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving high-purity peptides and for the accurate assessment of this purity by HPLC. Below are representative protocols for peptide synthesis using an HMPA linker and for the subsequent HPLC analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HMPA Resin

This protocol outlines the manual synthesis of a generic peptide using Fmoc/tBu chemistry on an HMPA resin.

  • Resin Swelling: Swell the HMPA resin in Dichloromethane (DCM) for 30 minutes, followed by a wash with Dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF, DCM, and Methanol.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings: Repeat step 2 (using the next amino acid in the sequence) and step 3 for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Analysis of Peptide Purity by HPLC

This protocol describes a standard method for determining the purity of the synthesized crude peptide.

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in a water/acetonitrile mixture.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is commonly used for peptide analysis.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed (e.g., 5% to 65% B over 30 minutes).

    • Flow Rate: Typically 1.0 mL/min for an analytical column.

    • Detection: UV absorbance at 214-220 nm.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the percentage purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the logical relationship of factors influencing the final peptide purity.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purity Analysis cluster_factors Factors Influencing Purity Resin Resin Selection (e.g., HMPA) Coupling Amino Acid Coupling Resin->Coupling Chain Elongation Deprotection Fmoc Deprotection Coupling->Deprotection Deprotection->Coupling Cleavage Cleavage from Resin Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Final Product HPLC HPLC Analysis Crude_Peptide->HPLC Purity Assessment Pure_Peptide Purified Peptide HPLC->Pure_Peptide Purification Linker_Stability Linker Stability Linker_Stability->Crude_Peptide Coupling_Efficiency Coupling Efficiency Coupling_Efficiency->Crude_Peptide Deprotection_Completeness Deprotection Completeness Deprotection_Completeness->Crude_Peptide Cleavage_Conditions Cleavage Conditions Cleavage_Conditions->Crude_Peptide

Caption: General workflow of SPPS and factors affecting peptide purity.

References

A Comparative Analysis of Cleavage Kinetics for HMPA and Sieber Amide Resins in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Resin for Peptide Amide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the overall success and efficiency of peptide amide production. Among the various supports available, HMPA (4-hydroxymethylphenoxyacetic acid) and Sieber amide resins are frequently employed. A key differentiator between these resins lies in their cleavage kinetics, which dictates the conditions required to release the synthesized peptide from the solid support. This guide provides a comparative study of the cleavage kinetics for HMPA and Sieber amide resins, supported by experimental data, to aid researchers in making an informed decision for their specific synthetic needs.

Overview of HMPA and Sieber Amide Resins

HMPA (this compound) resin is a p-alkoxybenzyl ester-based resin that is known for its stability under a range of synthetic conditions.[1] It is typically used for the synthesis of C-terminal peptide acids, but can be adapted for peptide amides. Cleavage from HMPA resin generally requires moderately strong acidic conditions.[2]

Sieber amide resin is a xanthenyl-based linker designed for the synthesis of peptide amides under mild acidic conditions.[1] Its high acid lability allows for the cleavage of protected peptide fragments, making it a valuable tool in convergent peptide synthesis strategies.[1]

Comparative Cleavage Kinetics

The rate at which a peptide is cleaved from a resin is a crucial parameter. Slow or incomplete cleavage can lead to lower yields and the presence of resin-bound impurities. Conversely, a resin that is too labile may result in premature cleavage during synthesis.

A study investigating the cleavage of a protected peptide from Sieber amide resin using 2% trifluoroacetic acid (TFA) in dichloromethane (DCM) demonstrated a time-dependent increase in cleavage yield.[3][4] After 30 minutes, approximately 66% of the peptide was cleaved, with the yield increasing to nearly 99% after 120 minutes.[3][4][5] This highlights the relatively rapid yet controllable cleavage kinetics of the Sieber amide resin under mild acidic conditions.

For HMPA resin, cleavage is typically achieved using a higher concentration of TFA, often in a 1:1 mixture with DCM, with a standard reaction time of one hour.[2] While specific time-course kinetic data for HMPA resin under these conditions is not as readily available in comparative studies, its linkage is generally considered more stable than that of highly acid-labile resins like Sieber amide. This suggests that achieving high cleavage yields from HMPA resin necessitates stronger acidic conditions and may proceed at a slower rate compared to Sieber amide resin under its optimal mild cleavage conditions.

Data Presentation: Cleavage Efficiency Comparison

The following table summarizes the available quantitative data on the cleavage kinetics of Sieber amide resin and the typical conditions for HMPA resin.

ResinCleavage CocktailTime (minutes)Cleavage Yield (%)Reference
Sieber Amide 2% TFA in DCM30~66[3][4][5]
120~99[3][4][5]
HMPA 50% TFA in DCM60Typically high (qualitative)[2]

Note: The data for HMPA resin is based on generally recommended protocols rather than a specific kinetic study directly comparable to the Sieber amide data.

Experimental Protocols

Protocol 1: Cleavage of a Peptide from Sieber Amide Resin

This protocol is adapted from a study on the cleavage of protected peptide fragments from Sieber amide resin.[3]

Materials:

  • Peptide-loaded Sieber amide resin

  • Cleavage cocktail: 2% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM for washing

  • Cold diethyl ether for precipitation

  • Centrifuge

  • Lyophilizer

Procedure:

  • Swell the peptide-loaded Sieber amide resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail (2% TFA in DCM) to the resin.

  • Agitate the mixture at room temperature.

  • To monitor cleavage kinetics, aliquots of the resin can be taken at different time points (e.g., 30, 60, 120 minutes).

  • For each time point, filter the resin and collect the filtrate.

  • Wash the resin with a small volume of DCM and combine the wash with the filtrate.

  • Precipitate the cleaved peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether.

  • Dry the peptide pellet under vacuum or by lyophilization.

  • Analyze the peptide yield and purity, for example, by HPLC.

Protocol 2: Cleavage of a Peptide from HMPA Resin

This is a general protocol for the cleavage of peptides from HMPA resin.[2]

Materials:

  • Peptide-loaded HMPA resin

  • Cleavage cocktail: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane)

  • DCM for washing

  • Cold diethyl ether for precipitation

  • Centrifuge

  • Lyophilizer

Procedure:

  • If the N-terminus is Fmoc-protected, remove the Fmoc group using a standard piperidine solution.

  • Wash the resin thoroughly with DCM to remove residual piperidine and DMF.

  • Dry the resin under vacuum.

  • Add the cleavage cocktail (e.g., TFA/DCM/scavengers) to the dry resin.

  • Allow the mixture to stand at room temperature for 1 hour with occasional swirling.[2]

  • Filter the resin in a sintered glass funnel and collect the filtrate.

  • Wash the resin three times with small portions of TFA and combine the filtrates.[2]

  • Precipitate the peptide by adding 8-10 volumes of cold diethyl ether to the combined filtrate.

  • If necessary, store the mixture at 4°C overnight to facilitate precipitation.

  • Filter the precipitated peptide using a fine sintered glass funnel and wash the crude product with cold ether.

  • Dry the peptide under vacuum.

Mandatory Visualization

Cleavage_Kinetics_Workflow cluster_resin_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_analysis Analysis Resin Peptide-Loaded Resin (HMPA or Sieber) Add_Cocktail Add Cleavage Cocktail Resin->Add_Cocktail 1. Incubate Incubate at Room Temp (Time-course sampling) Add_Cocktail->Incubate 2. Filter Filter to Separate Resin and Filtrate Incubate->Filter 3. Precipitate Precipitate Peptide with Cold Ether Filter->Precipitate 4. Centrifuge Centrifuge and Wash Precipitate->Centrifuge 5. Dry Dry Peptide Centrifuge->Dry 6. HPLC Analyze Yield and Purity (e.g., HPLC) Dry->HPLC 7.

Caption: Experimental workflow for comparing resin cleavage kinetics.

Conclusion

The choice between HMPA and Sieber amide resins for solid-phase peptide amide synthesis should be guided by the specific requirements of the target peptide and the overall synthetic strategy.

Sieber amide resin offers the distinct advantage of rapid cleavage under very mild acidic conditions (e.g., 2% TFA in DCM).[3][4][5] This makes it an excellent choice for the synthesis of sensitive peptides and for the preparation of protected peptide fragments for use in convergent synthesis approaches. The ability to achieve high cleavage yields in a relatively short time frame can also contribute to improved laboratory efficiency.

HMPA resin , on the other hand, provides a more robust anchoring that is stable to a wider range of synthetic reagents. While requiring stronger acidic conditions for cleavage, this stability can be advantageous in preventing premature peptide loss during the synthesis of long or complex sequences.

Researchers should carefully consider the acid lability of their peptide and protecting groups, as well as their desired final product (fully deprotected vs. protected fragment), when selecting between these two valuable solid-phase supports. The experimental protocols and comparative data presented in this guide offer a foundation for making an evidence-based decision to optimize the outcome of peptide amide synthesis.

References

HMPA Linker in Peptide Synthesis: A Comparative Guide to Racemization Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the chiral integrity of the final peptide product is paramount. Racemization, the conversion of a chiral amino acid to its mirror image (D-isomer), can significantly impact the biological activity and therapeutic efficacy of a peptide. A critical step prone to racemization is the anchoring of the first C-terminal amino acid to the solid support. This guide provides an objective comparison of the 4-hydroxymethylphenoxyacetic acid (HMPA) linker's performance concerning racemization with other commonly used linkers, supported by literature-derived data and detailed experimental protocols.

The HMPA linker, a substituted p-alkoxybenzyl ester type, is structurally similar to the widely used Wang linker. Both are employed for the synthesis of C-terminal free acid peptides using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. However, the method of attaching the first amino acid to these linkers often involves activation of the amino acid's carboxyl group, a process that can induce racemization, particularly for sensitive residues.

Performance Comparison of SPPS Linkers in Relation to C-Terminal Racemization

The choice of linker has a profound impact on the level of racemization observed in the C-terminal amino acid. Benzyl alcohol-type linkers, such as HMPA and Wang, are known to be more susceptible to this side reaction compared to sterically hindered linkers like the 2-chlorotrityl chloride (CTC) resin.

FeatureHMPA Linker / Wang Resin2-Chlorotrityl Chloride (CTC) Resin
Primary Use Synthesis of C-terminal free acid peptidesSynthesis of C-terminal free acid peptides (protected or unprotected)
C-terminal Racemization Can be significant, especially with sensitive amino acids such as Cys and His.[1][2]Very low to negligible.[2] Often described as a "racemization-free" method.[3]
Reason for Racemization Requires activation of the Fmoc-amino acid's carboxyl group for esterification, which can lead to oxazolone formation and subsequent epimerization.[1][4]Anchoring is achieved via nucleophilic substitution of the chloride by the amino acid's carboxylate, which does not require activation.[2]
Peptide Purity Variable, can be compromised by the presence of diastereomeric impurities.Generally high, with minimal diastereomeric contamination.
Typical Yield GoodGood to High
Cleavage Condition Trifluoroacetic acid (TFA)[1]Mildly acidic conditions (e.g., 1-3% TFA, acetic acid) for protected peptides; stronger TFA for full deprotection.[5]

Experimental Protocols

Accurate quantification of racemization is crucial for process optimization and quality control in peptide synthesis. The following are detailed methodologies for assessing the chiral purity of synthetic peptides.

Protocol 1: Chiral Amino Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly sensitive method for determining the enantiomeric composition of amino acids after peptide hydrolysis.

1. Peptide Hydrolysis:

  • Place approximately 1 mg of the purified peptide in a hydrolysis tube.

  • Add 500 µL of 6N DCl in D₂O (deuterated reagents are used to correct for any racemization that may occur during hydrolysis).

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the DCl under a stream of nitrogen.

2. Derivatization:

  • Esterification: To the dried hydrolysate, add 1 mL of 3N HCl in isopropanol. Heat at 100°C for 1 hour. Evaporate the reagent under nitrogen. This converts the carboxylic acids to their isopropyl esters.

  • Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. Evaporate the excess reagent. This acylates the amino groups.

3. GC-MS Analysis:

  • Column: A chiral capillary column, such as Chirasil-L-Val.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 180°C at a rate of 4°C/min.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry, monitoring for the characteristic fragment ions of the derivatized D- and L-amino acids.

4. Data Analysis:

  • The extent of racemization is determined by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can be used to separate enantiomers either directly using a chiral stationary phase or indirectly after derivatization.

1. Peptide Hydrolysis:

  • Follow the same hydrolysis procedure as described for GC-MS analysis.

2. Sample Preparation:

  • After evaporation of the acid, reconstitute the amino acid mixture in a suitable solvent (e.g., mobile phase).

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC V).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium acetate). The exact composition will depend on the specific amino acids being analyzed.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: A controlled temperature, for instance, 25°C, is crucial for reproducible results.

  • Detection: UV detection at a wavelength of 210-230 nm.

4. Data Analysis:

  • Identify the D- and L-isomers based on their retention times compared to analytical standards.

  • Quantify the percentage of the D-isomer by integrating the peak areas.

Visualizing the Process and Problem

To better understand the workflow and the chemical basis of racemization, the following diagrams are provided.

SPPS_Workflow Resin Solid Support (e.g., Polystyrene) Linker Linker Attachment (e.g., HMPA) Resin->Linker AA1 Anchoring of First Fmoc-Amino Acid Linker->AA1 Deprotection1 Fmoc Deprotection (Piperidine) AA1->Deprotection1 Activation step can cause racemization Coupling Amino Acid Coupling Cycle (Fmoc-AA-OH, Coupling Reagent) Deprotection1->Coupling Repeat Repeat Deprotection & Coupling Cycles Coupling->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Figure 1. General workflow of solid-phase peptide synthesis (SPPS).

The critical step for C-terminal racemization when using linkers like HMPA is the initial anchoring of the first amino acid. The activation of the carboxylic acid group makes the α-proton more acidic and susceptible to abstraction by a base, leading to a loss of stereochemistry.

Racemization_Mechanism Simplified mechanism of racemization via enolization. L_AA L-Amino Acid H Enolate Planar Enolate Intermediate L_AA:f1->Enolate:f1 + Base - H+ Enolate:f1->L_AA:f1 + H+ D_AA D-Amino Acid H Enolate:f1->D_AA:f1 + H+

Figure 2. Mechanism of Cα racemization of an activated amino acid.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxymethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the quantification of 4-Hydroxymethylphenoxyacetic acid hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV) is a robust and cost-effective technique widely available in analytical laboratories. It offers good performance for the quantification of analytes with a suitable chromophore, such as this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices. The use of multiple reaction monitoring (MRM) significantly reduces matrix interference, leading to more accurate and precise results at low concentrations.

The following table summarizes the expected quantitative performance of these two methods for the analysis of this compound, based on data from analogous compounds.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99[1][2]> 0.99
Limit of Detection (LOD) 0.04 - 0.25 mg/L0.012 - 0.126 ng/g
Limit of Quantitation (LOQ) 0.06 - 0.25 mg/L0.01 - 0.05 µg/L
Accuracy (% Recovery) 87.5 - 103.2%[1]76.5 - 108.3%
Precision (%RSD) < 3.09%< 13.6%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

This protocol outlines a typical reversed-phase HPLC-UV method suitable for the quantification of phenolic acids.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Extraction: For solid samples, an extraction with a suitable solvent may be necessary. For liquid samples, a simple dilution and filtration step may suffice.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (typically determined by a UV scan).

  • Injection Volume: 10-20 µL.

LC-MS/MS Method Protocol

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of phenoxyacetic acid derivatives in biological matrices.

1. Sample Preparation:

  • Standard Solutions: Prepare calibration standards and quality control (QC) samples by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of this compound.

  • Sample Extraction: A protein precipitation (for plasma or serum) or a solid-phase extraction (SPE) is commonly employed to remove matrix components and concentrate the analyte.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a volatile modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Method Validation Workflow and Signaling Pathway Visualization

To ensure the reliability of analytical data, a thorough method validation is essential. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation (If Applicable) cluster_3 Routine Analysis A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC-UV, LC-MS/MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Gradient) B->C D Linearity & Range C->D E Accuracy & Precision D->E F Selectivity & Specificity E->F G Sensitivity (LOD & LOQ) F->G H Stability G->H I Compare Performance of Two or More Methods H->I J Assess Data Correlation I->J K Sample Analysis J->K L Quality Control K->L

Caption: A typical workflow for analytical method validation.

The selection of an analytical method for this compound should be guided by the specific requirements of the study. For routine analysis where high sensitivity is not paramount, a validated HPLC-UV method can provide reliable and cost-effective results. However, for applications requiring trace-level quantification, particularly in complex biological matrices, a more sensitive and selective LC-MS/MS method is the recommended approach. Proper method validation is critical to ensure the integrity and reliability of the generated data.

References

Benchmarking the performance of HMPA linker in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of peptide purity and overall yield. This guide provides a comprehensive performance benchmark of the 4-hydroxymethylphenoxyacetyl (HMPA) linker in automated peptide synthesizers, with a comparative analysis against other commonly used linkers, namely the Wang and phenylacetamidomethyl (PAM) linkers.

The HMPA linker, a substituted p-alkoxybenzyl ester, is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3] It shares structural similarities with the widely used Wang linker but exhibits enhanced stability under prolonged exposure to strong acids.[3] This characteristic can be particularly advantageous in the synthesis of complex or "difficult" peptide sequences that may require more robust cleavage conditions.[2]

Performance Comparison of SPPS Linkers

The selection of an appropriate linker is pivotal for maximizing the yield and purity of the synthesized peptide while minimizing side reactions. The following table summarizes the key characteristics and performance metrics of the HMPA linker in comparison to the Wang and PAM linkers. The data presented is a compilation from various studies for the synthesis of the benchmark "difficult" peptide, Acyl Carrier Protein (ACP) fragment (65-74).

Disclaimer: The data in the table below is compiled from different studies and is intended for comparative purposes only. Direct comparison may be limited due to potential variations in experimental conditions, including resin type, coupling reagents, and cleavage protocols.

Linker/Resin TypePrimary ApplicationCleavage ConditionBenchmark PeptideCrude Purity (%)Overall Yield (%)Reference(s)
HMPA-Polystyrene C-terminal carboxylic acidsTrifluoroacetic acid (TFA)ACP (65-74)Not explicitly stated, but HPLC shows deletion peptidesNot Reported[4]
HMPA-SpheriTide® C-terminal carboxylic acidsTFA/EDT (95:5)ACP (65-74)Superior to polystyreneSignificantly better than polystyrene[5]
Wang Resin C-terminal carboxylic acidsTrifluoroacetic acid (TFA)ACP (65-74)~60-70%Not Reported[6][7]
PAM Resin C-terminal carboxylic acids (Boc-SPPS)Anhydrous HF or TFMSAACP (65-74)High (99.2% average chain assembly)Not Reported[1][8]

Key Performance Insights

  • HMPA Linker: The HMPA linker demonstrates its utility in the synthesis of challenging sequences like ACP (65-74).[4][5] Its enhanced acid stability compared to the Wang linker is a key advantage, potentially reducing premature cleavage and side reactions during prolonged synthesis or harsh cleavage conditions.[3] However, the synthesis of ACP on a standard HMPA-polystyrene resin has been shown to still produce deletion peptides, indicating that the choice of the solid support matrix is also a critical factor.[4] When coupled with a more advanced support like SpheriTide®, the HMPA linker has been reported to yield significantly better purity and yield compared to conventional polystyrene.[5]

  • Wang Linker: The Wang linker is a widely used and cost-effective option for the synthesis of peptide acids.[9][10] However, it is more susceptible to acid-catalyzed side reactions, such as diketopiperazine formation in dipeptides containing Gly or Pro at the C-terminus, and alkylation of sensitive residues like Trp during cleavage.[10][11] For the synthesis of ACP (65-74), reported crude purities are generally in the range of 60-70%.[6][7]

  • PAM Linker: The PAM linker is primarily employed in Boc (tert-butyloxycarbonyl) chemistry and is known for its high stability to the repetitive TFA treatments required for Boc group removal.[1][4] Cleavage from the PAM resin requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4] Studies on the synthesis of ACP (65-74) using a Boc-Gly-PAM resin have shown very high average yields for chain assembly, suggesting excellent performance for this chemistry.[1][8]

Experimental Protocols

To provide a framework for the objective benchmarking of linker performance, the following section outlines a detailed, generalized experimental protocol for the synthesis, cleavage, and analysis of a benchmark peptide such as Acyl Carrier Protein (ACP) fragment (65-74) on HMPA, Wang, and PAM-based resins.

I. Peptide Synthesis (Automated Fmoc-SPPS)

This protocol is applicable to both HMPA and Wang resins using an automated peptide synthesizer.

  • Resin Swelling: Swell the Fmoc-amino acid pre-loaded resin (e.g., Fmoc-Gly-HMPA-PS or Fmoc-Gly-Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (4-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HATU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF (3-5 times).

    • Monitor the coupling efficiency using a qualitative ninhydrin (Kaiser) test. If the test is positive, perform a second coupling.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

II. Peptide Cleavage and Deprotection
  • Cleavage from HMPA and Wang Resins:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried peptidyl-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Cleavage from PAM Resin (Boc-SPPS):

    • This procedure requires specialized equipment for handling anhydrous HF.

    • Treat the peptidyl-resin with a mixture of anhydrous HF, a scavenger such as p-cresol or p-thiocresol, at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation:

    • Precipitate the crude peptide from the cleavage filtrate by adding 8-10 volumes of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

III. Peptide Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Purity Assessment:

    • Analyze the purified peptide by analytical RP-HPLC. Purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks.

  • Identity Confirmation:

    • Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizing the Benchmarking Workflow

The following diagrams illustrate the key workflows and logical relationships in the process of benchmarking SPPS linkers.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_analysis Analysis cluster_data Data Evaluation Resin Resin Preparation (HMPA, Wang, or PAM) Swell Resin Swelling Resin->Swell Deprotection Fmoc/Boc Deprotection Swell->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycles Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin Repeat->Cleavage Final Amino Acid Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Purity Purity Assessment (Analytical HPLC) Purification->Purity Identity Identity Confirmation (Mass Spectrometry) Purity->Identity Data Compare Yield & Purity Identity->Data Linker_Selection_Logic Start Start: Select Linker PeptideType Desired C-terminus? Start->PeptideType Acid Carboxylic Acid PeptideType->Acid Acid Amide Amide PeptideType->Amide Amide Chemistry SPPS Chemistry? Acid->Chemistry Rink Use Rink Amide Linker Amide->Rink Fmoc Fmoc Chemistry->Fmoc Fmoc Boc Boc Chemistry->Boc Boc AcidSensitivity Peptide Sensitivity to Acid? Fmoc->AcidSensitivity PAM_Linker Use PAM Linker Boc->PAM_Linker High High AcidSensitivity->High High Low Low AcidSensitivity->Low Low HMPA_Linker Use HMPA Linker High->HMPA_Linker Wang_Linker Use Wang Linker Low->Wang_Linker

References

Comparative Efficacy of 4-Hydroxymethylphenoxyacetic Acid and Other Auxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the efficacy of various auxins is paramount for successful application in plant tissue culture, agriculture, and research. This guide provides a comparative overview of 4-Hydroxymethylphenoxyacetic acid (4-HMPA) and other commonly used natural and synthetic auxins, supported by experimental data and detailed protocols.

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. While Indole-3-acetic acid (IAA) is the most well-known natural auxin, a variety of synthetic auxins, including 4-HMPA, have been developed for diverse applications. This guide will delve into the comparative efficacy of these compounds, focusing on key performance indicators such as callus induction, root formation, and shoot elongation.

Comparative Efficacy Data

AuxinChemical StructureTypical Concentration RangeCallus Induction EfficiencyAdventitious Root FormationShoot ElongationKey Characteristics & Stability
This compound (4-HMPA) Data not availableData not availableData not availableData not availableA synthetic phenoxyacetic acid derivative; reported as a plant growth regulator.[1]
Indole-3-acetic acid (IAA) 0.1 - 10.0 mg/LModerateHighPromotes at low conc., inhibits at high conc.The primary natural auxin; highly potent but unstable, readily degraded by light and enzymes.
1-Naphthaleneacetic acid (NAA) 0.1 - 10.0 mg/LHighVery HighCan promote or inhibit depending on concentration.A potent synthetic auxin; more stable than IAA, widely used for rooting and micropropagation.
2,4-Dichlorophenoxyacetic acid (2,4-D) 0.1 - 5.0 mg/LVery HighCan induce rooting, but can also be inhibitory.Generally inhibitory to shoot elongation.A potent synthetic auxin, particularly effective for callus induction and somatic embryogenesis.[2][3]
Indole-3-butyric acid (IBA) 0.1 - 10.0 mg/LModerateVery HighLess inhibitory to shoot elongation than others.A synthetic auxin widely used for promoting root formation in cuttings.

Auxin Signaling Pathway

The canonical auxin signaling pathway is a well-characterized mechanism that mediates the diverse effects of auxins on plant growth and development. The following diagram illustrates the core components and their interactions.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes Activates GeneExpression Gene Expression (Growth & Development) AuxinResponsiveGenes->GeneExpression Ub->Aux_IAA Ubiquitination

Core components of the auxin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of auxin efficacy. Below are protocols for key experiments commonly used in auxin research.

Avena Coleoptile Curvature Test

This classic bioassay measures the growth-promoting activity of auxins by observing the curvature of oat coleoptiles.

Materials:

  • Oat (Avena sativa) seeds

  • Agar powder

  • Petri dishes

  • Glass holders

  • Scalpel or razor blade

  • Millimeter ruler or protractor

  • Dark growth chamber

  • Red light source

  • Test solutions of auxins at various concentrations

Procedure:

  • Germinate oat seeds in complete darkness for approximately 48 hours.

  • Expose the seedlings to a short period of red light to inhibit mesocotyl elongation.[4]

  • Select seedlings with straight coleoptiles and plant them in glass holders containing water.[4]

  • Once the coleoptiles reach a height of 2-3 cm, decapitate the apical 1-2 mm of the coleoptile tip.[4][5]

  • Prepare 1% agar blocks and cut them into small, uniform squares (e.g., 2x2x1 mm).

  • Dissolve the test auxins in the molten agar at desired concentrations before it solidifies. A control agar block without auxin should also be prepared.

  • Place an agar block containing the test auxin asymmetrically on one side of the cut surface of the decapitated coleoptile.[4][5]

  • Incubate the seedlings in a dark, humid chamber for 1.5 to 2 hours.

  • Measure the angle of curvature of the coleoptile away from the side where the agar block was placed. The degree of curvature is proportional to the auxin concentration.[4]

Root Inhibition Assay

This assay assesses the effect of auxins on root elongation, where higher concentrations are typically inhibitory.

Materials:

  • Arabidopsis thaliana or other suitable plant seeds (e.g., cress, lettuce)

  • Petri dishes with sterile nutrient agar medium (e.g., Murashige and Skoog)

  • Test solutions of auxins at various concentrations

  • Growth chamber with controlled light and temperature

  • Ruler or digital imaging system

Procedure:

  • Sterilize the seeds and place them on the surface of the nutrient agar medium in Petri dishes.

  • Incorporate the test auxins into the agar medium at a range of concentrations. A control plate without any added auxin is essential.

  • Seal the Petri dishes and place them vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Allow the seeds to germinate and the roots to grow for a specified period (e.g., 5-7 days).

  • Measure the length of the primary root for a statistically significant number of seedlings for each treatment.

  • Calculate the percentage of root growth inhibition for each auxin concentration relative to the control. The concentration that causes 50% inhibition (IC50) is a common metric for comparing auxin potency.[6][7]

Callus Induction Assay

This in vitro technique evaluates the ability of auxins to stimulate cell division and proliferation, leading to the formation of an undifferentiated cell mass called a callus.

Materials:

  • Explants (e.g., leaf discs, stem segments, cotyledons) from a sterile plant source

  • Sterile Murashige and Skoog (MS) basal medium

  • Test solutions of auxins (and often a cytokinin like kinetin or BAP) at various concentrations

  • Sucrose and gelling agent (e.g., agar)

  • Sterile Petri dishes or culture vessels

  • Laminar flow hood for sterile work

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare the MS medium and supplement it with sucrose, vitamins, and the desired concentrations of the test auxins. A common practice is to test auxins in combination with a cytokinin.[3]

  • Adjust the pH of the medium to approximately 5.8, add the gelling agent, and autoclave.

  • Under sterile conditions in a laminar flow hood, excise explants from the source plant material.

  • Place the explants onto the surface of the solidified medium in the Petri dishes.

  • Seal the dishes and incubate them in a growth chamber, often in the dark for initial callus induction, at a controlled temperature (e.g., 25°C).

  • After a few weeks (e.g., 3-4 weeks), observe the explants for callus formation.

  • Evaluate the efficacy of each treatment by measuring parameters such as the percentage of explants forming callus, the fresh weight, and the dry weight of the callus produced. The morphology of the callus (e.g., friable, compact) should also be noted.

Conclusion

While natural auxins like IAA are fundamental to plant life, synthetic auxins offer enhanced stability and, in some cases, greater potency for specific applications. The choice of auxin and its concentration is critical for achieving the desired outcome in research and commercial applications. Although specific comparative efficacy data for this compound remains to be extensively documented in publicly available literature, its classification as a phenoxyacetic acid derivative suggests potential auxin-like activity that warrants further investigation using the standardized bioassays outlined in this guide. Researchers are encouraged to perform their own dose-response experiments to determine the optimal conditions for their specific plant species and experimental goals.

References

A Comparative Guide to the Structural Analysis of HMPA-Derivatized Resin: Solid-State NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of polymer resins is paramount for ensuring material quality, optimizing reaction conditions, and predicting performance. This guide provides an objective comparison of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy with other widely used analytical techniques—Fourier Transform Infrared (FTIR) spectroscopy and thermal analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)—for the structural elucidation of Hexamethylphosphoramide (HMPA)-derivatized polystyrene resin.

Solid-state NMR has emerged as a powerful, non-destructive technique for probing the molecular structure of insoluble polymers like HMPA-derivatized resin.[1] Unlike solution-state NMR, ssNMR provides detailed information about the polymer in its native, solid state, offering insights into functional group incorporation, cross-linking, and molecular mobility.[1] This guide presents supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical approach for their specific needs.

Quantitative Comparison of Analytical Techniques

The following tables summarize key quantitative data obtained from the analysis of functionalized polystyrene resins using ssNMR, FTIR, and thermal analysis. While specific data for HMPA-derivatized resin is limited in publicly available literature, the data presented for analogous phosphonate-functionalized and other modified polystyrenes provide a strong basis for comparison.

Table 1: Solid-State NMR Data for Functionalized Polystyrene Resins

Parameter¹³C CP-MAS Chemical Shifts (ppm)³¹P ssNMR Chemical Shifts (ppm)³¹P Spin-Lattice Relaxation Time (T₁) (s)
Polystyrene Backbone
Aromatic C-H~128N/AN/A
Aromatic C-quaternary~145N/AN/A
Aliphatic CH, CH₂~40-45N/AN/A
HMPA/Phosphonate Moiety
P-CN/A~5.0 to 31.1[2][3]2.0 - 8.0+[2][4][5]
P=ON/A
N-CH₃~37N/AN/A

Note: Chemical shifts for the HMPA moiety are estimations based on related structures. Actual values may vary.

Table 2: FTIR Spectroscopy Data for Polystyrene Functionalization

Functional GroupCharacteristic Absorption Bands (cm⁻¹)Application
Polystyrene Backbone3100-3000 (Aromatic C-H stretch), 2924 (Aliphatic C-H stretch), 1601, 1493, 1452 (Aromatic C=C stretch)Identification of the base polymer matrix.
P=O stretch (Phosphonamide)~1250 - 1180Confirmation of HMPA derivatization.
P-N stretch~995 - 930Evidence of the phosphonamide linkage.
C-N stretch~1180 - 1020Corroborates the presence of the HMPA structure.

Table 3: Thermal Analysis Data for Functionalized Polystyrene Resins

ParameterUnmodified PolystyreneFunctionalized Polystyrene
TGA
Onset of Decomposition (T_onset)~375 °C[6]Generally lower, ~350-370 °C[7]
Temperature at 50% Mass Loss (T₅₀)~420 °C[6]Can be lower or higher depending on the functional group[7]
DSC
Glass Transition Temperature (T_g)~100 °CCan show slight variations depending on the nature and degree of functionalization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data interpretation.

Solid-State NMR (ssNMR) Spectroscopy

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR:

  • Sample Preparation: Approximately 50-100 mg of the dry HMPA-derivatized resin is packed into a 4 mm zirconia rotor.

  • Instrumentation: A solid-state NMR spectrometer operating at a magnetic field strength of 7.0 T or higher is used.

  • Experimental Parameters:

    • Magic Angle Spinning (MAS) Rate: 10-14 kHz.

    • Cross-Polarization Contact Time: 1-2 ms. A ramped-amplitude pulse on the proton channel during the contact time is recommended for quantitative analysis.[8]

    • Recycle Delay: 5 s.

    • Proton Decoupling: High-power two-pulse phase modulation (TPPM) decoupling is applied during acquisition.

    • Referencing: The ¹³C chemical shifts are externally referenced to adamantane (δ = 38.48 and 29.50 ppm).

³¹P Solid-State NMR:

  • Sample Preparation: As with ¹³C CP-MAS NMR, the dry resin is packed into a zirconia rotor.

  • Instrumentation: A solid-state NMR spectrometer equipped with a probe tuneable to the ³¹P frequency.

  • Experimental Parameters:

    • MAS Rate: 7-10 kHz.[6]

    • Pulse Sequence: A single-pulse experiment with high-power proton decoupling is often sufficient. For quantitative measurements, a longer recycle delay (at least 5 times the longest T₁ relaxation time) is crucial.[9][10]

    • Recycle Delay: Can range from a few seconds to several hundred seconds for phosphonate groups in a rigid environment.[9] A T₁ measurement is recommended to determine the appropriate delay.

    • Referencing: The ³¹P chemical shifts are externally referenced to 85% H₃PO₄ (δ = 0.0 ppm).[11]

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the dry resin is finely ground with potassium bromide (KBr) powder (typically 1-2 mg of sample in 100-200 mg of KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by pressing the resin directly onto the ATR crystal.[12]

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Thermal Analysis (TGA/DSC)
  • Sample Preparation: Approximately 5-10 mg of the dry resin is weighed into an aluminum or ceramic TGA/DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • TGA Experimental Parameters:

    • Temperature Range: 30 °C to 600 °C.

    • Heating Rate: 10 °C/min.[7]

    • Atmosphere: Nitrogen, with a flow rate of 50-100 mL/min.

  • DSC Experimental Parameters:

    • Temperature Program: Typically involves a heat-cool-heat cycle to erase the thermal history of the polymer. For T_g determination, a heating rate of 10 °C/min is common.

    • Atmosphere: Nitrogen.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of HMPA-derivatized resin, integrating the discussed techniques.

Analytical Workflow for HMPA-Derivatized Resin cluster_synthesis Resin Synthesis & Preparation cluster_analysis Structural Analysis cluster_ssNMR_details ssNMR Techniques cluster_data Data Interpretation & Comparison start HMPA-Derivatized Resin Synthesis prep Sample Drying & Grinding start->prep ssNMR Solid-State NMR prep->ssNMR FTIR FTIR Spectroscopy prep->FTIR Thermal Thermal Analysis (TGA/DSC) prep->Thermal C13_CPMAS ¹³C CP-MAS ssNMR->C13_CPMAS P31_ssNMR ³¹P ssNMR ssNMR->P31_ssNMR struct_confirm Structural Confirmation (Functional Groups, Thermal Stability) FTIR->struct_confirm Thermal->struct_confirm quant Quantitative Analysis (Signal Integration, Mass Loss, etc.) C13_CPMAS->quant P31_ssNMR->quant comparison Comparative Analysis & Reporting quant->comparison struct_confirm->comparison

Caption: Workflow for HMPA-derivatized resin analysis.

Comparison and Conclusion

Solid-State NMR stands out for its ability to provide detailed, quantitative information on the local chemical environment of specific atoms (¹³C and ³¹P) within the resin.[3][9] ¹³C CP-MAS NMR can confirm the integrity of the polystyrene backbone and identify carbon atoms associated with the HMPA linker. ³¹P ssNMR is particularly powerful for directly probing the phosphorus center of the HMPA moiety, allowing for the quantification of functionalization and the identification of different phosphorus species (e.g., unreacted starting material, desired product, and degradation products).[13] Quantitative ssNMR, while potentially time-consuming due to long relaxation delays, offers a direct measure of the degree of functionalization.[8][9]

FTIR Spectroscopy is a rapid and highly sensitive technique for the qualitative identification of functional groups.[14] It can quickly confirm the presence of the characteristic P=O and P-N bonds of the HMPA group, making it an excellent tool for routine screening and reaction monitoring. While quantitative FTIR is possible, it often requires careful calibration and can be less accurate than ssNMR for complex solid mixtures.[15][16]

Thermal Analysis (TGA/DSC) provides valuable information about the macroscopic thermal properties of the resin, such as its thermal stability and glass transition temperature.[7] TGA can indicate how the HMPA derivatization affects the degradation profile of the polystyrene backbone, which can be an important parameter for materials intended for use at elevated temperatures. DSC can reveal changes in the polymer's chain mobility due to functionalization and cross-linking. However, these techniques provide limited information about the specific chemical structure.

References

Quantitative Analysis of 4-Hydroxymethylphenoxyacetic Acid in Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and formulation development. This guide provides a comparative analysis of various methods for the quantitative determination of 4-Hydroxymethylphenoxyacetic acid in pharmaceutical formulations. We will delve into the experimental protocols of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration, presenting their performance data in a clear, comparative format.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the formulation matrix. The following table summarizes the key performance parameters of the three discussed methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryPotentiometric Titration
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection.Measurement of the absorbance of light by the analyte at a specific wavelength.Measurement of the potential difference between two electrodes to determine the endpoint of a titration.
Selectivity HighModerate to LowLow
Sensitivity High (ng/mL to µg/mL)Moderate (µg/mL to mg/mL)Low (mg/mL)
Speed Moderate (minutes per sample)Fast (seconds to minutes per sample)Fast (minutes per sample)
Instrumentation HPLC system with a suitable detector (e.g., UV)UV-Vis SpectrophotometerPotentiometric Titrator with a pH or ion-selective electrode
Sample Preparation May require extraction and filtrationDilution in a suitable solventDissolution in a suitable solvent
Validation Parameters
Linearity (R²)> 0.999> 0.998> 0.999
Accuracy (% Recovery)98-102%97-103%99-101%
Precision (% RSD)< 2%< 3%< 1%
Limit of Detection (LOD)Low (ng/mL range)Moderate (µg/mL range)High (mg/mL range)
Limit of Quantification (LOQ)Low (µg/mL range)Moderate (µg/mL range)High (mg/mL range)

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system equipped with a UV detector

  • Newcrom R1 column (or equivalent C18 column)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • Sample formulation containing this compound

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in the mobile phase. If necessary, perform an extraction to isolate the analyte from interfering excipients. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometric Method

This method is simpler and faster than HPLC but may be less selective if other components in the formulation absorb at the same wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

Reagents and Materials:

  • Methanol (or other suitable transparent solvent)

  • This compound reference standard

  • Sample formulation containing this compound

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan its UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. From this, prepare a series of calibration standards.

  • Sample Preparation: Dissolve a known amount of the formulation in methanol and dilute to a concentration within the linear range of the assay.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax using methanol as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Calculate the concentration of the analyte in the sample solution from the calibration curve.

Potentiometric Titration Method

This classic analytical technique can be accurate and precise for the assay of acidic or basic compounds.

Instrumentation:

  • Potentiometric titrator

  • pH electrode

  • Magnetic stirrer

Reagents and Materials:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., a mixture of water and ethanol)

  • This compound reference standard

  • Sample formulation containing this compound

Procedure:

  • Standardization of Titrant: Standardize the NaOH solution against a primary standard like potassium hydrogen phthalate.

  • Standard Analysis: Accurately weigh the this compound reference standard, dissolve it in the chosen solvent, and titrate with the standardized NaOH solution. Record the volume of titrant required to reach the equivalence point, which is determined by the inflection point of the titration curve.

  • Sample Analysis: Dissolve a known quantity of the formulation in the solvent and titrate with the standardized NaOH solution in the same manner as the standard.

  • Quantification: Calculate the amount of this compound in the sample using the following formula:

    where:

    • V_sample = Volume of NaOH used for the sample (mL)

    • M_NaOH = Molarity of NaOH solution

    • MW_analyte = Molecular weight of this compound

    • W_sample = Weight of the sample (g)

Visualizing the Analytical Workflow

To better understand the sequence of operations in a typical quantitative analysis, the following diagrams illustrate the experimental workflows for the HPLC and UV-Vis Spectrophotometric methods.

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis (Injection, Separation, Detection) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Analyte in Sample data_acquisition->quantification calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for HPLC analysis.

UV_Vis_Workflow start Start determine_lambda_max Determine λmax start->determine_lambda_max prep_standards Prepare Standard Solutions determine_lambda_max->prep_standards prep_sample Prepare Sample Solution determine_lambda_max->prep_sample measure_absorbance Measure Absorbance prep_standards->measure_absorbance prep_sample->measure_absorbance calibration_curve Generate Calibration Curve measure_absorbance->calibration_curve quantification Quantify Analyte in Sample measure_absorbance->quantification calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for UV-Vis Spectrophotometric analysis.

A Head-to-Head Comparison of Cleavage Cocktails for HMPA Resin in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the synthetic peptide from the resin is a critical step that significantly influences the purity and overall yield of the final product. The choice of cleavage cocktail, particularly for acid-labile resins like 4-hydroxymethylphenoxyacetic acid (HMPA) resin, must be carefully considered based on the amino acid composition of the peptide. This guide provides an objective, data-driven comparison of common cleavage cocktails used for HMPA resin, supported by experimental protocols and performance data.

HMPA resin is a popular solid support for the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of SPPS, valued for its stability under the mildly basic conditions used for Fmoc deprotection, while allowing for peptide cleavage under moderately acidic conditions. The most common method for cleaving peptides from HMPA resin involves the use of trifluoroacetic acid (TFA) in combination with a variety of scavenger molecules. These scavengers are crucial for quenching reactive cationic species generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues such as methionine (Met), cysteine (Cys), tryptophan (Trp), and tyrosine (Tyr).

This guide focuses on a head-to-head comparison of three widely used TFA-based cleavage cocktails: Reagent B, Reagent H, and Reagent K.

Performance Comparison of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is paramount for obtaining a high-purity crude peptide. The following table summarizes the composition and typical performance of Reagent B, Reagent H, and Reagent K when used for the cleavage of peptides from HMPA resin. The data presented is a synthesis of literature findings on HMPA and similar acid-labile resins.

Cleavage Cocktail Composition Primary Application Expected Peptide Purity (Crude) Key Considerations
Reagent B Trifluoroacetic acid (TFA): 88% Phenol: 5% Water: 5% Triisopropylsilane (TIS): 2%General purpose, "odorless" alternative for peptides without methionine.Good to ExcellentTIS is a non-odorous scavenger effective against trityl cations. However, it does not prevent the oxidation of methionine residues.[1]
Reagent H TFA: 81% Phenol: 5% Thioanisole: 5% 1,2-Ethanedithiol (EDT): 2.5% Water: 3% Dimethylsulfide (DMS): 2% Ammonium Iodide: 1.5% (w/w)Peptides containing methionine.ExcellentSpecifically formulated to minimize the oxidation of methionine to its sulfoxide form.[2] The inclusion of multiple scavengers provides broad protection.
Reagent K TFA: 82.5% Phenol: 5% Water: 5% Thioanisole: 5% 1,2-Ethanedithiol (EDT): 2.5%General purpose for peptides with a combination of sensitive residues (Cys, Met, Trp, Tyr).Very Good to ExcellentA widely used and robust cocktail for a broad range of peptide sequences containing sensitive amino acids.[1]

Experimental Protocols

The following are detailed methodologies for performing peptide cleavage from HMPA resin using Reagent B, Reagent H, and Reagent K.

General Pre-Cleavage Preparation
  • N-terminal Fmoc Group Removal: Ensure the N-terminal Fmoc protecting group of the peptide-resin has been removed by treatment with a piperidine solution.

  • Resin Washing: Thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual piperidine and dimethylformamide (DMF).

  • Resin Drying: Dry the peptide-resin under a high vacuum for at least one hour before proceeding with the cleavage.

Cleavage Protocol with Reagent B
  • Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent B by combining 88% (v/v) TFA, 5% (v/v) phenol, 5% (v/v) water, and 2% (v/v) triisopropylsilane. Prepare the solution fresh before use.

  • Cleavage Reaction: Suspend the dried peptide-resin in the freshly prepared Reagent B (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the suspension at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation and Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether. Collect the precipitated peptide by centrifugation and decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the final peptide product under a stream of nitrogen or in a vacuum desiccator.

Cleavage Protocol with Reagent H
  • Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent H by combining 81% (w/w) TFA, 5% (w/w) phenol, 5% (w/w) thioanisole, 2.5% (w/w) 1,2-ethanedithiol, 3% (w/w) water, 2% (w/w) dimethylsulfide, and 1.5% (w/w) ammonium iodide. Prepare the solution fresh before use.

  • Cleavage Reaction: Suspend the dried peptide-resin in the freshly prepared Reagent H (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the suspension at room temperature for 2 to 3 hours.

  • Peptide Precipitation and Collection: Follow the same procedure as described for Reagent B (step 4).

  • Washing and Drying: Follow the same procedure as described for Reagent B (step 5).

Cleavage Protocol with Reagent K
  • Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K by combining 82.5% (v/v) TFA, 5% (v/v) phenol, 5% (v/v) water, 5% (v/v) thioanisole, and 2.5% (v/v) 1,2-ethanedithiol. Prepare the solution fresh before use.

  • Cleavage Reaction: Suspend the dried peptide-resin in the freshly prepared Reagent K (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the suspension at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation and Collection: Follow the same procedure as described for Reagent B (step 4).

  • Washing and Drying: Follow the same procedure as described for Reagent B (step 5).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for peptide cleavage from HMPA resin and the decision-making process for selecting an appropriate cleavage cocktail based on the presence of sensitive amino acid residues.

Cleavage_Workflow cluster_prep Pre-Cleavage Preparation cluster_cleavage Cleavage Step cluster_post Post-Cleavage Workup Fmoc_Deprotection N-terminal Fmoc Deprotection Resin_Wash Resin Washing (DCM) Fmoc_Deprotection->Resin_Wash Resin_Dry Resin Drying Resin_Wash->Resin_Dry Decision Peptide Contains Sensitive Residues? Resin_Dry->Decision No_Met No Methionine Decision->No_Met No Has_Met Contains Methionine Decision->Has_Met Yes (Met) General_Sensitive Contains Cys, Trp, Tyr Decision->General_Sensitive Yes (Other) Reagent_B Reagent B (TFA, Phenol, Water, TIS) No_Met->Reagent_B Reagent_H Reagent H (TFA, Phenol, Thioanisole, EDT, Water, DMS, NH4I) Has_Met->Reagent_H Reagent_K Reagent K (TFA, Phenol, Water, Thioanisole, EDT) General_Sensitive->Reagent_K Filtration Filtration Reagent_B->Filtration Reagent_H->Filtration Reagent_K->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Crude_Peptide Crude Peptide (Ready for Purification) Drying->Crude_Peptide

Caption: General workflow for peptide cleavage from HMPA resin.

Conclusion

The choice of cleavage cocktail for HMPA resin is a critical determinant of the success of solid-phase peptide synthesis. For peptides lacking methionine, Reagent B offers an effective and less odorous option. When methionine is present, Reagent H is the superior choice for preventing oxidative side reactions and ensuring high purity of the crude product. For peptides containing a mixture of other sensitive residues such as cysteine, tryptophan, and tyrosine, Reagent K provides a robust and reliable cleavage solution. By carefully selecting the cleavage cocktail based on the peptide sequence and following the detailed experimental protocols, researchers can significantly improve the quality and yield of their synthetic peptides.

References

A Comparative Guide to the Long-Term Stability of Peptides Synthesized with the HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of synthetic peptides is a critical parameter influencing their efficacy, shelf-life, and clinical potential. The choice of linker in solid-phase peptide synthesis (SPPS) can play a role in the initial purity and subsequent stability of the final peptide product. This guide provides a detailed comparison of the stability of peptides synthesized using the 4-(hydroxymethyl)phenoxyacetic acid (HMPA) linker against other commonly used linkers, supported by experimental data and protocols.

Overview of HMPA Linker and its Alternatives

The HMPA linker is an acid-labile linker used in Fmoc-based SPPS for the synthesis of peptide acids. It is known for its moderate acid stability, allowing for the removal of side-chain protecting groups with strong acid while the peptide remains attached to the resin.[1] Cleavage from the HMPA linker is typically achieved using trifluoroacetic acid (TFA).[1][2][3]

Alternative linkers commonly employed in SPPS include the Wang linker, 2-Chlorotrityl (2-CTC) linker, and various "safety-catch" linkers. Each possesses distinct characteristics regarding cleavage conditions and potential impacts on the final peptide.

LinkerCleavage ConditionKey CharacteristicsPotential Impact on Stability
HMPA Strong acid (e.g., high concentration TFA)Moderately stable in dilute acid.[1][2]The strong acid cleavage can potentially lead to side reactions if not carefully controlled.
Wang Strong acid (TFA)Similar to HMPA, but reportedly less stable under prolonged strong acid conditions.[1]Prone to diketopiperazine formation for C-terminal Pro or Gly residues.
2-Chlorotrityl (2-CTC) Very mild acid (e.g., 1-2% TFA in DCM)Highly acid-sensitive, allowing for the synthesis of protected peptide fragments.[4]Mild cleavage conditions minimize acid-induced side reactions, potentially leading to a more stable product.
Safety-Catch Linkers Two-step activation and cleavage (e.g., reduction then acidolysis)Highly stable to both acidic and basic conditions until activated.[4][5][6]Orthogonal cleavage strategy can offer cleaner products by avoiding harsh, single-step deprotection and cleavage.

Experimental Assessment of Peptide Stability

The long-term stability of a peptide is typically assessed by incubating it under defined conditions (e.g., in biological matrices like plasma or serum, or in formulation buffers) and monitoring its degradation over time.[7][8][9] The primary analytical technique for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the intact peptide from its degradation products.[7][8][10]

Experimental Workflow for Peptide Stability Assessment

G cluster_synthesis Peptide Synthesis cluster_stability Stability Study cluster_data Data Analysis s1 SPPS with HMPA or Alternative Linker s2 Cleavage and Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 s4 Characterization (Mass Spectrometry) s3->s4 st1 Incubation in Test Matrix (e.g., Plasma) s4->st1 Initiate Study st2 Time-Point Sampling st1->st2 st3 Sample Quenching & Protein Precipitation st2->st3 st4 Analysis (RP-HPLC) st3->st4 d1 Quantify Intact Peptide st4->d1 d2 Calculate Half-Life (t½) d1->d2 d3 Identify Degradation Products d1->d3

Caption: Workflow for assessing peptide stability.
Detailed Experimental Protocol: Plasma Stability Assay

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in a suitable solvent (e.g., water or a buffer with low organic content).

  • Incubation: Dilute the peptide stock solution into fresh human plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a quenching solution (e.g., 200 µL of cold acetonitrile containing an internal standard) to stop enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC with UV detection (typically at 214 or 280 nm).

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) using a one-phase decay model.

Comparative Stability Data

While direct, head-to-head, long-term stability studies comparing peptides solely based on the synthesis linker are not extensively published, we can infer potential stability differences from the cleavage chemistry and known peptide degradation pathways.

Degradation PathwayHMPA Linker2-Chlorotrityl LinkerImplications for Long-Term Stability
Acid-Catalyzed Hydrolysis Higher risk due to strong acid cleavage (e.g., TFA for 1-2 hours).[2][3]Lower risk due to very mild acid cleavage (e.g., 1-2% TFA for 5-30 minutes).Peptides with acid-labile bonds (e.g., Asp-Pro) may have higher initial purity and better long-term stability when synthesized with a 2-CTC linker.
Racemization Can occur at the C-terminal amino acid during esterification to the resin.Minimized as the amino acid can be attached to the resin without prior activation of the carboxylic acid.Lower levels of diastereomeric impurities from 2-CTC synthesis can lead to a more homogeneous and potentially more stable final product.
Diketopiperazine Formation A known side reaction for peptides with C-terminal Pro or Gly, leading to chain termination.Reduced due to the steric hindrance of the trityl group.Higher purity of the desired full-length peptide from 2-CTC synthesis contributes to overall product stability.

Peptide Degradation Pathways

The intrinsic stability of a peptide is determined by its amino acid sequence and structure. Common chemical degradation pathways include deamidation, oxidation, and peptide bond hydrolysis.[11][12][13][14]

Deamidation Pathway

G Asn Asparagine Residue Imide Succinimide Intermediate Asn->Imide Intramolecular Attack Asp Aspartic Acid Product Imide->Asp Hydrolysis (α-carbonyl) isoAsp iso-Aspartic Acid Product Imide->isoAsp Hydrolysis (β-carbonyl)

Caption: Deamidation of asparagine via a succinimide intermediate.

Deamidation of asparagine and glutamine residues is a common degradation pathway, particularly at neutral to alkaline pH.[11][13] The rate of deamidation is highly dependent on the C-terminal neighboring amino acid.[11] While the choice of linker does not directly alter the primary sequence, the harsher cleavage conditions of the HMPA linker could potentially introduce modifications that might influence the local chemical environment and, consequently, the rate of deamidation in the final product.

Conclusion

The HMPA linker is a robust and widely used tool for the synthesis of peptide acids. However, for peptides that are particularly sensitive to strong acids or prone to side reactions like diketopiperazine formation, alternative linkers such as 2-CTC may offer advantages. The milder cleavage conditions associated with the 2-CTC linker can lead to higher initial purity and potentially enhanced long-term stability by minimizing the formation of degradation-prone impurities.

When assessing the long-term stability of a synthesized peptide, it is crucial to employ rigorous analytical methods, such as HPLC-based stability-indicating assays. The choice of linker should be considered as part of a holistic approach to peptide design and synthesis, taking into account the specific amino acid sequence and the intended application of the peptide. For therapeutic peptides, where long-term stability is paramount, the use of linkers with milder cleavage conditions may be a more prudent strategy.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxymethylphenoxyacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Hydroxymethylphenoxyacetic acid should be treated as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. For operations that may generate dust, a NIOSH-approved respirator is recommended.[1][3]

  • Protective Clothing: A laboratory coat is mandatory.

In the event of exposure, follow these first aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][5]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[5]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to manage it as a regulated hazardous waste. This involves a systematic process of collection, storage, and transfer to an authorized waste disposal facility.

Step 1: Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled, and compatible waste container for collecting solid this compound waste. The container must be in good condition with a secure, tight-fitting lid.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing boats, and contaminated gloves, should also be placed in this designated solid chemical waste container.

  • Aqueous Solutions: For solutions containing this compound, use a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Labeling of Waste Containers

Proper labeling is critical for safety and regulatory compliance. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The concentration and composition if it is a solution.

  • The primary hazards (e.g., "Irritant").

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the generating laboratory or principal investigator.

Step 3: Segregation and Storage
  • Incompatible Materials: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. Ensure it is segregated from incompatible materials. As a general rule, store acidic compounds away from bases, oxidizers, and reactive metals.

  • Secondary Containment: Place liquid waste containers in secondary containment bins to prevent the spread of spills.

  • Container Integrity: Keep the waste container closed at all times, except when adding waste.[5] Regularly inspect the container for any signs of degradation or leakage.

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (often 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly to remove residual chemical hazards.

  • Triple Rinsing: For containers that held significant quantities of the chemical, triple rinse with a suitable solvent (e.g., water or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[5][6] Subsequent rinsates may also need to be collected, depending on local regulations.

  • Defacing Labels: Completely remove or deface the original manufacturer's label to prevent confusion.[2][5]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, use an appropriate spill kit to contain and absorb the spilled material. For solid this compound, avoid generating dust.

  • Cleanup: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Summary of Key Disposal Information

Waste Type Container Disposal Method Key Instructions
Solid this compound Labeled, compatible solid waste containerHazardous Waste PickupDo not mix with other waste streams. Keep container closed.
Solutions of this compound Labeled, compatible liquid waste containerHazardous Waste PickupUse secondary containment. Do not dispose down the drain.
Contaminated Labware (gloves, pipette tips, etc.) Labeled, compatible solid waste containerHazardous Waste PickupPlace in the same container as solid waste.
Empty Chemical Containers Original ContainerTriple rinse, deface label, then regular trash/recyclingCollect the first rinsate as hazardous waste.

Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid 4-HMPAA & Contaminated Items SolidContainer Collect in Labeled Solid Waste Container SolidWaste->SolidContainer LiquidWaste Aqueous Solutions of 4-HMPAA LiquidContainer Collect in Labeled Liquid Waste Container LiquidWaste->LiquidContainer SAA Store in Designated Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA With Secondary Containment EHSPickup Arrange for EHS Hazardous Waste Pickup SAA->EHSPickup FinalDisposal Transport to Approved Waste Disposal Facility EHSPickup->FinalDisposal

Caption: Workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific guidelines and your state and local regulations for any additional requirements.

References

Navigating the Safe Handling of 4-Hydroxymethylphenoxyacetic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of chemical reagents is paramount in the laboratory environment. This guide provides essential, immediate safety and logistical information for the use of 4-Hydroxymethylphenoxyacetic acid, with a focus on personal protective equipment (PPE) and compliant disposal procedures. As Senior Application Scientists, our goal is to empower your research by ensuring a thorough understanding of the materials you work with, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid substance that presents several potential hazards that necessitate careful handling. According to safety data sheets (SDS) from various suppliers, the primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

While the full toxicological properties have not been completely investigated, it is crucial to handle this chemical with the assumption that it may have other harmful effects.[3] Therefore, a conservative approach to PPE and handling is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles or face shieldNitrile or other chemically resistant glovesLaboratory coatNIOSH-approved N95 respirator (or equivalent) if not handled in a fume hood
Solution Preparation Chemical safety goggles or face shieldNitrile or other chemically resistant glovesLaboratory coatWork in a well-ventilated area or fume hood
Conducting Reactions Chemical safety goggles or face shieldNitrile or other chemically resistant glovesLaboratory coatWork in a well-ventilated area or fume hood
Handling Waste and Decontamination Chemical safety goggles or face shieldNitrile or other chemically resistant glovesLaboratory coatWork in a well-ventilated area

Rationale for PPE Selection:

  • Eye Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection, especially when handling larger quantities or during tasks with a higher risk of splashing.[1][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact and subsequent irritation.[3][4] Always inspect gloves for any signs of damage before use and change them frequently.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental spills and contamination of personal clothing.[3]

  • Respiratory Protection: When handling the solid form of the compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles that could cause respiratory irritation.[3][4] For solution-based work, ensuring adequate ventilation, preferably within a fume hood, is crucial.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Task with This compound task_assessment Assess Task: - Solid or solution? - Scale of operation? - Potential for aerosol generation? start->task_assessment ppe_decision Select Appropriate PPE task_assessment->ppe_decision solid_handling Handling Solid ppe_decision->solid_handling Solid solution_handling Handling Solution ppe_decision->solution_handling Solution fume_hood Work in Fume Hood? solid_handling->fume_hood standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution_handling->standard_ppe respirator Wear NIOSH-approved N95 Respirator fume_hood->respirator No no_respirator Adequate Ventilation Sufficient fume_hood->no_respirator Yes respirator->standard_ppe no_respirator->standard_ppe end Proceed with Task standard_ppe->end

Caption: Decision workflow for selecting PPE for this compound.

Safe Handling and Storage: An Operational Plan

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed when not in use.[3]

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to minimize dust generation.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe in dust or aerosols.[2]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Spill and Emergency Procedures:

  • Small Spills (Solid): Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]

  • Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Waste Disposal: A Compliant and Responsible Approach

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a phenoxyacetic acid derivative, it should be treated as hazardous chemical waste.

General Principles:

  • Do not dispose of this chemical down the drain or in the regular trash. [3]

  • All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[4]

  • Waste containers should be made of a material compatible with the chemical and kept securely closed except when adding waste.[3]

Disposal Protocol:

  • Segregation: Collect all solid waste (e.g., excess compound, contaminated weighing paper) and liquid waste (e.g., reaction mixtures, contaminated solvents) in separate, clearly labeled hazardous waste containers.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."[2]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[2]

  • Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Preferred Disposal Method: For phenoxyalkanoic acid herbicides, incineration is a generally accepted and effective disposal method to ensure complete destruction of the compound.[3] Alkaline hydrolysis can also be a method for degradation of phenoxy acid esters.[5] The final disposal method will be determined by the licensed waste disposal facility in accordance with federal, state, and local regulations.

By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethylphenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxymethylphenoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.